Biliverdin hydrochloride
描述
What exactly is Biliverdin?
Biliverdin (Latin for green bile) is a green tetrapyrrolic bile pigment and is a product of heme catabolism. Biliverdin is a green bile pigment produced from the oxidation of heme in a reaction catalyzed by heme oxygenase and is further reduced to bilirubin by biliverdin reductase. It is the pigment responsible for a greenish color sometimes seen in bruises. Biliverdin regulates the cellular heme degradation process by inhibiting substrates from binding to the catalytic site of heme oxygenase. Biliverdin pigments are believed to have antioxidant and antimutagenic properties.
Metabolism of Biliverdin
Biliverdin results from the breakdown of the heme moiety of hemoglobin in erythrocytes. Macrophages degrade senescent erythrocytes, breaking the heme down to hemosiderin and Biliverdin, in which Biliverdin usually quickly decreases to free bilirubin. Biliverdin appears briefly in bruises that have their green. In bruises, its break down into bilirubin causes the appearance of a yellowish hue.
Role in disease for Biliverdin
Biliverdin has been detected excessively in the blood of people with hepatic disease. Jaundice is caused by the accumulation of bilirubin or Biliverdin (or the two) throughout the system of circulation as well as tissues. Jaundiced skin and the sclera (whites in the eye) are signs of liver disease.
Benefits of Biliverdin
Biliverdin is one of them. have significant antioxidant and antimutagenic properties. They could therefore perform a vital physiological role. 5. Biliverdin and bilirubin have been demonstrated to be powerful detoxifiers of hydroperoxyl radicals.
In addition, they have been proven to block the effects of aromatic polycyclic hydrocarbons, heterocyclic amines, and oxygenates, all of which can be mutagens. It is believed that the biliverdin compound -- and numerous other tetrapyrrolic pigments could also be an HIV-1 protease inhibitor for having beneficial effects on asthma. However, more studies are needed to verify these findings.
Biliverdin has been employed as an IR-emitting chromophore for in vivo imaging in a complex with reengineered bacterial phytochrome. In contrast to fluorescent proteins, which form their chromophore through posttranslational modifications of the polypeptide chain, phytochromes bind an external ligand (in this case, Biliverdin), and successful imaging of the first bacteriophytochrome-based probe required the addition of the exogenous Biliverdin.
Recent studies demonstrated that bacteriophytochrome-based fluorescent proteins with high affinity to Biliverdin could be imaged in vivo utilizing endogenous ligand only and, thus, with the same ease as the conventional fluorescent proteins. The advent of the second and further generations of the biliverdin-binding bacteriophytochrome-based probes should broaden the possibilities for non-invasive in vivo imaging.
Biliverdin in animals
Biliverdin is a crucial pigment found in egg shells of birds in particular, mainly blue and green surfaces. Blue egg shells contain an incredibly higher amount of Biliverdin than brown eggshells.
The Biliverdin in eggshells is created by the shell gland, more than the breakdown of erythrocytes in the bloodstream. However, it is not proven to suggest that the substance's sources are neither tetrapyrroles nor free haem derived from blood plasma.
Additionally, studies have discovered that Biliverdin can be found in the blood of blue-green color of a variety of marine fish, the blood of the tobacco Hornworm, the moth's wings and butterflies eggs, the serum of frogs, as well as the placentas of dogs. For dogs, this may result, in sporadic instances, in the birth of pups with green fur. However, the color green fades shortly following birth. In the garfish, as well as related species, bones are bright green due to the Biliverdin.
Structure
3D Structure of Parent
属性
CAS 编号 |
856699-18-8 |
|---|---|
分子式 |
C33H35ClN4O6 |
分子量 |
619.1 g/mol |
IUPAC 名称 |
3-[(2Z)-2-[[3-(2-carboxyethyl)-5-[(Z)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethenyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid;hydrochloride |
InChI |
InChI=1S/C33H34N4O6.ClH/c1-7-20-19(6)32(42)37-27(20)14-25-18(5)23(10-12-31(40)41)29(35-25)15-28-22(9-11-30(38)39)17(4)24(34-28)13-26-16(3)21(8-2)33(43)36-26;/h7-8,13-15,34-35H,1-2,9-12H2,3-6H3,(H,37,42)(H,38,39)(H,40,41);1H/b24-13?,27-14-,28-15-; |
InChI 键 |
OZCVSEGCSGTCIO-CKKHYNBESA-N |
同义词 |
3,18-diethenyl-1,19,22,24-tetrahydro-2,7,13,17-tetramethyl-1,19-dioxo-21H-biline-8,12-dipropanoic acid, monohydrochloride |
产品来源 |
United States |
Foundational & Exploratory
A Technical Guide to the Mechanism of Action of Biliverdin Hydrochloride in Oxidative Stress
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological driver in a multitude of diseases. Biliverdin (B22007), a natural breakdown product of heme, and its hydrochloride salt, represent a promising therapeutic axis for mitigating oxidative damage. The primary mechanism of action is not direct scavenging by biliverdin itself, but rather its role as a substrate for the potent, multifaceted antioxidant system centered around its metabolite, bilirubin (B190676). This guide details the core mechanisms, presents quantitative data on antioxidant efficacy, provides exemplary experimental protocols for investigation, and visualizes the key pathways involved. The central tenet of biliverdin's action is its enzymatic conversion to bilirubin, which then engages in a powerful, catalytic redox cycle, inhibits key ROS-producing enzymes, and modulates endogenous antioxidant gene expression.
The Core Mechanism: The Biliverdin-Bilirubin Redox Cycle
The cornerstone of biliverdin's antioxidant effect is its rapid, in-vivo conversion to bilirubin by the cytosolic enzyme Biliverdin Reductase (BVR).[1][2] This reaction is not merely a step in heme catabolism but the initiation of a potent, catalytic antioxidant cycle.
-
Reduction to a Potent Antioxidant : Biliverdin is reduced to bilirubin, a significantly more powerful lipophilic antioxidant.[3][4] This enzymatic step requires NADPH as a reducing cofactor.[5]
-
ROS Scavenging by Bilirubin : Bilirubin, particularly effective within lipid membranes, directly scavenges a variety of ROS, including peroxyl radicals and superoxide (B77818) anions.[5] In this process, bilirubin is oxidized.
-
Recycling to Bilirubin : The oxidized bilirubin (biliverdin) is then immediately recycled back to bilirubin by BVR, consuming another molecule of NADPH.[1][5]
This cyclic process allows a small, physiologic concentration of bilirubin to neutralize a vastly larger molar excess of oxidants.[6] It has been demonstrated that as little as 10 nM bilirubin can protect cultured cells from the toxicity of 100 µM hydrogen peroxide, a 10,000-fold excess, highlighting the immense amplification capacity of this cycle.[3][6]
Modulation of Cellular Signaling Pathways
Beyond direct ROS scavenging via the bilirubin cycle, the components of this pathway actively modulate key intracellular signaling networks to bolster cellular antioxidant defenses.
Inhibition of NADPH Oxidase (NOX)
NADPH oxidases are a major family of enzymes responsible for the deliberate production of superoxide and other ROS for signaling purposes; their overactivity is a major source of oxidative stress. Both biliverdin and bilirubin have been shown to inhibit the activation of superoxide-producing NADPH oxidase.[7][8] The mechanism involves preventing the assembly and activation of the NOX complex, thereby reducing the generation of superoxide at its source.[7][8][9] This action is particularly critical in pathological conditions like diabetic nephropathy and endotoxic shock.[8]
Non-Canonical Regulation of the Nrf2 Pathway
Biliverdin Reductase (BVR) possesses a critical, non-enzymatic function in regulating the master antioxidant transcription factor, Nrf2 (Nuclear factor erythroid 2-related factor 2). Under conditions of oxidative stress, BVR can physically interact with Nrf2, promoting its stabilization and nuclear translocation. In the nucleus, Nrf2 binds to Antioxidant Response Elements (AREs) in the promoter regions of a wide array of cytoprotective genes, including heme oxygenase-1 (HO-1), SOD, and enzymes involved in glutathione (B108866) synthesis. This BVR-Nrf2 axis represents a crucial indirect mechanism by which biliverdin administration can lead to a broad and sustained upregulation of the cell's intrinsic antioxidant machinery.
Quantitative Assessment of Antioxidant Efficacy
While biliverdin itself shows modest antioxidant activity, its conversion to bilirubin provides a significantly more potent defense. The following tables summarize available quantitative data.
| Assay Type | Molecule | Metric | Value | Notes | Reference |
| ORAC | Bilirubin | Relative ORAC Value | 0.84 | Compared to Trolox (value of 1.0) on a molar basis. | [10] |
| TEAC | Bilirubin | Correlation (r²) | 0.99 | In vitro correlation between plasma TEAC and bilirubin concentration. | [2] |
| Cellular Protection | Bilirubin | Protective Ratio | 1:10,000 | 10 nM bilirubin protects against 100 µM H₂O₂ in cultured cells. | [3][6] |
| General Activity | Bilirubin | Comparative Potency | > Biliverdin | Bilirubin is consistently reported as a more effective antioxidant than biliverdin. | [1][4] |
| Biological System | Metric | Finding | Notes | Reference |
| Newborn Plasma | TEAC (mmol/L) | 1.67 ± 0.12 | In infants with hyperbilirubinemia. | [2] |
| Newborn Plasma (Post-Transfusion) | TEAC (mmol/L) | 1.37 ± 0.09 | After exchange transfusion lowered bilirubin levels. | [2] |
| Macrophage Cells | NOX Activity | Inhibition | Bilirubin inhibits LPS-stimulated NADPH oxidase activity. | [11][12] |
| Neutrophil Cell-Free System | NOX Activity | Inhibition | Bilirubin and biliverdin show dose-dependent inhibition of NOX activation. | [7] |
Experimental Protocols
The following sections provide detailed, synthesized methodologies for key experiments used to evaluate the antioxidant mechanism of biliverdin and its derivatives.
Protocol: Biliverdin Reductase (BVR) Activity Assay (Spectrophotometric)
This protocol measures the enzymatic activity of BVR in cell or tissue lysates by monitoring the conversion of biliverdin to bilirubin.
-
1. Reagent Preparation:
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and protease inhibitor cocktail.
-
Assay Buffer: 50 mM Tris-HCl, pH 8.7.
-
Biliverdin Stock Solution: 1 mM biliverdin hydrochloride in DMSO. Store protected from light.
-
NADPH Stock Solution: 10 mM NADPH in Assay Buffer. Prepare fresh.
-
Bovine Serum Albumin (BSA) Solution: 4 mg/mL in Assay Buffer.
-
-
2. Lysate Preparation:
-
Homogenize tissue or lyse cultured cells in ice-cold Lysis Buffer.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (cytosolic fraction) and determine protein concentration using a BCA or Bradford assay.
-
-
3. Assay Procedure (96-well plate format):
-
To each well, add 5-20 µg of lysate protein. Adjust volume with Assay Buffer.
-
Add BSA solution to a final concentration of 400 µg/mL.
-
Add biliverdin stock solution to a final concentration of 10 µM.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding NADPH to a final concentration of 100-200 µM.
-
Immediately place the plate in a spectrophotometer pre-warmed to 37°C.
-
Measure the increase in absorbance at 450-460 nm (peak for bilirubin) and the decrease at ~670 nm (biliverdin) every 2 minutes for 30-60 minutes.
-
-
4. Data Analysis:
-
Calculate the rate of reaction (ΔAbs/min) from the linear portion of the kinetic curve.
-
Use the molar extinction coefficient of bilirubin (ε ≈ 40,000 M⁻¹cm⁻¹) to convert the rate to nmol/min/mg protein.
-
Activity is often expressed as a percentage relative to a control group.
-
Protocol: Cellular ROS Measurement using DCFDA
This protocol assesses the ability of biliverdin to reduce intracellular ROS levels in cultured cells under oxidative stress, using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFDA).
-
1. Cell Culture and Treatment:
-
Plate cells (e.g., HeLa, HepG2, or primary neurons) in a 96-well black, clear-bottom plate and grow to 80-90% confluency.
-
Pre-treat cells with various concentrations of this compound (e.g., 1-50 µM) or vehicle control for 1-4 hours in serum-free medium.
-
-
2. DCFDA Loading:
-
Prepare a 10 mM stock solution of DCFDA in DMSO.
-
Dilute the stock solution in pre-warmed serum-free medium to a final working concentration of 10-20 µM.
-
Remove the treatment medium from the cells and wash once with warm PBS.
-
Add the DCFDA working solution to each well and incubate for 30-45 minutes at 37°C, protected from light.
-
-
3. Induction of Oxidative Stress:
-
Remove the DCFDA solution and wash the cells gently with warm PBS.
-
Add fresh medium (containing the same concentrations of biliverdin as the pre-treatment) with or without an oxidative stressor (e.g., 100-500 µM H₂O₂ or 10 µM Angiotensin II).
-
-
4. Fluorescence Measurement:
-
Immediately place the plate in a fluorescence plate reader.
-
Measure fluorescence intensity every 5 minutes for 1-2 hours using an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.
-
-
5. Data Analysis:
-
Plot fluorescence intensity over time for each condition.
-
Calculate the rate of ROS production (slope of the curve) or the endpoint fluorescence.
-
Normalize the results to the vehicle-treated control and express the antioxidant effect as a percentage reduction in ROS.
-
Conclusion and Therapeutic Implications
The mechanism of action of this compound against oxidative stress is a sophisticated, multi-pronged process orchestrated primarily by its metabolite, bilirubin, and the enzyme BVR. It combines a highly efficient catalytic redox cycle for direct ROS neutralization with the inhibition of ROS production and the upregulation of endogenous antioxidant defenses via the Nrf2 signaling pathway. This dual-action profile—both scavenging existing ROS and preventing their formation—makes this pathway a highly attractive target for therapeutic intervention in diseases driven by oxidative stress, including cardiovascular, neurodegenerative, and metabolic disorders. For drug development professionals, targeting the induction of the heme oxygenase-1/biliverdin reductase system may offer a more robust and sustained cytoprotective effect than the administration of direct, stoichiometric antioxidants. Further research into optimizing the delivery and bioavailability of this compound is warranted to fully exploit its therapeutic potential.
References
- 1. Prooxidant and antioxidant activities of bilirubin and its metabolic precursor biliverdin: a structure-activity study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Influence of bilirubin on the antioxidant capacity of plasma in newborn infants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Direct Antioxidant Properties of Bilirubin and Biliverdin. Is there a Role for Biliverdin Reductase? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biochemia-medica.com [biochemia-medica.com]
- 6. researchgate.net [researchgate.net]
- 7. Bilirubin inhibits the activation of superoxide-producing NADPH oxidase in a neutrophil cell-free system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bilirubin decreases nos2 expression via inhibition of NAD(P)H oxidase: implications for protection against endotoxic shock in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antioxidant bilirubin works in multiple ways to reduce risk for obesity and its health complications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Oxygen-radical absorbance capacity assay for antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bilirubin inhibits the up-regulation of inducible nitric oxide synthase by scavenging reactive oxygen species generated by the toll-like receptor 4-dependent activation of NADPH oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bilirubin inhibits the up-regulation of inducible nitric oxide synthase by scavenging reactive oxygen species generated by the toll-like receptor 4-dependent activation of NADPH oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the In Vivo Therapeutic Potential of Biliverdin Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Biliverdin (B22007) hydrochloride, a key intermediate in the heme catabolic pathway, has emerged as a molecule of significant therapeutic interest. Long considered a mere metabolic byproduct, a growing body of in vivo evidence demonstrates its potent cytoprotective, antioxidant, and anti-inflammatory properties. This technical guide synthesizes the current understanding of the in vivo biological functions of biliverdin hydrochloride, providing a comprehensive resource for researchers and drug development professionals. We delve into its multifaceted mechanisms of action, supported by quantitative data from various animal models, detailed experimental protocols, and visual representations of the key signaling pathways involved. This guide aims to facilitate further investigation and accelerate the translation of this compound's promise into novel therapeutic strategies.
Core Biological Functions of this compound In Vivo
This compound (BV) exerts a range of protective effects in vivo, primarily attributed to its potent antioxidant and anti-inflammatory activities. These properties underpin its observed efficacy in various preclinical models of disease.
Antioxidant Effects
Biliverdin itself possesses direct antioxidant properties, capable of scavenging reactive oxygen species (ROS)[1][2]. However, its principal antioxidant function in vivo is often attributed to its rapid conversion to bilirubin (B190676) by the ubiquitous enzyme biliverdin reductase (BVR)[3][4]. Bilirubin is a powerful antioxidant, and the "bilirubin-biliverdin cycle" has been proposed as a key mechanism for cellular protection against oxidative stress[5][6]. In this cycle, bilirubin is oxidized to biliverdin while neutralizing ROS, and then biliverdin is recycled back to bilirubin by BVR, thus amplifying the antioxidant capacity[5][6]. This system is thought to be particularly effective against lipophilic ROS within cellular membranes[6]. In vivo studies have shown that administration of biliverdin increases the antioxidant capacity and reduces markers of oxidative stress, such as malondialdehyde (MDA), in models of ischemia-reperfusion injury[7][8].
Anti-inflammatory Mechanisms
This compound demonstrates robust anti-inflammatory effects by modulating key signaling pathways and cytokine production. It has been shown to suppress the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β) in various animal models of inflammation, including sepsis and ischemia-reperfusion injury[9][10][11][12]. Conversely, biliverdin can augment the production of the anti-inflammatory cytokine interleukin-10 (IL-10)[10][12][13].
A central mechanism of its anti-inflammatory action is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway[14][15]. By preventing the activation and nuclear translocation of NF-κB, biliverdin can downregulate the expression of numerous pro-inflammatory genes. Furthermore, biliverdin has been shown to inhibit Toll-like receptor 4 (TLR4) signaling, a critical pathway in the innate immune response to bacterial endotoxins like lipopolysaccharide (LPS)[16][17]. This inhibition is mediated, at least in part, by the nuclear translocation of BVR, which then suppresses TLR4 promoter activity[16][17].
Cytoprotective and Anti-apoptotic Roles
The antioxidant and anti-inflammatory properties of biliverdin culminate in significant cytoprotection in vivo. This is particularly evident in models of ischemia-reperfusion injury, where biliverdin administration has been shown to preserve organ function and improve survival[8][9][18]. In a rat model of liver ischemia-reperfusion, biliverdin therapy extended animal survival from 50% to 90-100%[18][19]. Similarly, in a model of small-for-size liver grafts, biliverdin increased 7-day survival rates from 40% to 90%[8].
Biliverdin exerts its cytoprotective effects in part by inhibiting apoptosis. It can down-regulate the expression of pro-apoptotic molecules like cytochrome C and caspase-3, and suppress the activation of the c-Jun NH(2)-terminal kinase (JNK)/AP-1 pathway, which is involved in pro-inflammatory and pro-apoptotic signaling[8]. The activation of the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway by biliverdin also contributes to its anti-apoptotic and pro-survival effects[13][20].
Quantitative Data from In Vivo Studies
The following tables summarize the quantitative effects of this compound administration in various preclinical models.
Table 1: Effects of this compound on Survival Rates in Animal Models
| Animal Model | Disease/Injury Model | This compound Dose and Administration | Control Survival Rate | Biliverdin Survival Rate | Reference |
| Rat | Orthotopic Liver Transplantation | 50 µmol/kg, IV | 50% | 90-100% | [18][19] |
| Rat | Small-for-Size Liver Grafts | 50 µmol/kg, IV | 40% | 90% | [8] |
| Rat | LPS-induced Endotoxic Shock | 35 mg/kg, IP | 20% | 87% | [3][10] |
Table 2: Modulation of Inflammatory Cytokines by this compound In Vivo
| Animal Model | Disease/Injury Model | This compound Dose and Administration | Cytokine | Change with Biliverdin | Reference |
| Rat | Liver Ischemia-Reperfusion | 50 µmol/kg, IV | TNF-α, IL-1β, IL-6 | Decreased | [9] |
| Rat | Small-for-Size Liver Grafts | 50 µmol/kg, IV | TNF-α | Decreased | [8] |
| Rat | LPS-induced Acute Lung Injury | 35 mg/kg, IP | IL-6 | Decreased | [3][10] |
| Rat | LPS-induced Acute Lung Injury | 35 mg/kg, IP | IL-10 | Increased | [3][10] |
| Rat | Sepsis (CLP model) | Not specified | IL-6, MCP-1 | Decreased | [12] |
| Rat | Sepsis (CLP model) | Not specified | IL-10 | Increased | [12] |
| Rat | Cerebral Ischemia-Reperfusion | 35 mg/kg, IP | TNF-α, IL-6, IL-1β | Decreased | [11] |
Table 3: Effects of this compound on Biochemical and Physiological Parameters In Vivo
| Animal Model | Disease/Injury Model | This compound Dose and Administration | Parameter | Observation with Biliverdin | Reference |
| Rat | Liver Ischemia-Reperfusion | 10 and 50 µM in perfusate | Portal Venous Blood Flow | Improved | [4] |
| Rat | Liver Ischemia-Reperfusion | 10 and 50 µM in perfusate | Bile Production | Increased | [4] |
| Rat | Liver Ischemia-Reperfusion | 10 and 50 µM in perfusate | GOT/GPT Levels | Decreased | [4] |
| Rat | Lung Ischemia-Reperfusion | 10 µM in perfusate | Lung Compliance, PaO2 | Increased | [18] |
| Rat | Cerebral Ischemia-Reperfusion | 35 mg/kg, IP | Cerebral Infarct Volume | Reduced | [2][11] |
| Rat | Small-for-Size Liver Grafts | 50 µmol/kg, IV | Cytochrome C, Caspase-3 | Down-regulated | [8] |
Experimental Protocols
This section provides an overview of the methodologies used in key in vivo studies of this compound.
Rat Model of Liver Ischemia-Reperfusion Injury
-
Animals: Male Sprague-Dawley rats.
-
Procedure:
-
Livers are harvested and stored for 24 hours at 4°C in University of Wisconsin (UW) solution.
-
Livers are then perfused with blood for 2 hours on an isolated liver perfusion apparatus.
-
This compound is added to the blood perfusate at concentrations of 10 µM and 50 µM.
-
-
Assessments:
-
Portal vein blood flow, bile production, and GOT/GPT levels are measured serially.
-
Liver tissue is collected for histological evaluation using Suzuki's criteria.
-
For in vivo orthotopic liver transplantation, biliverdin (50 µmol/kg) is administered intravenously to the recipient immediately before reperfusion. Survival is monitored for 7 days.
-
Rat Model of Lung Ischemia-Reperfusion Injury
-
Animals: Male Sprague-Dawley rats.
-
Procedure:
-
An ex vivo isolated rat lung perfusion system is used.
-
Lungs are subjected to 60 minutes of ischemia followed by 90 minutes of reperfusion.
-
This compound is added to the perfusate at the onset of reperfusion.
-
-
Assessments:
-
Tidal volume, lung compliance, and PaO2 levels are measured.
-
Lung tissue is analyzed for expression of inflammatory cytokines (TNF-α, IL-6, IL-1β), iNOS, and markers of apoptosis.
-
Rat Model of Sepsis (Cecal Ligation and Puncture - CLP)
-
Animals: Male Sprague-Dawley rats.
-
Procedure:
-
Sepsis is induced by cecal ligation and puncture (CLP).
-
This compound is administered intraperitoneally before, at the time of, and after CLP.
-
-
Assessments:
-
In vivo gastrointestinal transit is measured.
-
Jejunal circular muscle contractility is quantified.
-
Neutrophilic infiltration and cytokine mRNA expression (IL-6, MCP-1, IL-10) in the jejunal muscularis are analyzed.
-
-
Reference: [12]
Rat Model of Cerebral Ischemia-Reperfusion Injury
-
Animals: Adult male Sprague-Dawley rats.
-
Procedure:
-
Transient middle cerebral artery occlusion (tMCAO) is performed to induce cerebral ischemia.
-
This compound (35 mg/kg) is administered intraperitoneally 15 minutes prior to reperfusion and at subsequent time points.
-
-
Assessments:
-
Neurological Severity Scores (NSS) are evaluated daily.
-
Cerebral infarction volume is determined by TTC staining.
-
mRNA and protein expression of pro-inflammatory factors (TNF-α, IL-6, IL-1β, iNOS) in the ischemic cerebral cortex are measured.
-
Signaling Pathways Modulated by this compound
The therapeutic effects of this compound are mediated through the modulation of several key intracellular signaling pathways.
Inhibition of NF-κB and TLR4 Signaling
Biliverdin effectively dampens the inflammatory response by targeting the NF-κB and TLR4 signaling pathways.
Activation of the PI3K/Akt Signaling Pathway
Biliverdin promotes cell survival and reduces apoptosis through the activation of the PI3K/Akt pathway.
The Heme Catabolic Pathway and the Bilirubin-Biliverdin Antioxidant Cycle
The in vivo functions of biliverdin are intrinsically linked to its position in the heme degradation pathway and its interplay with bilirubin.
Conclusion and Future Directions
This compound has demonstrated remarkable therapeutic potential in a variety of in vivo models of disease, primarily through its potent antioxidant, anti-inflammatory, and cytoprotective actions. The modulation of key signaling pathways, including NF-κB, TLR4, and PI3K/Akt, underscores the multifaceted nature of its biological effects. The quantitative data and experimental protocols summarized in this guide provide a solid foundation for further research and development.
Future investigations should focus on elucidating the detailed pharmacokinetics and pharmacodynamics of this compound in larger animal models to facilitate its clinical translation. Further exploration of its efficacy in chronic disease models is also warranted. The development of targeted delivery systems could enhance its therapeutic index and broaden its applicability. Ultimately, a deeper understanding of the in vivo functions of this compound will be instrumental in harnessing its full therapeutic potential for the treatment of a wide range of human diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Biliverdin Protects Against Cerebral Ischemia/Reperfusion Injury by Regulating the miR-27a-3p/Rgs1 Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Biliverdin protects rat livers from ischemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Frontiers | Physiological Antioxidative Network of the Bilirubin System in Aging and Age-Related Diseases [frontiersin.org]
- 7. Preservation solution supplemented with biliverdin prevents lung cold ischaemia/reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exogenous biliverdin ameliorates ischemia-reperfusion injury in small-for-size rat liver grafts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biliverdin therapy protects rat livers from ischemia and reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biliverdin administration protects against endotoxin-induced acute lung injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Biliverdin administration ameliorates cerebral ischemia reperfusion injury in rats and is associated with proinflammatory factor downregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.physiology.org [journals.physiology.org]
- 13. Cell surface biliverdin reductase mediates biliverdin-induced anti-inflammatory effects via phosphatidylinositol 3-kinase and Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Biliverdin inhibits activation of NF-kappaB: reversal of inhibition by human biliverdin reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Physiological concentrations of bilirubin control inflammatory response by inhibiting NF-κB and inflammasome activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Biliverdin inhibits Toll-like receptor-4 (TLR4) expression through nitric oxide-dependent nuclear translocation of biliverdin reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Biliverdin inhibits Toll-like receptor-4 (TLR4) expression through nitric oxide-dependent nuclear translocation of biliverdin reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Biliverdin Protects the Isolated Rat Lungs from Ischemia-reperfusion Injury via Antioxidative, Anti-inflammatory and Anti-apoptotic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 19. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 20. Biliverdin improved angiogenesis and suppressed apoptosis via PI3K/Akt-mediated Nrf2 antioxidant system to promote ischemic flap survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Biliverdin Protects the Isolated Rat Lungs from Ischemia-reperfusion Injury via Antioxidative, Anti-inflammatory and Anti-apoptotic Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Biliverdin Hydrochloride: A Comprehensive Technical Guide on its Role in Heme Catabolism and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Biliverdin (B22007) hydrochloride, a water-soluble form of the tetrapyrrolic bile pigment biliverdin, is a pivotal intermediate in the catabolism of heme. Historically considered a mere metabolic waste product, recent scientific inquiry has unveiled its significant biological activities, positioning it as a molecule of considerable interest for therapeutic development. This technical guide provides an in-depth exploration of biliverdin hydrochloride's role as a product of heme catabolism, its intricate involvement in cellular signaling pathways, and its potential as a modulator of inflammatory and oxidative stress-related diseases. Detailed experimental protocols and quantitative data are presented to support researchers in their investigation of this promising compound.
Introduction
The breakdown of heme, an essential iron-containing porphyrin, is a fundamental physiological process. This catabolic pathway is not merely a disposal mechanism but a highly regulated cascade that generates bioactive molecules with profound cellular effects. Biliverdin, a transient green pigment, is the immediate product of heme degradation by the enzyme heme oxygenase (HO). It is subsequently reduced to the yellow pigment bilirubin (B190676) by biliverdin reductase (BVR).[1][2] While bilirubin has long been recognized for its antioxidant properties, the precursor, biliverdin, is now understood to possess its own spectrum of biological activities, including anti-inflammatory, antioxidant, and immunomodulatory effects.[2][3] This guide focuses on this compound, a stable salt form of biliverdin, providing a technical overview for researchers and drug developers.
The Heme Catabolic Pathway
The catabolism of heme is a two-step enzymatic process that primarily occurs in reticuloendothelial cells of the spleen, liver, and bone marrow.[4]
Step 1: Heme Oxygenase (HO)
Heme oxygenase is the rate-limiting enzyme in heme degradation. The inducible isoform, Heme Oxygenase-1 (HO-1), is a 32-kDa stress-responsive protein that is upregulated by various stimuli, including its substrate heme, oxidative stress, inflammatory cytokines, and heavy metals.[4] HO-1 catalyzes the oxidative cleavage of the α-methene bridge of the heme molecule, a reaction requiring three molecules of oxygen and seven electrons, to produce equimolar amounts of biliverdin IXα, carbon monoxide (CO), and ferrous iron (Fe²⁺).[5]
Step 2: Biliverdin Reductase (BVR)
Biliverdin IXα is then rapidly converted to bilirubin IXα by the cytosolic enzyme biliverdin reductase (BVR) in an NADPH-dependent reaction.[5] BVR is a unique enzyme capable of reducing the central methene bridge of the open-chain tetrapyrrole.[1]
Quantitative Data
Enzyme Kinetics
The efficiency and substrate affinity of the key enzymes in heme catabolism are critical for regulating the levels of biliverdin and bilirubin.
| Enzyme | Substrate | K_m_ | V_max_ | Organism/Source | Reference |
| Heme Oxygenase-1 (HO-1) | Heme | ~3-fold lower than HO-2 | - | Human | [4] |
| Biliverdin Reductase B (BVRB) | FAD | 242 ± 70 µM | 3.3 ± 0.5 µMs⁻¹ | Human | [4] |
| H153A mutant | 129 ± 40 µM | 2.9 ± 0.2 µMs⁻¹ | Human | [4] | |
| S111A mutant | 856 ± 300 µM | 2.5 ± 0.10 µMs⁻¹ | Human | [4] | |
| T164S mutant | 171 ± 45 µM | 2.1 ± 0.01 µMs⁻¹ | Human | [4] |
Table 1: Kinetic parameters of Heme Oxygenase-1 and Biliverdin Reductase B.
Intracellular Concentrations
The intracellular concentrations of biliverdin and bilirubin are tightly regulated and can vary between cell types and under different physiological conditions.
| Analyte | Cell Type | Intracellular Concentration (ng/mg protein) | Condition | Reference |
| Unconjugated Bilirubin (UCB) | SH-SY5Y (neuronal) | > 25 | Pro-oxidant effect | [6][7] |
| H5V (endothelial) & HK2 (kidney) | > 40 | Pro-oxidant effect | [6][7] | |
| HepG2, SH-SY5Y, HK2, H5V | ~7 | Antioxidant effect | [6][7] |
Table 2: Intracellular concentrations of unconjugated bilirubin and associated biological effects.
Pharmacokinetics of Biliverdin
Understanding the pharmacokinetic profile of biliverdin is crucial for its development as a therapeutic agent.
| Parameter | Route of Administration | Value | Species | Reference |
| Bioavailability | Intraperitoneal (i.p.) | 28.4% | Rat | [8][9] |
| Intraduodenal (i.d.) | 0.04% | Rat | [8][9] | |
| Distribution Half-life (t_1/2α_) | Intravenous (i.v.) | 54.1 minutes | Rat | [8][9] |
| Volume of Distribution (V_d_) | Intravenous (i.v.) | 0.145 L/kg | Rat | [8][9] |
Table 3: Pharmacokinetic parameters of biliverdin in rats.
Key Signaling Pathways Modulated by Biliverdin
Biliverdin and its downstream product, bilirubin, exert their biological effects by modulating several key intracellular signaling pathways.
Nrf2/ARE Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 and targeted for degradation. In response to oxidative stress, Nrf2 translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of antioxidant genes, including HO-1. Heme itself can induce Nrf2, creating a positive feedback loop.[10][11]
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Biliverdin has been shown to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory cytokines. This inhibitory effect is, in part, mediated by preventing the phosphorylation of IκB-α and the subsequent nuclear translocation of the p65 subunit of NF-κB.[12][13][14]
PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is crucial for cell survival, proliferation, and metabolism. Biliverdin can activate this pathway, leading to the phosphorylation and activation of Akt. This activation is associated with the upregulation of the anti-inflammatory cytokine Interleukin-10 (IL-10) and the inhibition of Toll-like receptor 4 (TLR4) expression.[15][16][17]
Experimental Protocols
Heme Oxygenase-1 (HO-1) Activity Assay
This protocol describes a spectrophotometric method to determine HO-1 activity by measuring the formation of bilirubin.[18][19]
Materials:
-
Microsomal protein fraction containing HO-1
-
Rat liver cytosolic fraction (as a source of biliverdin reductase)
-
1 M NAD(P)H solution
-
100 mM Glucose-6-phosphate solution
-
Glucose-6-phosphate dehydrogenase (10 U/mL)
-
1 mM Hemin solution
-
0.1 M Potassium phosphate (B84403) buffer (pH 7.4)
Procedure:
-
Prepare a reaction mixture containing:
-
600 µg of microsomal protein
-
1 mM NAD(P)H
-
2 mM Glucose-6-phosphate
-
1 U Glucose-6-phosphate dehydrogenase
-
25 µM Hemin
-
2 mg of rat liver cytosolic protein
-
100 mM Potassium phosphate buffer (pH 7.4) to a final volume of 400 µL.
-
-
Incubate the reaction mixture in the dark for 1 hour at 37°C.
-
Terminate the reaction by placing the tubes on ice for 2 minutes.
-
Add 500 µL of chloroform and vortex vigorously to extract the bilirubin.
-
Centrifuge at 10,000 x g for 5 minutes to separate the phases.
-
Carefully collect the lower chloroform phase.
-
Measure the absorbance of the chloroform extract at 464 nm.
-
Calculate the amount of bilirubin formed using its molar extinction coefficient in chloroform (ε = 60 mM⁻¹ cm⁻¹).
Biliverdin Reductase (BVR) Activity Assay
This protocol outlines a colorimetric assay to measure BVR activity by monitoring the conversion of biliverdin to bilirubin.[20][21]
Materials:
-
Cell or tissue lysate
-
Assay Buffer (100 mM Tris-HCl, pH 8.7, 1 mM EDTA)
-
10 mM Biliverdin IXα solution
-
10 mM NADPH solution
Procedure:
-
Prepare a reaction mixture in a 96-well plate or cuvette:
-
50 µg of cell lysate
-
10 µM Biliverdin IXα
-
Assay Buffer to a final volume of 150 µL.
-
-
Pre-incubate the mixture at 37°C for 2 minutes.
-
Initiate the reaction by adding 50 µL of 100 µM NADPH.
-
Immediately monitor the decrease in absorbance at 650 nm (for biliverdin) or the increase in absorbance at 450 nm (for bilirubin) over time using a spectrophotometer.
-
Calculate the rate of reaction from the linear portion of the curve.
HPLC Method for Biliverdin Quantification
High-Performance Liquid Chromatography (HPLC) is a sensitive method for the separation and quantification of biliverdin.[11][15][17]
Instrumentation and Columns:
-
HPLC system with a UV or photodiode array detector.
-
C18 reverse-phase column (e.g., Discovery C18, 10 cm × 2.1 mm, 5 µm).
Mobile Phase:
-
A gradient of:
-
Solvent A: 10 mM ammonium (B1175870) acetate (B1210297) (pH unadjusted)
-
Solvent B: 90:10 methanol:100 mM ammonium acetate
-
Procedure:
-
Prepare samples in a suitable solvent (e.g., 50% methanol, 1% NH₄OH).
-
Inject 1-20 µL of the sample onto the column.
-
Run the gradient elution at a flow rate of 0.2 mL/min.
-
Detect biliverdin by its absorbance at approximately 375-405 nm.
-
Quantify by comparing the peak area to a standard curve of known biliverdin concentrations.
Therapeutic Potential and Future Directions
The multifaceted biological activities of this compound underscore its potential as a therapeutic agent for a range of diseases characterized by inflammation and oxidative stress. Its ability to modulate key signaling pathways, such as NF-κB and Nrf2, makes it an attractive candidate for drug development in areas including:
-
Inflammatory Diseases: Conditions like sepsis, arthritis, and inflammatory bowel disease.[3]
-
Ischemia-Reperfusion Injury: Protecting organs from damage during transplantation or following a stroke or heart attack.
-
Neurodegenerative Diseases: Where oxidative stress and inflammation are key pathological features.
-
Cardiovascular Diseases: By reducing vascular inflammation and oxidative damage.
Further research is warranted to fully elucidate the therapeutic potential of this compound. Key areas for future investigation include optimizing drug delivery systems to improve its bioavailability, conducting comprehensive preclinical and clinical trials to establish its safety and efficacy in various disease models, and exploring its synergistic effects with other therapeutic agents.
Conclusion
This compound, a key intermediate in heme catabolism, has emerged from the shadow of its more studied successor, bilirubin, as a molecule with significant and diverse biological functions. Its potent anti-inflammatory and antioxidant properties, mediated through the modulation of critical cellular signaling pathways, highlight its promise as a novel therapeutic agent. This technical guide provides a foundational resource for researchers and drug developers to further explore the scientific and clinical potential of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What Is Enzyme Kinetics? Understanding Km and Vmax in Biochemical Reactions [synapse.patsnap.com]
- 4. Heme Oxygenase-1: A Critical Link between Iron Metabolism, Erythropoiesis, and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biochemistry, Biliverdin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. The Extent of Intracellular Accumulation of Bilirubin Determines Its Anti- or Pro-Oxidant Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacokinetics of bilirubin-10-sulfonate and biliverdin in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]
- 10. Frontiers | Emerging Regulatory Role of Nrf2 in Iron, Heme, and Hemoglobin Metabolism in Physiology and Disease [frontiersin.org]
- 11. Emerging Regulatory Role of Nrf2 in Iron, Heme, and Hemoglobin Metabolism in Physiology and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Biliverdin inhibits activation of NF-kappaB: reversal of inhibition by human biliverdin reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Go Green: The Anti-Inflammatory Effects of Biliverdin Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Biliverdin inhibits Toll-like receptor-4 (TLR4) expression through nitric oxide-dependent nuclear translocation of biliverdin reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Measurement of Membrane-Bound Human Heme Oxygenase-1 Activity Using a Chemically Defined Assay System - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Spectrophotometric Assessment of Heme Oxygenase-1 Activity in Leishmania-infected Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Technical Guide: Anti-inflammatory Effects of Biliverdin Hydrochloride in Cellular Models
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract: Biliverdin (B22007), an intermediate product of heme catabolism, is increasingly recognized for its potent anti-inflammatory and cytoprotective properties.[1][2][3] This technical guide provides an in-depth overview of the molecular mechanisms underlying the anti-inflammatory effects of biliverdin hydrochloride (BVHCl) in various cellular models. We detail the key signaling pathways modulated by biliverdin, present quantitative data on its effects on inflammatory mediators, and provide standardized experimental protocols for researchers seeking to investigate its therapeutic potential. The primary mechanisms discussed include the activation of the PI3K/Akt pathway leading to enhanced IL-10 production, the inhibition of the pro-inflammatory NF-κB and MAPK signaling cascades, and the downregulation of Toll-like receptor 4 (TLR4) expression.[1][2][4][5]
Core Anti-inflammatory Signaling Pathways
This compound exerts its anti-inflammatory effects not merely as an antioxidant but as a potent signaling molecule that modulates cornerstone inflammatory pathways. Its effects are primarily mediated through its interaction with and regulation of Biliverdin Reductase (BVR), an enzyme that not only converts biliverdin to bilirubin (B190676) but also functions as a kinase and transcriptional regulator.[1][4]
The BVR-PI3K-Akt Axis and IL-10 Production
One of the most significant anti-inflammatory mechanisms of biliverdin involves the activation of the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, culminating in the production of Interleukin-10 (IL-10), a key anti-inflammatory cytokine.[1][4]
The process is initiated at the cell surface. In macrophages, BVR is expressed on the external plasma membrane (BVRsurf).[2][4] Biliverdin acts as a ligand for BVRsurf, and its conversion to bilirubin by the reductase's enzymatic activity triggers a signaling cascade.[4][6] This leads to the tyrosine phosphorylation of BVR's cytoplasmic tail, which then recruits the p85α subunit of PI3K.[1][4] The activation of PI3K leads to the downstream phosphorylation and activation of Akt.[4] Activated Akt, in turn, promotes the expression and secretion of IL-10.[1][4] This pathway effectively shifts the cellular response from a pro-inflammatory to an anti-inflammatory phenotype.[4]
Inhibition of the NF-κB Pathway
Nuclear Factor-kappa B (NF-κB) is a master transcriptional regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including cytokines like TNF-α and IL-6.[7][8] Biliverdin has been shown to be a potent inhibitor of NF-κB activation.[1][7] In cellular models stimulated with inflammatory agents like Lipopolysaccharide (LPS) or TNF-α, treatment with biliverdin prevents the phosphorylation and subsequent degradation of IκB-α, the inhibitory protein that sequesters NF-κB in the cytoplasm.[9] By keeping the NF-κB complex inactive in the cytoplasm, biliverdin effectively blocks its translocation to the nucleus, thereby suppressing the transcription of target pro-inflammatory genes.[7][9]
Downregulation of Toll-Like Receptor 4 (TLR4)
Beyond inhibiting downstream signaling, biliverdin can also suppress the initial inflammatory trigger by downregulating the expression of Toll-like receptor 4 (TLR4), the primary receptor for bacterial LPS.[1][6] This mechanism involves the generation of nitric oxide (NO). Biliverdin treatment can trigger Ca2+/CaMKK signaling, leading to the phosphorylation of endothelial nitric oxide synthase (eNOS) and increased NO production.[1][6] The resulting NO causes S-nitrosylation of BVR, a modification that facilitates its translocation into the nucleus.[6] Once in the nucleus, BVR acts as a transcriptional repressor, binding directly to the TLR4 promoter to inhibit its expression.[1][6] This pre-emptive effect reduces the cell's sensitivity to LPS, representing a powerful anti-inflammatory feedback loop.[6]
Quantitative Effects of this compound
The anti-inflammatory efficacy of BVHCl has been quantified across various cellular models. The following tables summarize key findings regarding its impact on cytokine expression and signaling protein activation.
Modulation of Cytokine Expression
| Cell Model | Stimulant | BVHCl Conc. | Target Cytokine | Result | Reference |
| Whole Human Blood | LPS (3 µg/mL) | 50 µM | IL-1β | ~50% decrease in gene expression at 4h | [10] |
| Whole Human Blood | LPS (3 µg/mL) | 50 µM | IL-1Ra | ~50% decrease in gene expression at 4h | [10] |
| Whole Human Blood | LPS (3 µg/mL) | 50 µM | IL-6 | Slight, non-significant decrease | [10] |
| Rat Lung I/R Model | Ischemia-Reperfusion | N/A | TNF-α mRNA | Significantly elevated in I/R, reduced by BV | [5] |
| Rat Lung I/R Model | Ischemia-Reperfusion | N/A | IL-6 mRNA | Significantly elevated in I/R, reduced by BV | [5] |
| RAW 264.7 Macrophages | LPS | (Not specified) | IL-10 | Increased production via PI3K/Akt pathway | [1][4] |
Impact on Signaling Intermediates
| Cell Model | Treatment | Duration | Target Protein | Result | Reference |
| RAW 264.7 Macrophages | BV (5-50 µM) | 1 hour | Phospho-Akt (Ser473) | Dose-dependent increase in phosphorylation | [4] |
| Rat Lung I/R Model | Ischemia-Reperfusion + BV | N/A | Phospho-JNK | I/R-induced phosphorylation was decreased by BV | [5] |
| HEK293A Cells | TNF-α + BV | (Not specified) | NF-κB Transcriptional Activity | Inhibited in a concentration-dependent manner | [7] |
| Macrophages | LPS + BV | (Not specified) | IκB-α Phosphorylation | Reduced phosphorylation compared to LPS alone | [9] |
Standardized Experimental Protocols
The following protocols provide a framework for investigating the anti-inflammatory effects of this compound in a macrophage cell line model.
General Reagents and Preparation
-
This compound (BVHCl) Stock Solution:
-
Method A (DMSO): Prepare a stock solution (e.g., 10-50 mM) by dissolving BVHCl powder in sterile DMSO.[4] Store in small aliquots at -20°C, protected from light. The final concentration of DMSO in the cell culture medium should be kept below 0.1% to avoid solvent toxicity.[4]
-
Method B (Aqueous): Dissolve BVHCl powder in 0.2 N NaOH. Adjust the pH to 7.4 using HCl.[4][5] This solution should be prepared fresh and kept in the dark before and during the experiment.[4]
-
-
Lipopolysaccharide (LPS) Stock Solution:
-
Dissolve LPS (e.g., E. coli serotype 0127:B8) in sterile, endotoxin-free PBS to a stock concentration of 1 mg/mL.[4] Store in aliquots at -20°C.
-
Cell Culture and Treatment Workflow
This workflow is designed for a typical experiment using the RAW 264.7 mouse macrophage cell line.[4]
Western Blotting for Phosphorylated Proteins
-
Cell Lysis: After treatment, wash cells twice with ice-cold PBS. Add ice-cold RIPA buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, 2 mM EDTA) supplemented with a protease and phosphatase inhibitor cocktail.[4][5]
-
Lysate Collection: Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[11]
-
Protein Quantification: Transfer the supernatant to a new tube. Determine the protein concentration using a BCA or Bradford assay.
-
Sample Preparation: Mix a standardized amount of protein (e.g., 20-40 µg) with SDS-PAGE loading buffer and heat at 95°C for 5 minutes.
-
Electrophoresis & Transfer: Load samples onto an SDS-polyacrylamide gel. After separation, transfer the proteins to a PVDF or nitrocellulose membrane.[4][5]
-
Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. Incubate with a primary antibody (e.g., anti-phospho-Akt, anti-phospho-p65) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
Conclusion
This compound demonstrates significant and multifaceted anti-inflammatory activity in cellular models. Its ability to concurrently activate the protective PI3K/Akt/IL-10 axis while suppressing the pro-inflammatory NF-κB and TLR4 pathways underscores its potential as a therapeutic agent for inflammatory diseases.[1][4][6][7] The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to further elucidate and harness the potent immunomodulatory effects of this endogenous molecule.
References
- 1. Go Green: The Anti-Inflammatory Effects of Biliverdin Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Go Green: The Anti-Inflammatory Effects of Biliverdin Reductase [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Cell Surface Biliverdin Reductase Mediates Biliverdin-induced Anti-inflammatory Effects via Phosphatidylinositol 3-Kinase and Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biliverdin Protects the Isolated Rat Lungs from Ischemia-reperfusion Injury via Antioxidative, Anti-inflammatory and Anti-apoptotic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Biliverdin inhibits activation of NF-kappaB: reversal of inhibition by human biliverdin reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Physiological concentrations of bilirubin control inflammatory response by inhibiting NF-κB and inflammasome activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Induction of cell apoptosis by biliverdin reductase inhibitor in MCF-7 and MDA-MB-468 breast cancer cell lines: Experimental and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
The Conversion of Biliverdin Hydrochloride to Bilirubin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the biochemical conversion of biliverdin (B22007) hydrochloride to bilirubin (B190676), a critical step in heme catabolism. It details the enzymatic process facilitated by biliverdin reductase (BVR), including its mechanistic action, isoforms, and kinetic properties. This document outlines detailed experimental protocols for assessing BVR activity and presents quantitative data in structured tables for comparative analysis. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear and in-depth understanding of this fundamental physiological process.
Introduction
The degradation of heme, a major component of hemoglobin, is a vital physiological process that leads to the formation of bile pigments. This pathway involves the enzymatic conversion of heme to biliverdin, which is subsequently reduced to bilirubin.[1] Biliverdin, a green tetrapyrrolic bile pigment, is the product of heme catabolism catalyzed by the enzyme heme oxygenase (HO).[2][3] This reaction releases equimolar amounts of ferrous iron (Fe²⁺), carbon monoxide (CO), and biliverdin.[4] The subsequent and final step in this pathway is the conversion of biliverdin to bilirubin, an orange-yellow pigment.[5] This reduction is catalyzed by the enzyme biliverdin reductase (BVR).[6] While biliverdin is water-soluble and readily excretable, the body expends energy to convert it to the lipophilic and potentially toxic bilirubin, suggesting a significant physiological role for the latter.[7][8] Indeed, bilirubin is a potent antioxidant, and the biliverdin-bilirubin redox cycle is crucial for cellular protection against oxidative stress.[7] This guide focuses on the technical aspects of the conversion of biliverdin hydrochloride, a common laboratory form of biliverdin, to bilirubin.
The Enzymatic Conversion: Biliverdin Reductase (BVR)
The conversion of biliverdin to bilirubin is facilitated by the cytosolic enzyme biliverdin reductase (BVR).[6] BVR is a highly conserved protein found in all tissues, with particularly high concentrations in the reticulo-macrophages of the liver and spleen.[6]
Structure and Isoforms
BVR is a monomeric protein composed of two domains and contains a Rossmann fold for dinucleotide binding.[4][6] It is also a zinc-binding protein.[6] There are two main isoforms of BVR, BVRA and BVRB (also known as biliverdin-IXα reductase and biliverdin-IXβ reductase, respectively).[4] BVRA predominantly reduces biliverdin-IXα, the natural isomer formed during heme degradation, while BVRB does not act on biliverdin-IXα.[4] BVRA is the dominant form in adults, whereas BVRB is more prevalent during fetal development.[4]
Catalytic Mechanism
BVR catalyzes the reduction of the γ-methene bridge of the open tetrapyrrole ring of biliverdin to form bilirubin.[6][9] This reaction involves the transfer of a hydride ion from a nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NAD(P)H) cofactor.[9] The reaction can be summarized as follows:
Biliverdin + NAD(P)H + H⁺ → Bilirubin + NAD(P)⁺
Key residues in the active site, including lysine (B10760008) and arginine residues, are involved in binding biliverdin and facilitating the reaction.[6] The mechanism is thought to involve a proton transfer to a pyrrole (B145914) ring nitrogen, followed by the hydride transfer from the cofactor.[9]
Dual Cofactor and pH Optimum
A unique characteristic of BVR is its dual cofactor and pH optimum. The enzyme can utilize both NADH and NADPH as electron donors, with the preference depending on the pH of the environment.[4]
This dual nature makes BVR unique among oxidoreductases and suggests that its activity can be modulated by the cellular pH and the relative availability of NADH and NADPH.[4]
Quantitative Data on Biliverdin to Bilirubin Conversion
The following tables summarize key quantitative data related to the enzymatic conversion of biliverdin to bilirubin by biliverdin reductase.
| Parameter | Value | Organism/Conditions | Reference |
| pH Optimum (NADH) | 6.7 | Rat Liver | [4] |
| pH Optimum (NADPH) | 8.7 | Rat Liver | [4] |
| Km for Biliverdin | pH independent | Rat Liver | [10] |
| Ki for Bilirubin (pH 7.0) | Tighter binding than at pH 8.7 | Rat Liver | [10] |
| Ki for Bilirubin (pH 8.7) | Weaker binding than at pH 7.0 | Rat Liver | [10] |
Table 1: pH Optima and Substrate/Product Binding
| Component | Concentration | Purpose | Reference |
| Tris Buffer | 50 mM (pH 8.7) | Assay Buffer | [7] |
| NADPH | 100 µM | Cofactor | [7] |
| Biliverdin IXα | 10 µM | Substrate | [7] |
| Cell Lysate | 50 µg | Enzyme Source | [7] |
Table 2: Typical Reaction Conditions for BVR Activity Assay
Experimental Protocols
Spectrophotometric Assay for Biliverdin Reductase Activity
This protocol is based on the method described by Barañano et al. (2002) and is a common method for determining BVR activity.[7]
Principle: The activity of BVR is measured by monitoring the decrease in absorbance of the cofactor NADPH at 340 nm or the increase in absorbance of bilirubin at approximately 450-470 nm over time.[7][11][12]
Materials:
-
Spectrophotometer with temperature control
-
96-well plates or cuvettes
-
Assay Buffer: 50 mM Tris-HCl, pH 8.7
-
Substrate Solution: 10 µM Biliverdin IXα in assay buffer
-
Cofactor Solution: 100 µM NADPH in assay buffer
-
Enzyme Source: Cell or tissue lysate (e.g., 50 µg of total protein)
Procedure:
-
Prepare the reaction mixture in a 96-well plate or cuvette. For a 1 ml reaction, combine:
-
50 mM Tris buffer (pH 8.7)
-
100 µM NADPH
-
10 µM biliverdin IXα
-
-
Pre-incubate the reaction mixture at 37°C.
-
Initiate the reaction by adding 50 µg of the cell lysate (enzyme source).
-
Immediately place the plate/cuvette in the spectrophotometer pre-heated to 37°C.
-
Monitor the change in absorbance at 453 nm over time to measure the formation of bilirubin.[7] Alternatively, monitor the decrease in NADPH absorbance at 340 nm.[11]
-
Calculate the rate of reaction from the linear portion of the absorbance curve.
Fluorescence-Based Assay for BVR Activity
A more sensitive method utilizes a bilirubin-inducible fluorescent protein, UnaG.[13]
Principle: This assay measures the production of bilirubin through the fluorescence of the UnaG protein, which binds to bilirubin and emits a fluorescent signal. This method offers increased sensitivity compared to absorbance-based assays.[13]
Note: The detailed protocol for this method requires specific reagents and is described in the cited literature.[13]
Visualizations
Heme Catabolism Pathway
Caption: The enzymatic pathway of heme catabolism to bilirubin.
Experimental Workflow for BVR Activity Assay
References
- 1. researchgate.net [researchgate.net]
- 2. The Role of Biliverdin Reductase, a Heme Degradation Pathway Enzyme, in the Development of Vasospasm after Subarachnoid Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Biliverdin reductase: new features of an old enzyme and its potential therapeutic significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Physiology, Bilirubin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Biliverdin reductase - Wikipedia [en.wikipedia.org]
- 7. pnas.org [pnas.org]
- 8. researchgate.net [researchgate.net]
- 9. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 10. Kinetic properties and regulation of biliverdin reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Identifying structural and dynamic changes during the Biliverdin Reductase B catalytic cycle [frontiersin.org]
- 12. pnas.org [pnas.org]
- 13. A Novel Fluorescence-Based Assay for the Measurement of Biliverdin Reductase Activity - PMC [pmc.ncbi.nlm.nih.gov]
The Biliverdin to Bilirubin Pathway: A Comprehensive Technical Guide on its Core Physiological Significance
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
For decades, bilirubin (B190676) was largely dismissed as a mere toxic waste product of heme catabolism, destined for excretion. However, a paradigm shift in recent years has illuminated its profound physiological significance. The enzymatic conversion of the water-soluble, green pigment biliverdin (B22007) to the lipophilic, yellow-orange bilirubin is a highly conserved, energy-dependent process, hinting at a crucial biological role. This guide delves into the intricate details of the biliverdin-bilirubin pathway, revealing it to be a cornerstone of cellular defense against oxidative stress. Central to this is a potent antioxidant amplification cycle, where bilirubin scavenges damaging free radicals and is regenerated by the enzyme biliverdin reductase (BVR). Beyond its antioxidant capacity, this pathway is deeply integrated with cellular signaling, inflammation, and apoptosis, offering a wealth of therapeutic targets for a range of diseases underpinned by oxidative damage and inflammation.
The Core Pathway: From Heme to Bilirubin
The journey begins with the breakdown of heme, a component of hemoglobin and other hemoproteins. Heme oxygenase (HO) enzymes catabolize heme into equimolar amounts of biliverdin, carbon monoxide (CO), and free iron (Fe²⁺)[1][2][3]. The resulting biliverdin IXα is then acted upon by biliverdin reductase A (BVRA), the predominant isoform in adults[4][5].
This pivotal reaction involves the reduction of the central methene bridge of biliverdin, converting it to bilirubin[6][7]. This is not a passive process; it is an energetically expensive step requiring nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) as an electron donor[3][8][9]. The very existence of this energy-consuming step to convert a readily excretable, water-soluble molecule (biliverdin) into a toxic, insoluble one (bilirubin) that requires further conjugation for excretion underscores its physiological importance[4].
The Key Enzyme: Biliverdin Reductase (BVR)
BVR is a highly conserved, ubiquitously expressed cytosolic enzyme[6]. It is unique among enzymes in that it has dual cofactor requirements and operates optimally at two different pH levels: it preferentially uses NADH at a pH of 6.7 and NADPH at a pH of 8.7[4][10]. Structurally, BVR contains a classic N-terminal Rossmann fold for binding the dinucleotide cofactors (NADH/NADPH)[4].
The Potent Antioxidant Amplification Cycle
The primary physiological justification for the conversion of biliverdin to bilirubin is the establishment of a powerful antioxidant redox cycle[6][11][12].
-
Scavenging: Bilirubin is a formidable antioxidant, particularly effective at protecting lipids from peroxidation, with an efficacy reported to exceed that of vitamin E[11]. It neutralizes reactive oxygen species (ROS) by donating a hydrogen atom from its C-10 position[13].
-
Oxidation: In the process of scavenging ROS, bilirubin is itself oxidized back to biliverdin[11][13][14].
-
Regeneration: The ubiquitously present and highly efficient biliverdin reductase (BVR) immediately reduces this newly formed biliverdin back to bilirubin, using NADPH as the reducing agent[11][13].
This enzymatic recycling allows nanomolar concentrations of bilirubin to counteract up to a 10,000-fold molar excess of oxidants, creating an extraordinarily potent and sustainable antioxidant defense system[11][13]. This cycle links the cellular antioxidant defense directly to the cell's main pool of reducing power, the NADPH pool[12].
Complementary Roles with Glutathione (B108866) (GSH)
The cell employs distinct but complementary antioxidant systems. While bilirubin is lipophilic and primarily protects lipids from peroxidation, the water-soluble peptide glutathione (GSH) mainly protects water-soluble proteins[14][15][16]. Studies have shown that depletion of BVR leads to a greater increase in lipid oxidation than protein oxidation, whereas the opposite is true for GSH depletion, highlighting their specialized and synergistic cytoprotective roles[14][16].
Data Presentation: Quantitative Summaries
Table 1: Biliverdin Reductase A (BVRA) - Enzyme Characteristics
| Parameter | Value | Cofactor | Reference(s) |
| Optimal pH | 6.7 | NADH | [4],[10] |
| Optimal pH | 8.7 | NADPH | [4],[10] |
| Structure | Monomeric protein with an N-terminal Rossmann-fold | N/A | [4] |
| Location | Cytosolic, in all tissues | N/A | [6] |
Table 2: Physiological Concentrations and Clinical Correlations
| Analyte/Condition | Typical Concentration/Observation | Significance | Reference(s) |
| Unconjugated Bilirubin (Serum) | 2 to 8 µM | Baseline physiological levels. | [5] |
| Conjugated Bilirubin (Serum) | 0.06 to 0.48 µM | Represents 3-5% of total bilirubin. | [5] |
| Intracellular Bilirubin (Rodent Tissues) | 10 to 50 nM | Low concentration amplified by BVR cycle. | [11] |
| Gilbert's Syndrome | Mildly elevated unconjugated bilirubin | Associated with lower risk of cardiovascular disease. | [11],[17] |
| Cardiovascular Disease Risk | Inverse relationship with serum bilirubin | Higher bilirubin levels (e.g., ~15.4 µM) associated with lower risk compared to lower levels (e.g., ~8.6 µM). | [11] |
Beyond Antioxidant Defense: BVR as a Signaling Hub
The significance of BVR extends far beyond its reductase activity. It is a multifunctional protein that acts as a critical node in cellular signaling, linking heme metabolism to cell growth, inflammation, and metabolism.
-
Dual-Specificity Kinase: BVR possesses serine/threonine/tyrosine kinase activity, allowing it to participate in major signaling cascades, including the insulin/IGF-1 and Mitogen-Activated Protein Kinase (MAPK) pathways[4][18]. This positions BVR as a regulator of glucose metabolism and cell proliferation[6].
-
Transcription Factor: BVR can translocate to the nucleus and function as a transcription factor, modulating the expression of genes like HO-1 itself, thus creating a feedback loop[4].
-
Anti-inflammatory and Immunomodulatory Effects: Both bilirubin and biliverdin exhibit potent anti-inflammatory, anti-apoptotic, and antiproliferative properties[1][19]. Bilirubin can suppress the NF-κB signaling pathway, reducing the release of inflammatory factors[20]. These properties are central to their protective effects in models of organ transplantation and ischemia-reperfusion injury[1][19].
Visualizations: Pathways and Workflows
References
- 1. Therapeutic applications of bilirubin and biliverdin in transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Physiology, Bilirubin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Biliverdin reductase: new features of an old enzyme and its potential therapeutic significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Biliverdin reductase - Wikipedia [en.wikipedia.org]
- 7. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 8. Biochemistry, Biliverdin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Detection of biliverdin reductase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. publications.aap.org [publications.aap.org]
- 12. Frontiers | Direct Antioxidant Properties of Bilirubin and Biliverdin. Is there a Role for Biliverdin Reductase? [frontiersin.org]
- 13. biochemia-medica.com [biochemia-medica.com]
- 14. Bilirubin and glutathione have complementary antioxidant and cytoprotective roles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pnas.org [pnas.org]
- 16. researchgate.net [researchgate.net]
- 17. portlandpress.com [portlandpress.com]
- 18. Frontiers | Biliverdin reductase: a target for cancer therapy? [frontiersin.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Biliverdin Hydrochloride: A Comprehensive Technical Guide to its Role as a Regulator of the Innate Immune System
For Researchers, Scientists, and Drug Development Professionals
Abstract
Biliverdin (B22007), a metabolic intermediate of heme catabolism, has emerged as a potent endogenous regulator of the innate immune system. This technical guide provides an in-depth analysis of the molecular mechanisms through which biliverdin hydrochloride modulates innate immune responses. It details the key signaling pathways affected, presents available quantitative data on its immunomodulatory effects, and offers comprehensive protocols for relevant experimental investigation. This document is intended to serve as a valuable resource for researchers and professionals in immunology and drug development exploring the therapeutic potential of this compound.
Introduction
The innate immune system constitutes the first line of defense against pathogens and cellular stress. Its activation triggers a cascade of inflammatory responses crucial for host defense. However, dysregulated or excessive inflammation can lead to tissue damage and contribute to the pathogenesis of numerous inflammatory diseases. Consequently, endogenous molecules that can temper these responses are of significant therapeutic interest.
Biliverdin, a green tetrapyrrolic bile pigment, is produced from the enzymatic degradation of heme by heme oxygenase-1 (HO-1).[1][2][3] While historically considered a mere metabolic byproduct, recent research has unveiled its significant cytoprotective and anti-inflammatory properties.[2][3] Biliverdin is rapidly converted to the potent antioxidant bilirubin (B190676) by the enzyme biliverdin reductase (BVR).[1][2][3] Crucially, many of the immunomodulatory effects of biliverdin are mediated through the actions of BVR, which functions not only as an enzyme but also as a signaling molecule.[4] This guide will explore the intricate mechanisms by which this compound, a stable form of biliverdin, regulates key components of the innate immune system, with a focus on its interactions with Toll-like receptor signaling, NF-κB activation, and the production of inflammatory and anti-inflammatory cytokines.
Molecular Mechanisms of Action
This compound exerts its immunomodulatory effects through a multi-pronged approach, primarily targeting key signaling hubs within innate immune cells, particularly macrophages.
Inhibition of Toll-like Receptor 4 (TLR4) Signaling
Toll-like receptor 4 (TLR4) is a critical pattern recognition receptor that recognizes lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, and initiates a potent pro-inflammatory signaling cascade. Biliverdin has been shown to be a potent inhibitor of TLR4 expression and signaling.[1][4]
The mechanism of TLR4 inhibition is multifaceted and critically involves biliverdin reductase (BVR). Upon biliverdin administration, BVR is S-nitrosylated in a nitric oxide (NO)-dependent manner.[1][5] This modification facilitates the translocation of BVR to the nucleus, where it acts as a transcriptional repressor.[1][4] BVR directly binds to AP-1 sites within the TLR4 promoter, thereby inhibiting its transcription.[1][4] This leads to a reduction in TLR4 protein expression on the surface of macrophages, dampening their responsiveness to LPS.[4]
Figure 1: Biliverdin-mediated inhibition of TLR4 expression.
Modulation of the NF-κB Pathway
The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation, the IκB kinase (IKK) complex phosphorylates IκB, leading to its degradation and the subsequent translocation of NF-κB to the nucleus to initiate the transcription of pro-inflammatory genes.
Biliverdin has been demonstrated to inhibit the activation of NF-κB in a concentration- and time-dependent manner.[4][6] This inhibition is achieved by preventing the degradation of IκBα, thereby retaining NF-κB in the cytoplasm.[7][8] Interestingly, the role of BVR in this context is complex, with some studies suggesting it can reverse the inhibitory effect of biliverdin on NF-κB.[6] Overexpression of human BVR has been shown to enhance both basal and TNF-α-mediated NF-κB activation.[6]
Figure 2: Modulation of the NF-κB signaling pathway by biliverdin.
Promotion of Anti-Inflammatory IL-10 Production
Interleukin-10 (IL-10) is a potent anti-inflammatory cytokine that plays a crucial role in resolving inflammation and maintaining immune homeostasis. Biliverdin has been shown to stimulate the production of IL-10 in macrophages.[9][10] This effect is dependent on BVR and is mediated through the activation of the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway.[4] The binding of biliverdin to BVR on the macrophage surface is thought to initiate this signaling cascade, leading to increased IL-10 gene expression and protein secretion.[4][9]
Figure 3: Biliverdin-induced IL-10 production via the PI3K/Akt pathway.
Quantitative Data on Immunomodulatory Effects
While numerous studies have qualitatively described the anti-inflammatory effects of biliverdin, comprehensive and standardized quantitative data remains somewhat limited. The following table summarizes available data from a study investigating the dose-dependent effects of biliverdin on cytokine expression in human whole blood stimulated with LPS.[11]
| Cytokine | Biliverdin Concentration (µM) | Change in mRNA Expression (Fold Change vs. LPS alone) | Change in Protein Concentration (pg/mL vs. LPS alone) |
| IL-1β | 50 | ↓ (Significant) | ↓ (Significant) |
| IL-6 | 50 | ↓ (Significant) | No significant change |
| TNF-α | 50 | No significant change | No significant change |
| IFN-γ | 50 | ↓ (Significant) | No significant change |
| IL-1Ra | 50 | ↓ (Significant) | No significant change |
| IL-10 | 50 | No significant change | No significant change |
Note: This data highlights the dose-dependent inhibitory effect of biliverdin on the gene expression of several pro-inflammatory cytokines, with a significant reduction observed at a concentration of 50 µM.[11] However, this did not always translate to a significant decrease in protein levels within the study's timeframe. Further research with standardized protocols is required to establish a more complete quantitative profile of biliverdin's immunomodulatory activity, including IC50 values for its various effects.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to investigate the immunomodulatory effects of this compound.
Measurement of Cytokine Levels by ELISA
This protocol describes a sandwich ELISA for the quantitative measurement of cytokines (e.g., IL-10, TNF-α, IL-6) in cell culture supernatants following treatment with biliverdin.
Materials:
-
ELISA kit for the specific cytokine of interest (containing capture antibody, detection antibody, streptavidin-HRP, TMB substrate, and stop solution)
-
96-well ELISA plates
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Assay Diluent (e.g., PBS with 1% BSA)
-
Microplate reader
Procedure:
-
Plate Coating: Coat a 96-well plate with the capture antibody overnight at 4°C.
-
Washing: Wash the plate three times with Wash Buffer.
-
Blocking: Block the plate with Assay Diluent for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with Wash Buffer.
-
Sample and Standard Incubation: Add standards and samples (cell culture supernatants) to the wells and incubate for 2 hours at room temperature.
-
Washing: Wash the plate three times with Wash Buffer.
-
Detection Antibody Incubation: Add the biotinylated detection antibody and incubate for 1 hour at room temperature.
-
Washing: Wash the plate three times with Wash Buffer.
-
Streptavidin-HRP Incubation: Add streptavidin-HRP and incubate for 30 minutes at room temperature in the dark.
-
Washing: Wash the plate five times with Wash Buffer.
-
Substrate Development: Add TMB substrate and incubate for 15-30 minutes at room temperature in the dark.
-
Stop Reaction: Add Stop Solution to each well.
-
Read Plate: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve and calculate the concentration of the cytokine in the samples.
Figure 4: General workflow for a sandwich ELISA.
Western Blot Analysis of NF-κB Pathway Proteins
This protocol details the detection of key NF-κB pathway proteins (e.g., p65, IκBα, phospho-IκBα) by Western blotting to assess the effect of biliverdin on their expression and phosphorylation status.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific for target proteins)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Lyse cells treated with or without biliverdin and inflammatory stimuli in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensities to determine changes in protein levels.
Figure 5: Workflow for Western blot analysis.
Flow Cytometry for Macrophage Surface Marker Analysis
This protocol outlines the use of flow cytometry to analyze the expression of cell surface markers (e.g., TLR4, CD86, CD206) on macrophages treated with biliverdin.
Materials:
-
FACS buffer (e.g., PBS with 2% FBS and 0.05% sodium azide)
-
Fc block (e.g., anti-CD16/32)
-
Fluorochrome-conjugated antibodies against surface markers
-
Flow cytometer
Procedure:
-
Cell Harvest: Harvest macrophages and wash with FACS buffer.
-
Fc Block: Block Fc receptors to prevent non-specific antibody binding.
-
Surface Staining: Incubate cells with a cocktail of fluorochrome-conjugated antibodies in the dark.
-
Washing: Wash cells twice with FACS buffer.
-
Resuspension: Resuspend cells in FACS buffer.
-
Acquisition: Acquire data on a flow cytometer.
-
Analysis: Analyze the data using appropriate software to quantify the percentage of positive cells and the mean fluorescence intensity.
Figure 6: Workflow for flow cytometry analysis of cell surface markers.
Chromatin Immunoprecipitation (ChIP) Assay
This protocol is for investigating the in vivo binding of BVR to the TLR4 promoter, a key mechanism of biliverdin-mediated immunosuppression.
Materials:
-
Formaldehyde
-
Glycine
-
Cell lysis and nuclear lysis buffers
-
Sonciator
-
Antibody against BVR
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
Proteinase K
-
DNA purification kit
-
PCR reagents
Procedure:
-
Cross-linking: Cross-link protein-DNA complexes in cells with formaldehyde.
-
Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to shear DNA into smaller fragments.
-
Immunoprecipitation: Immunoprecipitate the chromatin with an antibody specific for BVR.
-
Washing: Wash the beads to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the protein-DNA complexes and reverse the cross-links.
-
DNA Purification: Purify the DNA.
-
qPCR Analysis: Use quantitative PCR with primers specific for the TLR4 promoter to determine the enrichment of this region in the BVR immunoprecipitate.
Figure 7: Chromatin Immunoprecipitation (ChIP) assay workflow.
Conclusion and Future Directions
This compound is a promising endogenous molecule with significant potential for modulating the innate immune system. Its ability to suppress pro-inflammatory pathways, such as TLR4 and NF-κB signaling, while promoting the production of the anti-inflammatory cytokine IL-10, underscores its therapeutic potential for a range of inflammatory disorders. The central role of biliverdin reductase in mediating these effects highlights it as a key target for pharmacological intervention.
Future research should focus on several key areas. Firstly, there is a clear need for more comprehensive and standardized quantitative studies to establish robust dose-response relationships and IC50 values for biliverdin's effects on various immune parameters. Secondly, further elucidation of the complex and sometimes contradictory role of BVR in regulating NF-κB signaling is warranted. Finally, preclinical and clinical studies are essential to translate the promising in vitro and in vivo findings into effective therapeutic strategies for human diseases. This technical guide provides a solid foundation for researchers and drug development professionals to advance the understanding and application of this compound as a novel immunomodulatory agent.
References
- 1. Biliverdin inhibits Toll-like receptor-4 (TLR4) expression through nitric oxide-dependent nuclear translocation of biliverdin reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biochemistry, Biliverdin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Biochemistry, Biliverdin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Go Green: The Anti-Inflammatory Effects of Biliverdin Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biliverdin inhibits Toll-like receptor-4 (TLR4) expression through nitric oxide-dependent nuclear translocation of biliverdin reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biliverdin inhibits activation of NF-kappaB: reversal of inhibition by human biliverdin reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Physiological concentrations of bilirubin control inflammatory response by inhibiting NF-κB and inflammasome activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Biliverdin Reductase A (BVRA) Mediates Macrophage Expression of Interleukin-10 in Injured Kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biliverdin Reductase A (BVRA) Mediates Macrophage Expression of Interleukin-10 in Injured Kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Endogenous Tetrapyrroles Influence Leukocyte Responses to Lipopolysaccharide in Human Blood: Pre-Clinical Evidence Demonstrating the Anti-Inflammatory Potential of Biliverdin - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Protective Shield: An In-depth Technical Guide to the Anti-mutagenic Properties of Biliverdin Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Biliverdin (B22007) hydrochloride, a key intermediate in the heme catabolism pathway, is emerging as a potent agent with significant anti-mutagenic and antioxidant properties. This technical guide provides a comprehensive overview of the mechanisms underlying biliverdin's protective effects against DNA damage. It delves into the experimental evidence, details the protocols of key genotoxicity assays, and visually elucidates the intricate signaling pathways modulated by this promising molecule. The information presented herein is intended to equip researchers, scientists, and drug development professionals with a thorough understanding of biliverdin hydrochloride's potential as a cytoprotective and anti-mutagenic agent.
Introduction
Mutagenesis, the process of altering genetic information, is a fundamental driver of numerous pathologies, including cancer and inherited diseases. The identification and characterization of agents that can counteract mutagenic processes are of paramount importance in biomedical research and drug development. Biliverdin, a linear tetrapyrrole and a precursor to bilirubin (B190676), has long been considered a mere waste product of heme degradation. However, a growing body of evidence highlights its crucial role as a potent antioxidant and a modulator of cellular signaling pathways, conferring significant protection against genotoxic insults.[1][2][3] This guide explores the anti-mutagenic properties of this compound, its mechanisms of action, and the experimental methodologies used to investigate these effects.
Heme Catabolism and the Rise of a Protective Agent
Biliverdin is endogenously produced from the enzymatic degradation of heme by heme oxygenase (HO-1).[4] Subsequently, biliverdin is rapidly converted to bilirubin by biliverdin reductase (BVR).[4] This metabolic pathway is not merely for disposal; it is a sophisticated system for cellular defense.
Mechanisms of Anti-mutagenicity
The anti-mutagenic effects of this compound are multifaceted, stemming from its potent antioxidant activity and its ability to modulate key cellular signaling pathways involved in the defense against genotoxic stress.
Antioxidant Properties: Scavenging the Seeds of Damage
A primary mechanism of biliverdin's anti-mutagenic action is its ability to directly scavenge reactive oxygen species (ROS), which are major contributors to DNA damage.[5] By neutralizing these harmful radicals, biliverdin prevents the initial insults that can lead to mutations.
Modulation of the Keap1-Nrf2 Signaling Pathway
Biliverdin is a known activator of the Keap1-Nrf2 signaling pathway, a critical regulator of the cellular antioxidant response.[6][7] Under normal conditions, the transcription factor Nrf2 is kept inactive in the cytoplasm by binding to Keap1. In response to oxidative stress or in the presence of inducers like biliverdin, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, leading to their transcription and subsequent protein expression. This includes enzymes like heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione (B108866) S-transferases (GSTs), which collectively enhance the cell's capacity to detoxify mutagens and repair DNA damage.[8]
Modulation of MAPK and PI3K/Akt Signaling Pathways
Biliverdin and its reductase, BVR, play a significant role in modulating the Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathways.[9][10] These pathways are crucial for cell survival, proliferation, and apoptosis. Biliverdin reductase can act as a scaffold protein, influencing the activity of key kinases like ERK, JNK, and p38 within the MAPK cascade. By modulating these pathways, biliverdin can influence the cellular response to DNA damage, often promoting cell survival and repair mechanisms while inhibiting apoptotic pathways that might be triggered by genotoxic stress. The PI3K/Akt pathway, another critical survival pathway, can also be activated by biliverdin, further contributing to its cytoprotective effects.[11]
Experimental Evidence: Quantitative Data from Anti-mutagenicity Assays
The anti-mutagenic properties of biliverdin have been demonstrated in various in vitro assays. The Ames test, a widely used bacterial reverse mutation assay, has provided significant quantitative data.
Ames Test Data
The following table summarizes the anti-mutagenic activity of biliverdin against various mutagens in the Ames test using different strains of Salmonella typhimurium.
| Mutagen | S. typhimurium Strain | Biliverdin Concentration (µM) | Inhibition of Mutagenicity (%) | Reference |
| Benzo[α]pyrene (B[α]P) | TA98 | 1.0 | ~50 | [11] |
| 2,4,7-Trinitrofluorenone | TA98 | 1.0 | ~40 | [11] |
| 2-Aminofluorene | TA100 | 1.0 | ~60 | [11] |
| tert-Butyl hydroperoxide | TA102 | 1.0 | ~70 | [11] |
Table 1: Anti-mutagenic Activity of Biliverdin in the Ames Test
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the general protocols for key assays used to evaluate the anti-mutagenic properties of this compound.
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test assesses the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.[12]
Protocol Overview:
-
Strain Selection: Choose appropriate S. typhimurium strains (e.g., TA98, TA100, TA102) based on the type of mutation to be detected.
-
Culture Preparation: Grow the bacterial strains overnight in a nutrient broth.
-
Metabolic Activation (S9 Mix): For testing pro-mutagens that require metabolic activation, prepare an S9 fraction from the liver of induced rodents.
-
Plate Incorporation Assay:
-
Mix the bacterial culture, the test compound (this compound) at various concentrations, and with or without the S9 mix, in molten top agar (B569324).
-
Pour the mixture onto minimal glucose agar plates.
-
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies (his+ revertants) on each plate.
-
Data Analysis: Compare the number of revertant colonies on the test plates to the negative (solvent) and positive control plates. A significant, dose-dependent decrease in the number of mutagen-induced revertants in the presence of biliverdin indicates anti-mutagenic activity.
In Vitro Micronucleus Assay
The in vitro micronucleus assay detects genotoxic damage by identifying micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis.[13]
Protocol Overview:
-
Cell Culture: Use a suitable mammalian cell line (e.g., CHO, V79, or human lymphocytes).
-
Treatment: Expose the cells to various concentrations of this compound, a known mutagen (positive control), and a solvent control, with and without metabolic activation (S9 mix).
-
Cytokinesis Block: Add cytochalasin B to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one mitosis are scored.
-
Harvesting and Staining: Harvest the cells, fix them, and stain the cytoplasm and nuclei with appropriate fluorescent dyes.
-
Scoring: Using a fluorescence microscope, score the frequency of micronuclei in at least 1000 binucleated cells per concentration.
-
Data Analysis: A significant decrease in the frequency of mutagen-induced micronuclei in the presence of biliverdin indicates an anti-genotoxic effect.
Comet Assay (Single Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[14]
Protocol Overview:
-
Cell Preparation: Prepare a single-cell suspension from the desired source (e.g., cultured cells, lymphocytes).
-
Embedding in Agarose (B213101): Mix the cells with low-melting-point agarose and layer them onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: Immerse the slides in a lysis solution to remove cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).
-
Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer to unwind the DNA and then apply an electric field. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail."
-
Staining and Visualization: Stain the DNA with a fluorescent dye and visualize the comets using a fluorescence microscope.
-
Image Analysis: Quantify the extent of DNA damage by measuring parameters such as tail length, tail intensity, and tail moment using specialized software.
-
Data Analysis: A reduction in the extent of DNA damage (e.g., shorter comet tails) in cells co-treated with a mutagen and biliverdin, compared to cells treated with the mutagen alone, indicates a protective effect.
Conclusion and Future Directions
This compound demonstrates significant promise as an anti-mutagenic agent, acting through a combination of direct antioxidant effects and the modulation of critical cellular defense pathways. The experimental evidence, particularly from the Ames test, provides a solid foundation for its protective role against a range of mutagens. The detailed protocols provided in this guide offer a framework for further investigation into its anti-genotoxic potential using the micronucleus and comet assays.
Future research should focus on obtaining more extensive quantitative data from these assays to build a comprehensive profile of biliverdin's anti-mutagenic activity. In vivo studies are also warranted to validate the in vitro findings and to assess the bioavailability and efficacy of this compound in a whole-organism context. A deeper understanding of the intricate interplay between biliverdin and the various signaling pathways will be crucial for harnessing its full therapeutic potential in the prevention and treatment of diseases with a mutagenic basis. The continued exploration of this compound's properties could pave the way for novel drug development strategies aimed at bolstering the body's natural defenses against DNA damage.
References
- 1. Direct Antioxidant Properties of Bilirubin and Biliverdin. Is there a Role for Biliverdin Reductase? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]
- 3. The anti-mutagenic properties of bile pigments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biliverdin improved angiogenesis and suppressed apoptosis via PI3K/Akt-mediated Nrf2 antioxidant system to promote ischemic flap survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Cell Surface Biliverdin Reductase Mediates Biliverdin-induced Anti-inflammatory Effects via Phosphatidylinositol 3-Kinase and Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. criver.com [criver.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Bilirubin/biliverdin-Cu(II) induced DNA breakage; reaction mechanism and biological significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 13. aun.edu.eg [aun.edu.eg]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Biliverdin Hydrochloride in Cell Culture Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction
Biliverdin (B22007) hydrochloride, a water-soluble form of the green bile pigment biliverdin, is a key intermediate in the catabolism of heme.[1][2] It is generated from the enzymatic breakdown of heme by heme oxygenase (HO) and is subsequently converted to the potent antioxidant bilirubin (B190676) by biliverdin reductase (BVR).[1][2][3] Beyond its role as a metabolic intermediate, biliverdin hydrochloride itself exhibits significant biological activities, including antioxidant, anti-inflammatory, and immunosuppressant effects, making it a molecule of great interest in biomedical research.[1][2] These application notes provide detailed protocols for the use of this compound in cell culture experiments to investigate its therapeutic potential.
Physicochemical Properties and Storage
| Property | Value | Reference |
| Molecular Formula | C₃₃H₃₄N₄O₆ · HCl | [4] |
| Molecular Weight | 619.12 g/mol | [4] |
| Appearance | Crystalline solid | [5] |
| Solubility | Soluble in DMSO (~20 mg/mL), DMF (~20 mg/mL), and basic aqueous solutions (pH > 9). Sparingly soluble in aqueous buffers at neutral pH. | [5][6][7] |
| Storage | Store at -20°C or below, protected from light. Stock solutions in DMSO can be stored at -20°C for up to one month or -80°C for up to six months. Avoid repeated freeze-thaw cycles. | [1] |
Mechanism of Action
This compound exerts its biological effects through multiple mechanisms:
-
Antioxidant Activity: Biliverdin can directly scavenge reactive oxygen species (ROS), such as hydroxyl peroxide groups.[1][8] It also participates in a redox cycle where it is reduced to bilirubin, a potent antioxidant, which can then be re-oxidized back to biliverdin, thus amplifying its antioxidant capacity.[9][10][11]
-
Anti-inflammatory Effects: Biliverdin has been shown to decrease the production of pro-inflammatory cytokines, such as those mediated by TLR-4, and stimulate the production of the anti-inflammatory cytokine IL-10.[1][12] This is partly mediated through the activation of the PI3K/Akt signaling pathway upon binding to cell surface biliverdin reductase.[12][13]
-
Immunosuppressant Properties: By modulating cytokine production and interfering with complement activation, biliverdin exhibits immunosuppressive effects.[1][13][14]
-
Aryl Hydrocarbon Receptor (AhR) Activation: Biliverdin and its metabolite bilirubin are endogenous ligands for the AhR, a transcription factor that regulates the expression of genes involved in xenobiotic metabolism and immune responses.[15]
Signaling Pathways
The biological activities of biliverdin are mediated through complex signaling pathways. Below are diagrams illustrating key pathways.
Caption: Heme degradation pathway and the bilirubin-biliverdin antioxidant cycle.
Caption: Biliverdin-mediated anti-inflammatory signaling pathway.
Experimental Protocols
Preparation of this compound Stock Solution
This protocol describes the preparation of a stock solution of this compound for use in cell culture experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Sterile, light-protected microcentrifuge tubes or vials
Procedure:
-
Under sterile conditions, weigh out the desired amount of this compound powder.
-
Dissolve the powder in sterile DMSO to a final concentration of 25 mM.[16] For example, to make 1 mL of a 25 mM stock solution, dissolve 15.48 mg of this compound (MW: 619.12 g/mol ) in 1 mL of DMSO.
-
Vortex briefly until the powder is completely dissolved. The solution should be a deep green color.
-
Protect the stock solution from light by wrapping the tube in aluminum foil or using an amber tube.
-
Store the stock solution at -20°C or -80°C.
Note: Biliverdin is sensitive to light and oxidation. Always handle the stock solution in a manner that minimizes light exposure and prepare fresh dilutions for each experiment.
General Cell Culture Treatment Workflow
This workflow outlines the general steps for treating cultured cells with this compound.
Caption: General experimental workflow for cell treatment with this compound.
Cytotoxicity Assay
This protocol is to determine the cytotoxic effects of this compound on a specific cell line and to establish the IC₅₀ value.
Materials:
-
Cultured cells of interest
-
Complete culture medium
-
96-well clear-bottom black plates
-
This compound stock solution (25 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or other viability reagent (e.g., CellTiter-Glo®)
-
DMSO
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the 25 mM stock solution. A typical concentration range to test would be from 1 µM to 500 µM.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest biliverdin concentration) and an untreated control (medium only).
-
Remove the old medium from the cells and add 100 µL of the prepared treatment media to the respective wells.
-
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Viability Assessment (MTT Assay Example):
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration to determine the IC₅₀ value.
-
Quantitative Data Example:
| Cell Line | Treatment Duration | IC₅₀ (µM) | Reference |
| MCF-7 (Breast Cancer) | 24 hours | 247.4 | [17] |
| MDA-MB-468 (Breast Cancer) | 24 hours | 168.9 | [17] |
Anti-inflammatory Assay (Measurement of IL-10 Production)
This protocol measures the effect of this compound on the production of the anti-inflammatory cytokine IL-10 in macrophages stimulated with lipopolysaccharide (LPS).
Materials:
-
RAW 264.7 macrophage cells (or other suitable immune cells)
-
Complete culture medium (DMEM with 10% FBS)
-
24-well culture plates
-
This compound stock solution (25 mM in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
ELISA kit for mouse IL-10
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10⁵ cells/well in 500 µL of complete culture medium. Incubate for 24 hours.
-
Pre-treatment:
-
Prepare working concentrations of this compound (e.g., 10, 25, 50 µM) in complete culture medium.
-
Remove the old medium and add 500 µL of the biliverdin-containing medium or vehicle control medium to the cells.
-
Incubate for 2 hours.
-
-
Stimulation:
-
Add LPS to the wells to a final concentration of 100 ng/mL (or a concentration known to induce a robust inflammatory response in your cell line).
-
Include controls: untreated cells, cells treated with biliverdin alone, and cells treated with LPS alone.
-
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Sample Collection: Collect the cell culture supernatants and centrifuge to remove any cellular debris. Store the supernatants at -80°C until analysis.
-
IL-10 Measurement: Quantify the concentration of IL-10 in the supernatants using a commercially available ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Compare the levels of IL-10 in the different treatment groups.
Antioxidant Assay (Measurement of Intracellular ROS)
This protocol assesses the ability of this compound to reduce intracellular reactive oxygen species (ROS) levels in cells under oxidative stress.
Materials:
-
Cells of interest (e.g., endothelial cells, neurons)
-
Complete culture medium
-
96-well clear-bottom black plates
-
This compound stock solution (25 mM in DMSO)
-
Hydrogen peroxide (H₂O₂) or another ROS-inducing agent
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Hanks' Balanced Salt Solution (HBSS) or PBS
Procedure:
-
Cell Seeding: Seed cells in a 96-well clear-bottom black plate at a suitable density and allow them to adhere overnight.
-
Pre-treatment:
-
Prepare working concentrations of this compound (e.g., 10, 25, 50 µM) in serum-free medium.
-
Wash the cells once with PBS and then add 100 µL of the biliverdin-containing medium or vehicle control medium.
-
Incubate for 1-2 hours.
-
-
ROS Induction:
-
Remove the pre-treatment medium and add 100 µL of a ROS-inducing agent (e.g., 100 µM H₂O₂) in serum-free medium.
-
Include controls: untreated cells, cells treated with biliverdin alone, and cells treated with H₂O₂ alone.
-
Incubate for 30-60 minutes.
-
-
Staining with DCFH-DA:
-
Remove the treatment medium and wash the cells once with warm HBSS.
-
Add 100 µL of 10 µM DCFH-DA in HBSS to each well.
-
Incubate for 30 minutes at 37°C, protected from light.
-
-
Fluorescence Measurement:
-
Wash the cells twice with HBSS.
-
Add 100 µL of HBSS to each well.
-
Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~530 nm.
-
-
Data Analysis: Compare the fluorescence intensity (indicative of ROS levels) between the different treatment groups.
Conclusion
This compound is a versatile molecule with significant therapeutic potential. The protocols outlined above provide a framework for researchers to investigate its cytotoxic, anti-inflammatory, and antioxidant properties in various cell culture models. Careful adherence to these protocols will enable the generation of robust and reproducible data, contributing to a better understanding of the biological roles of biliverdin and its potential applications in drug development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Biochemistry, Biliverdin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. This compound | [frontierspecialtychemicals.com]
- 4. scbt.com [scbt.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. ビリベルジン 塩酸塩 ≥97.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]
- 7. This compound - Echelon Biosciences [echelon-inc.com]
- 8. atlasofscience.org [atlasofscience.org]
- 9. researchgate.net [researchgate.net]
- 10. Limited Role for the Bilirubin-Biliverdin Redox Amplification Cycle in the Cellular Antioxidant Protection by Biliverdin Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Direct Antioxidant Properties of Bilirubin and Biliverdin. Is there a Role for Biliverdin Reductase? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell Surface Biliverdin Reductase Mediates Biliverdin-induced Anti-inflammatory Effects via Phosphatidylinositol 3-Kinase and Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Go Green: The Anti-Inflammatory Effects of Biliverdin Reductase [frontiersin.org]
- 14. Go Green: The Anti-Inflammatory Effects of Biliverdin Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Activation of the Ah receptor signal transduction pathway by bilirubin and biliverdin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. tsienlab.ucsd.edu [tsienlab.ucsd.edu]
- 17. Induction of cell apoptosis by biliverdin reductase inhibitor in MCF-7 and MDA-MB-468 breast cancer cell lines: Experimental and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Biliverdin in Biological Matrices using Biliverdin Hydrochloride as a Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for the quantification of biliverdin (B22007) in biological samples, such as serum and cell culture supernatants, using biliverdin hydrochloride as a standard by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Biliverdin, a key intermediate in heme catabolism, is an emerging biomarker for oxidative stress.[1] This method offers high sensitivity and selectivity for researchers, scientists, and drug development professionals investigating the role of biliverdin in various physiological and pathological processes.
Introduction
Biliverdin is a green tetrapyrrolic bile pigment and a product of heme degradation catalyzed by the enzyme heme oxygenase.[2][3] It is subsequently reduced to the yellow pigment bilirubin (B190676) by biliverdin reductase.[2][3] Traditionally viewed as a waste product, recent studies have highlighted the potent antioxidant, anti-inflammatory, and cytoprotective properties of biliverdin.[2] Accurate and sensitive quantification of biliverdin in biological matrices is crucial for understanding its physiological roles and its potential as a biomarker. LC-MS/MS offers superior specificity and a lower limit of detection compared to traditional UV-vis detection methods.[4] This application note details a robust LC-MS/MS method for the reliable quantification of biliverdin using a commercially available this compound standard.
Heme Catabolism Pathway
Caption: Heme degradation pathway to biliverdin and bilirubin.
Experimental
Materials and Reagents
-
This compound (≥97.0% purity) (Sigma-Aldrich)
-
LC-MS grade acetonitrile (B52724), methanol (B129727), and water (J.T. Baker or equivalent)[5]
-
Formic acid (≥98%)
-
Ammonium acetate
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Bovine Serum Albumin (BSA)
-
Internal Standard (IS): 13C-labeled Biliverdin or a compound with similar chromatographic and ionization properties.
Standard Solution Preparation
Caution: Biliverdin is photosensitive and prone to oxidation. All work with biliverdin solutions should be performed under yellow light or in amber vials, and solutions should be protected from light and air.
-
Primary Stock Solution (1 mg/mL): Dissolve an accurately weighed amount of this compound in DMSO to obtain a final concentration of 1 mg/mL. This solution can be stored in small aliquots at -80°C for up to 6 months.[2] Avoid repeated freeze-thaw cycles.
-
Working Stock Solutions: Prepare a series of working stock solutions by diluting the primary stock solution with a 50:50 mixture of methanol and water.
-
Calibration Standards and Quality Controls (QCs): Prepare calibration standards and QCs by spiking the working stock solutions into a surrogate matrix (e.g., charcoal-stripped serum or PBS with 4% BSA) to achieve the desired concentration range. A typical calibration curve range is 0.5-100 nM.[1]
Sample Preparation: Protein Precipitation
-
Thaw frozen biological samples (e.g., serum, plasma) on ice.
-
To a 100 µL aliquot of the sample, standard, or QC, add 20 µL of the internal standard working solution.
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase composition.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
The following parameters provide a starting point for method development and may require optimization for specific instrumentation.
Table 1: LC-MS/MS Parameters
| Parameter | Recommended Conditions |
| LC System | Waters ACQUITY UPLC or equivalent |
| Column | Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm or Ascentis 90A RP Amide, 2.7 µm, 2.1 x 100 mm[4][5] |
| Column Temperature | 40°C[5] |
| Mobile Phase A | Water with 0.1% Formic Acid or 5 mM Ammonium Acetate[4][5] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid[4] |
| Flow Rate | 0.5 mL/min[4] |
| Injection Volume | 5 µL |
| Gradient | A linear gradient from 1% to 99% Mobile Phase B over 1.5 minutes, hold for 1 minute, then return to initial conditions.[6] |
| Mass Spectrometer | Waters Xevo TQ-S or equivalent triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Biliverdin: m/z 583.2 → 297.2[7], Bilirubin: m/z 585.2 → 299.0[7] (if monitored simultaneously), Internal Standard: Analyte-specific |
| Cone Voltage & Collision Energy | Optimize for the specific instrument and analyte. |
Experimental Workflow
Caption: General workflow for biliverdin analysis.
Results and Discussion
A typical LC-MS/MS method for biliverdin analysis demonstrates excellent linearity, accuracy, and precision.
Table 2: Method Performance Characteristics
| Parameter | Typical Value | Reference |
| Linearity Range (nM) | 0.5 - 100 | [1] |
| Limit of Detection (LOD) (nM) | 0.1 | [1] |
| Limit of Quantification (LOQ) (nM) | 0.5 | [1] |
| Inter-day Precision (%CV) | < 15% | |
| Intra-day Precision (%CV) | < 15% | |
| Accuracy (% bias) | ± 15% | |
| Recovery (%) | > 85% | [6] |
It is important to note that biliverdin can exist as several isomers (e.g., IXα, IXβ, IXδ).[4] Commercially available this compound is primarily the IXα isomer but may contain other geometric isomers.[8] The chromatographic method should be developed to ensure the separation of these isomers if their individual quantification is required.
Conclusion
The LC-MS/MS method described in this application note, utilizing this compound as a standard, provides a sensitive, selective, and reliable approach for the quantification of biliverdin in various biological matrices. This protocol can be readily implemented in research and drug development settings to investigate the role of biliverdin in health and disease. Careful attention to the stability and handling of biliverdin is critical for obtaining accurate and reproducible results.
References
- 1. Simultaneous determination of free biliverdin and free bilirubin in serum: A comprehensive LC-MS approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. HPLC Method for Separation of Bilirubin and Biliverdin on Newcrom R1 Column | SIELC Technologies [sielc.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Identification and quantification of the molecular species of bilirubin BDG, BMG and UCB by LC‒MS/MS in hyperbilirubinemic human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 7. researchgate.net [researchgate.net]
- 8. Identification of a biliverdin geometric isomer by means of HPLC/ESI–MS and NMR spectroscopy. Differentiation of the isomers by using fragmentation “in-source” - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Biliverdin Hydrochloride in Fluorescence Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biliverdin (B22007) hydrochloride, a key intermediate in the heme catabolism pathway, has emerged as a versatile tool in the field of fluorescence imaging.[1][2][3] While traditionally considered a waste product of heme degradation, its intrinsic photophysical properties and its role as a chromophore for a class of near-infrared (NIR) fluorescent proteins make it highly valuable for advanced cellular and in vivo imaging applications.[1][2][3] NIR imaging, in particular, offers significant advantages for deep-tissue imaging due to reduced light scattering, lower tissue autofluorescence, and deeper photon penetration compared to imaging in the visible spectrum.[1][2]
Principle of Application
The utility of biliverdin hydrochloride in fluorescence imaging stems from two primary mechanisms:
-
Intrinsic Fluorescence: Biliverdin itself exhibits fluorescence, although with a relatively low quantum yield in aqueous solutions. Its fluorescence can be significantly enhanced through environmental modifications, such as binding to proteins or chelation with metals, and upon exposure to UV irradiation. This property allows for the development of "turn-on" fluorescent probes and nanoparticles for specific imaging applications.
-
Exogenous Chromophore for Near-Infrared Fluorescent Proteins (NIR FPs): A significant application of biliverdin is as an exogenous chromophore for a growing family of engineered NIR FPs derived from bacterial phytochromes and phycobiliproteins.[1][2] These proteins, such as those in the iRFP and smURFP families, are expressed in target cells or organisms and subsequently bind to endogenous or exogenously supplied biliverdin to become fluorescent. This technology enables genetically encoded, long-term, and non-invasive imaging in the NIR window.
Advantages of Biliverdin-Based NIR Imaging
-
Deep Tissue Penetration: The NIR spectral window (roughly 650-900 nm) allows for imaging deeper into tissues than is possible with conventional fluorescent proteins like GFP.[1][2]
-
Low Autofluorescence: Biological tissues have minimal autofluorescence in the NIR range, leading to a higher signal-to-background ratio and improved image contrast.[1][2]
-
Genetically Encoded Imaging: The use of NIR FPs that bind biliverdin allows for targeted expression in specific cells or tissues, enabling the study of biological processes with high specificity.
-
Reduced Phototoxicity: NIR light is less damaging to cells and tissues compared to the shorter wavelengths used to excite many conventional fluorophores.
Challenges and Considerations
-
Bioavailability: this compound has limited membrane permeability. To enhance intracellular fluorescence of NIR FPs, exogenous biliverdin is often required. A more hydrophobic analog, biliverdin dimethyl ester, exhibits better cell penetration.
-
Endogenous Concentrations: While biliverdin is endogenously produced, its concentration can vary between cell types and tissues, potentially affecting the brightness of NIR FPs. In some cases, co-expression of heme oxygenase-1, the enzyme that produces biliverdin, can increase intracellular levels.
-
Intrinsic Fluorescence Quantum Yield: The quantum yield of free biliverdin is low. However, this can be advantageous in the context of NIR FPs, where fluorescence is "turned on" upon binding, reducing background from unbound chromophore.
Quantitative Data Summary
The following table summarizes the key photophysical properties of biliverdin and representative biliverdin-binding near-infrared fluorescent proteins.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Quantum Yield (%) | Reference |
| Biliverdin | ~376, ~689 | ~674 | 56,200 (at 376 nm) | 0.012 - 0.119 | |
| smURFP | 642 | 670 | 180,000 | 18 | |
| iRFP670 | 647 | 670 | 110,000 | 4.8 | |
| iRFP682 | 664 | 682 | 130,000 | 5.2 | |
| iRFP702 | 686 | 702 | 90,000 | 5.5 | |
| iRFP713 | 690 | 713 | 105,000 | 5.9 | |
| iRFP720 | 702 | 720 | 120,000 | 4.2 |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key concepts and workflows related to the application of this compound in fluorescence imaging.
References
Application Notes and Protocols: Biliverdin Hydrochloride in Ischemia-Reperfusion Injury Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of biliverdin (B22007) hydrochloride (BV) as a therapeutic agent in preclinical models of ischemia-reperfusion injury (IRI). The information compiled herein, including quantitative data, detailed experimental protocols, and signaling pathway diagrams, is intended to guide researchers in designing and executing studies to evaluate the cytoprotective effects of biliverdin.
Introduction
Ischemia-reperfusion injury (IRI) is a significant cause of tissue damage in various clinical scenarios, including organ transplantation, stroke, and myocardial infarction. The pathophysiology of IRI is complex, involving oxidative stress, inflammation, and apoptosis. Biliverdin, a product of heme catabolism by heme oxygenase-1 (HO-1), and its subsequent metabolite, bilirubin (B190676), are potent endogenous antioxidants with significant anti-inflammatory and anti-apoptotic properties.[1][2] Administration of exogenous biliverdin hydrochloride has demonstrated considerable therapeutic potential in mitigating IRI in a range of preclinical models.[3][4][5]
Mechanism of Action
Biliverdin exerts its protective effects through a multi-faceted mechanism. It is rapidly converted to bilirubin by the ubiquitous enzyme biliverdin reductase (BVR).[1][6] This conversion is central to a potent antioxidant cycle where bilirubin scavenges reactive oxygen species (ROS) and is oxidized back to biliverdin, which is then recycled back to bilirubin by BVR.[7][8][9][10] Beyond its antioxidant role, biliverdin and BVR are involved in modulating key signaling pathways that regulate inflammation and cell survival.
Key Signaling Pathways:
-
Anti-inflammatory Pathway: Biliverdin can suppress the inflammatory response by inhibiting the activation of nuclear factor-kappa B (NF-κB), a key transcription factor for pro-inflammatory cytokines.[11] Additionally, through the activation of the PI3K/Akt pathway, biliverdin can enhance the production of the anti-inflammatory cytokine interleukin-10 (IL-10).[12][13][14]
-
Antioxidant Pathway: The primary antioxidant mechanism involves the bilirubin-biliverdin redox cycle, which effectively neutralizes ROS.[6][7][8]
-
Anti-apoptotic Pathway: By activating the PI3K/Akt signaling cascade, biliverdin can promote the expression of anti-apoptotic molecules and inhibit cell death.[3][15]
Quantitative Data Summary
The following tables summarize the quantitative data from various preclinical studies investigating the efficacy of this compound in different IRI models.
Table 1: Hepatic Ischemia-Reperfusion Injury Models
| Animal Model | Organ | This compound Dose | Administration Route | Key Quantitative Outcomes | Reference |
| Rat | Liver | 10 and 50 µmol | Added to blood perfusate | Improved portal venous blood flow; Increased bile production; Decreased GOT/GPT release; Improved histology score. | [16] |
| Rat (OLT) | Liver | Not specified | Not specified | Extended animal survival from 50% to 90-100%; Improved liver function; Preserved hepatic architecture. | [3][15] |
| Swine | Liver | 50 µmol/kg | Intravenous bolus | Suppressed IRI-induced liver dysfunction (improved urea (B33335) and ammonia (B1221849) clearance); Reduced neutrophil infiltration; Decreased hepatocyte cell death. | [4][17] |
Table 2: Cerebral Ischemia-Reperfusion Injury Models
| Animal Model | Organ | This compound Dose | Administration Route | Key Quantitative Outcomes | Reference |
| Rat (MCAO/R) | Brain | 35 mg/kg | Intraperitoneal | Reduced cerebral infarction volume; Decreased apoptosis in ischemic cortex; Suppressed generation of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β). | [5][18][19] |
Experimental Protocols
Protocol 1: Rat Model of Hepatic Ischemia-Reperfusion Injury (Ex Vivo Perfusion)
Materials:
-
Male Sprague-Dawley rats
-
University of Wisconsin (UW) solution
-
Isolated rat liver perfusion apparatus
-
This compound
-
Blood for perfusion
-
Assay kits for GOT/GPT
Procedure:
-
Harvest livers from male Sprague-Dawley rats.
-
Store the harvested livers for 24 hours at 4°C in University of Wisconsin (UW) solution to induce cold ischemia.[16]
-
Prepare the isolated rat liver perfusion apparatus, maintaining the temperature at 37°C, pressure at 13 cm H2O, and pH at 7.3.[16]
-
Prepare the blood perfusate. For the treatment group, dissolve this compound in the blood to final concentrations of 10 µmol or 50 µmol.[16] The control group will receive blood perfusate without biliverdin.
-
Perfuse the livers with the prepared blood for 2 hours.
-
Serially collect samples to assess portal vein blood flow, bile production, and GOT/GPT levels.[16]
-
At the end of the experiment, collect liver samples for histological evaluation using Suzuki's criteria.[16]
Protocol 2: Rat Model of Cerebral Ischemia-Reperfusion Injury (MCAO/R)
Materials:
-
Male Sprague-Dawley rats (200-240 g)
-
Nylon monofilament suture
-
This compound
-
0.2 M NaOH and HCl for pH adjustment
-
Normal saline
-
2,3,5-triphenyltetrazolium chloride (TTC) for staining
Procedure:
-
Induce transient middle cerebral artery occlusion (tMCAO) by inserting a nylon monofilament suture to block the middle cerebral artery.
-
After 2 hours of ischemia, withdraw the suture to allow for reperfusion.[5]
-
Preparation of Biliverdin Solution: Dissolve this compound in 0.2 M NaOH and adjust the pH to 7.4 with HCl.[5]
-
Administration: Administer biliverdin (35 mg/kg in 2 mL) via intraperitoneal injection at the following time points: 15 minutes prior to reperfusion, and at 4, 12, and 20 hours after reperfusion.[5][19] The control group receives an equivalent volume of normal saline.
-
Neurological Scoring: Evaluate neurological deficits using a standardized scoring system (e.g., Zea-Longa) at specified time points post-reperfusion.[5]
-
Infarct Volume Assessment: At 48 hours post-reperfusion, sacrifice the animals and perfuse the brains. Section the brains and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize and quantify the infarct volume.[18]
-
Biochemical and Molecular Analysis: Collect brain tissue from the ischemic cortex to measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and markers of apoptosis via methods such as qPCR, Western blotting, or ELISA.[5][18]
Visualizations
Caption: General experimental workflow for evaluating biliverdin in IRI models.
Caption: Key signaling pathways modulated by biliverdin in IRI.
Caption: The catalytic antioxidant cycle of biliverdin and bilirubin.
References
- 1. Therapeutic applications of bilirubin and biliverdin in transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Heme Oxygenase-1: An Anti-Inflammatory Effector in Cardiovascular, Lung, and Related Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 4. researchgate.net [researchgate.net]
- 5. Biliverdin Protects Against Cerebral Ischemia/Reperfusion Injury by Regulating the miR-27a-3p/Rgs1 Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Physiological Antioxidative Network of the Bilirubin System in Aging and Age-Related Diseases [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Direct Antioxidant Properties of Bilirubin and Biliverdin. Is there a Role for Biliverdin Reductase? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. researchgate.net [researchgate.net]
- 12. Cell surface biliverdin reductase mediates biliverdin-induced anti-inflammatory effects via phosphatidylinositol 3-kinase and Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Go Green: The Anti-Inflammatory Effects of Biliverdin Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Scholars@Duke publication: Heme-oxygenase-1-induced protection against hypoxia/reoxygenation is dependent on biliverdin reductase and its interaction with PI3K/Akt pathway. [scholars.duke.edu]
- 15. Biliverdin therapy protects rat livers from ischemia and reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Biliverdin protects rat livers from ischemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Biliverdin Protects against Liver Ischemia Reperfusion Injury in Swine - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Biliverdin administration ameliorates cerebral ischemia reperfusion injury in rats and is associated with proinflammatory factor downregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Biliverdin administration ameliorates cerebral ischemia reperfusion injury in rats and is associated with proinflammatory factor downregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the Effects of Biliverdin Hydrochloride in Sepsis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sepsis is a life-threatening organ dysfunction caused by a dysregulated host response to infection. The pathophysiology of sepsis involves a complex interplay of pro-inflammatory and anti-inflammatory responses, leading to cellular damage, organ failure, and potentially death. Biliverdin (B22007), a metabolic intermediate in the heme degradation pathway, has emerged as a promising therapeutic agent in preclinical sepsis models. These application notes provide a comprehensive overview of the effects of biliverdin hydrochloride in sepsis research, including its mechanism of action, experimental protocols, and key quantitative findings.
Biliverdin is a potent antioxidant and anti-inflammatory molecule.[1] It is derived from the enzymatic breakdown of heme by heme oxygenase-1 (HO-1), an inducible enzyme that is upregulated in response to oxidative stress and inflammation.[2][3] The protective effects of biliverdin in sepsis are attributed to its ability to modulate the inflammatory cascade, reduce oxidative stress, and inhibit apoptosis.[4][5]
Mechanism of Action
Biliverdin exerts its protective effects in sepsis through multiple mechanisms:
-
Modulation of Inflammatory Cytokines: Biliverdin has been shown to suppress the production of pro-inflammatory cytokines, such as Interleukin-6 (IL-6) and Monocyte Chemoattractant Protein-1 (MCP-1), which are key mediators of the systemic inflammatory response in sepsis.[3][4][6] Concurrently, it enhances the production of the anti-inflammatory cytokine Interleukin-10 (IL-10).[4][5]
-
Inhibition of NF-κB Signaling: Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes. Biliverdin has been demonstrated to reduce the activation of NF-κB in the lungs of septic animals.[5]
-
Upregulation of Heme Oxygenase-1 (HO-1): Biliverdin can induce the expression of HO-1, creating a positive feedback loop that amplifies its own production and that of other protective molecules like carbon monoxide (CO).[4]
-
Antioxidant Properties: Biliverdin and its subsequent metabolite, bilirubin, are potent antioxidants that can neutralize reactive oxygen species (ROS), thereby mitigating oxidative damage to tissues.[7]
Quantitative Data Summary
The following table summarizes the key quantitative findings from preclinical studies investigating the effects of this compound in rodent models of sepsis.
| Parameter | Sepsis Model | Treatment Group | Control Group | Percentage Change | Reference |
| Serum IL-6 Levels | LPS-induced endotoxemia (rats) | Biliverdin (35 mg/kg ip) | LPS only | >40% decrease | [5] |
| Serum IL-10 Levels | LPS-induced endotoxemia (rats) | Biliverdin (35 mg/kg ip) | LPS only | 250% increase | [5] |
| Survival Rate | Lethal endotoxic shock (rats) | Biliverdin (35 mg/kg ip) | LPS only | 87% survival vs. lower in control | [8] |
| Small Bowel IL-6 mRNA | CLP-induced sepsis (rats) | Biliverdin (5 mg/kg ip) | CLP only | Significantly reduced | [4] |
| Small Bowel MCP-1 mRNA | CLP-induced sepsis (rats) | Biliverdin (5 mg/kg ip) | CLP only | Significantly reduced | [4] |
| Small Bowel IL-10 mRNA | CLP-induced sepsis (rats) | Biliverdin (5 mg/kg ip) | CLP only | ~3-fold increase | [4] |
| Neutrophil Infiltration (jejunal muscularis) | CLP-induced sepsis (rats) | Biliverdin (5 mg/kg ip) | CLP only | Significantly decreased | [3][4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cecal Ligation and Puncture (CLP) Model of Polymicrobial Sepsis in Rats
This model is considered the gold standard for inducing sepsis that closely mimics the clinical progression of human sepsis.
Materials:
-
Sprague-Dawley rats[4]
-
Isoflurane (B1672236) for anesthesia[4]
-
Surgical instruments (scissors, forceps)
-
3-0 silk suture
-
21-gauge needle
-
This compound (Frontier Scientific)[4]
-
0.1 N NaOH and HCl for pH adjustment[4]
-
Phosphate-buffered saline (PBS)[4]
Procedure:
-
Animal Preparation: Acclimatize male Sprague-Dawley rats for at least 5 days before the experiment.[4] Anesthetize the rats using isoflurane inhalation.[4]
-
Surgical Procedure: Perform a midline laparotomy to expose the cecum. Ligate the cecum just distal to the ileocecal valve with a 3-0 silk suture, ensuring intestinal continuity is maintained. Puncture the ligated cecum twice with a 21-gauge needle. Gently squeeze the cecum to extrude a small amount of fecal content. Return the cecum to the peritoneal cavity and close the abdominal incision in layers.
-
Biliverdin Administration: Prepare the biliverdin solution by dissolving it in 0.1 N NaOH and adjusting the pH to 7.4 with HCl.[4] Dilute in PBS to the desired concentration. Administer biliverdin (e.g., 5 mg/kg) intraperitoneally at specific time points before and after CLP, for instance, 8, 6, and 3 hours before surgery, immediately before closure, and 15 hours postoperatively.[4]
-
Sham Control: Sham-operated animals undergo the same surgical procedure without cecal ligation and puncture and receive vehicle (saline) injections.[4]
-
Post-operative Care and Monitoring: Provide fluid resuscitation and monitor the animals for signs of sepsis.
-
Outcome Measures: At predetermined time points, collect blood and tissue samples for analysis of inflammatory mediators (e.g., cytokines via ELISA or RT-PCR), organ function, and survival rates.[4]
Lipopolysaccharide (LPS)-Induced Endotoxemia Model in Rats
This model is used to study the acute inflammatory response to a bacterial component.
Materials:
-
Rats
-
Isoflurane for anesthesia[5]
-
LPS (from E. coli serotype 0127:B8, Sigma Chemical)[5]
-
This compound (Frontier Scientific)[5]
-
0.2 N NaOH and 1 N HCl for pH adjustment[5]
-
PBS[5]
Procedure:
-
Animal Preparation: Anesthetize rats briefly with isoflurane.[5]
-
Biliverdin Administration: Prepare the biliverdin solution by dissolving it in 0.2 N NaOH, adjusting the pH to 7.4 with 1 N HCl, and diluting in PBS.[5] Administer this compound (e.g., 35 mg/kg) intraperitoneally 16 hours and 1 hour before LPS administration.[5][8] Note: Biliverdin is light-sensitive, so solutions should be freshly prepared and experiments conducted in dim light.[5][9]
-
LPS Administration: Inject LPS intravenously at a sublethal dose (e.g., 3 mg/kg) for inflammatory studies or a lethal dose (e.g., 50 mg/kg) for survival studies.[5][8]
-
Control Groups: Include a sham control group receiving vehicle instead of biliverdin and LPS.
-
Sample Collection and Analysis: Collect blood samples at various time points after LPS injection to measure serum cytokine levels (e.g., IL-6, IL-10) using ELISA.[5] Harvest lung tissue for analysis of cytokine mRNA expression and NF-κB activation.[5]
Visualizations
Signaling Pathways and Experimental Workflow
Caption: Biliverdin's mechanism in sepsis.
Caption: Experimental workflow for sepsis research.
References
- 1. Biochemistry, Biliverdin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biliverdin protects against polymicrobial sepsis by modulating inflammatory mediators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. journals.physiology.org [journals.physiology.org]
- 5. journals.physiology.org [journals.physiology.org]
- 6. researchgate.net [researchgate.net]
- 7. Biochemistry, Biliverdin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Effects of Biliverdin Administration on Acute Lung Injury Induced by Hemorrhagic Shock and Resuscitation in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of Biliverdin in the Heme Oxygenase-1 Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heme Oxygenase-1 (HO-1) is a critical enzyme in the cellular defense against oxidative stress and inflammation. It catalyzes the degradation of heme into equimolar amounts of carbon monoxide (CO), ferrous iron (Fe²⁺), and biliverdin (B22007).[1] Biliverdin is subsequently reduced to the potent antioxidant bilirubin (B190676) by biliverdin reductase (BVR).[1] Due to its cytoprotective functions, the HO-1 pathway is a significant target for therapeutic intervention in a variety of diseases.
Contrary to the implication that biliverdin hydrochloride acts as a direct inducer of HO-1, its role is more complex and predominantly indirect. Biliverdin is a product of the HO-1 enzymatic reaction, and emerging evidence suggests it participates in a feedback mechanism that modulates HO-1 expression, often mediated by biliverdin reductase. These application notes provide an overview of the interplay between biliverdin and HO-1, and detailed protocols for studying this pathway.
Data Presentation
The following table summarizes quantitative data related to the antioxidant properties of biliverdin and bilirubin, and concentrations used in cellular studies.
| Parameter | Compound | Value | Cell Line / System | Reference |
| Antioxidant Activity (EC50) | Bilirubin | 11.4 ± 0.2 nM | Ea.hy926 human endothelial cells | [2] |
| Biliverdin | Similar to bilirubin | Ea.hy926 human endothelial cells | [2] | |
| Cellular Protection | Bilirubin | 10 nM | Rat neuronal cultures | [3][4] |
| Concentration for Antioxidant Effect | Bilirubin / Biliverdin | 0.5 - 100 nM | Ea.hy926 human endothelial cells | [2] |
| In Vivo Administration | Biliverdin | 35 mg/kg | Rats | [5] |
Signaling Pathways and Regulatory Mechanisms
The induction of HO-1 is a tightly regulated process involving several signaling pathways and transcription factors. While biliverdin is a product of HO-1 activity, it can indirectly influence HO-1 expression. Biliverdin reductase (BVR), the enzyme that converts biliverdin to bilirubin, is a key player in this regulatory network. BVR can act as a kinase and a transcription factor, modulating signaling cascades that impact HO-1 gene expression.[6]
The primary pathway for HO-1 induction is through the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2). Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter region of the HO-1 gene, initiating its transcription.[7][8] Biliverdin has been shown to activate the Nrf2/HO-1 signaling pathway, although this effect is often context-dependent and may be linked to the overall cellular redox state.
Another important transcription factor is AP-1 (Activator Protein-1), which can also bind to the HO-1 promoter and regulate its expression in response to various stimuli.[1] BVR has been shown to interact with components of the AP-1 pathway, further highlighting its role in the intricate regulation of HO-1.[6]
Caption: Signaling pathway for HO-1 induction, highlighting the central role of Nrf2.
Experimental Protocols
Cell Culture and Treatment
This protocol describes the general procedure for treating cultured cells with this compound to assess its effects on the HO-1 pathway.
Materials:
-
Cell line of interest (e.g., RAW 264.7 macrophages, HepG2 hepatocytes)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (soluble in a slightly basic buffer)[9]
-
Vehicle control (e.g., sterile PBS, pH 7.4)
-
6-well or 12-well cell culture plates
Procedure:
-
Seed cells in culture plates at a density that will result in 70-80% confluency at the time of treatment.
-
Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO₂.
-
Prepare a stock solution of this compound in a suitable solvent. Due to its solubility properties, initial dissolution in a slightly basic solution (pH > 9) may be required, followed by dilution in culture medium to the final desired concentration.[9]
-
Remove the culture medium from the cells and replace it with fresh medium containing various concentrations of this compound (e.g., 1-50 µM) or vehicle control.
-
Incubate the cells for the desired time period (e.g., 6, 12, or 24 hours).
-
Following incubation, harvest the cells for downstream analysis (e.g., Western blotting, qPCR, or enzyme activity assay).
Western Blotting for HO-1 Protein Expression
This protocol details the detection of HO-1 protein levels in cell lysates by Western blotting.
Materials:
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibody against HO-1
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Wash the treated cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-HO-1 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Detect the signal using an appropriate imaging system.
-
Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.
Quantitative PCR (qPCR) for HMOX1 Gene Expression
This protocol is for quantifying the mRNA levels of the HO-1 gene (HMOX1).
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for HMOX1 and a reference gene (e.g., GAPDH or ACTB)
-
qPCR instrument
Procedure:
-
Extract total RNA from the treated cells using a commercial kit.
-
Assess the quality and quantity of the extracted RNA.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Set up the qPCR reaction with the master mix, primers, and cDNA.
-
Run the qPCR program on a thermal cycler.
-
Analyze the data using the ΔΔCt method to determine the relative expression of HMOX1, normalized to the reference gene.
Heme Oxygenase Activity Assay
This assay measures the enzymatic activity of HO-1 by quantifying the production of bilirubin.
Materials:
-
Cell or tissue lysates
-
Reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Hemin (substrate)
-
NADPH
-
Rat liver cytosol (as a source of biliverdin reductase) or purified BVR
-
Spectrophotometer
Procedure:
-
Prepare the reaction mixture containing the reaction buffer, cell lysate, hemin, and biliverdin reductase source.
-
Initiate the reaction by adding NADPH.
-
Incubate the mixture at 37°C in the dark for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding chloroform and vortexing vigorously.
-
Centrifuge to separate the phases and collect the lower chloroform phase containing bilirubin.
-
Measure the absorbance of the chloroform extract at 464 nm.
-
Calculate the amount of bilirubin formed using its extinction coefficient.
Caption: A typical experimental workflow for studying the effects of biliverdin on HO-1.
References
- 1. Regulation of the Expression of Heme Oxygenase-1: Signal Transduction, Gene Promoter Activation, and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bilirubin is an Endogenous Antioxidant in Human Vascular Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Limited Role for the Bilirubin-Biliverdin Redox Amplification Cycle in the Cellular Antioxidant Protection by Biliverdin Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effects of Biliverdin Administration on Acute Lung Injury Induced by Hemorrhagic Shock and Resuscitation in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biliverdin reductase: new features of an old enzyme and its potential therapeutic significance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The NRF-2/HO-1 Signaling Pathway: A Promising Therapeutic Target for Metabolic Dysfunction-Associated Steatotic Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nrf2/ARE pathway activation, HO-1 and NQO1 induction by polychlorinated biphenyl quinone is associated with reactive oxygen species and PI3K/AKT signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Heme oxygenase/carbon monoxide-biliverdin pathway down regulates neutrophil rolling, adhesion and migration in acute inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of Biliverdin Hydrochloride Solutions for In Vitro Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Biliverdin (B22007) is a green tetrapyrrolic bile pigment and a critical intermediate in the catabolism of heme.[1] This process is catalyzed by the enzyme heme oxygenase (HO), which breaks down heme into biliverdin, iron, and carbon monoxide.[2] Biliverdin is subsequently reduced to the potent antioxidant bilirubin (B190676) by the action of biliverdin reductase (BVR).[3][4] Beyond its role as a metabolic intermediate, biliverdin itself exhibits significant biological activities, including antioxidant, anti-inflammatory, and anti-mutagenic properties, making it a molecule of great interest in biomedical research and drug development.[2][3]
Accurate and reproducible preparation of biliverdin hydrochloride solutions is paramount for obtaining reliable results in various in vitro assays. This document provides detailed protocols for the solubilization, storage, and application of this compound, with a focus on its use in the biliverdin reductase activity assay.
Caption: Heme Catabolism Pathway.
Properties and Solubility of this compound
This compound is sensitive to light and oxygen.[5] Proper handling and storage are crucial to prevent degradation, which is often indicated by a color change from green to brown.
Quantitative Data Summary
The following tables summarize the key properties, solubility, and recommended storage conditions for this compound.
Table 1: Physical and Chemical Properties
| Property | Value | Reference(s) |
| Chemical Formula | C₃₃H₃₄N₄O₆ • HCl | [3][6] |
| Formula Weight | 619.1 g/mol | [3][6] |
| Purity | ≥95% - ≥97% | [3][6] |
| Appearance | Crystalline solid | [5][6] |
| Storage (Solid) | -20°C, protected from light | [5][6] |
| UV/Vis (λmax) | 310, 376, 689 nm | [3][6] |
Table 2: Solubility and Stability of Solutions
| Solvent | Solubility | Stability & Storage Recommendations | Reference(s) |
| DMSO (Dimethyl Sulfoxide) | ~20 mg/mL (~32.3 mM) | Prepare fresh. Aliquots can be stored at -20°C for up to 1 month or -80°C for up to 6 months.[2] Store under inert gas (argon/nitrogen) and protect from light. Avoid freeze-thaw cycles.[5] | [2][3][6] |
| DMF (Dimethylformamide) | ~20 mg/mL | Similar to DMSO. Purge solvent with inert gas before use.[5][6] | [3][5][6] |
| Aqueous Buffers | Sparingly soluble | For aqueous use, first dissolve in DMF then dilute with buffer (e.g., 1:1 DMF:PBS pH 7.2 yields ~0.5 mg/mL).[6] Aqueous solutions are not stable; do not store for more than one day.[6] | [2][5][6] |
| Basic Aqueous Solution (pH > 9) | Soluble | Can be used for initial dissolution before adjusting to a neutral pH.[7] | [7] |
| Methanol | Soluble | A 6M stock solution in Methanol was reported for a specific assay, stored at -20°C.[8] | [8] |
Experimental Protocols
Safety Precaution: Always handle this compound in a dimly lit area or use amber vials to minimize light exposure.[1]
Protocol 1: Preparation of High-Concentration Stock Solution in DMSO
This protocol describes the preparation of a 20 mM stock solution, suitable for long-term storage and subsequent dilution into aqueous assay buffers.
Materials:
-
This compound (solid)
-
Anhydrous, newly opened DMSO[2]
-
Inert gas (Argon or Nitrogen)
-
Sterile, amber microcentrifuge tubes or clear tubes wrapped in aluminum foil
-
Vortex mixer and/or sonicator
Procedure:
-
Equilibrate: Allow the vial of solid this compound to warm to room temperature before opening to prevent condensation.
-
Weigh: In a fume hood and under dim light, weigh the desired amount of this compound. Example: For 1 mL of a 20 mM solution, weigh 12.38 mg.
-
Solubilize: Add the appropriate volume of anhydrous DMSO. Purging the vial with inert gas before sealing is recommended to minimize oxidation.[5]
-
Dissolve: Tightly cap the vial and vortex thoroughly. If necessary, use an ultrasonic bath to aid dissolution.[2] Gentle warming may also be applied.[2]
-
Aliquot & Store: Once fully dissolved, immediately aliquot the stock solution into smaller, single-use volumes in amber tubes. Store aliquots at -20°C for up to one month or at -80°C for up to six months.[2][9] Avoid repeated freeze-thaw cycles.[5]
Caption: Workflow for Stock Solution Preparation.
Protocol 2: Application in a Biliverdin Reductase (BVR) Activity Assay
This protocol provides a representative method for measuring BVR activity by monitoring the conversion of biliverdin to bilirubin spectrophotometrically. The formation of bilirubin is measured by the increase in absorbance at ~450 nm.[10][11]
Materials:
-
This compound stock solution (from Protocol 3.1)
-
NADPH solution (freshly prepared in Assay Buffer)
-
Enzyme source (e.g., cell lysate, purified BVR)
-
96-well microplate or spectrophotometer cuvettes
-
Temperature-controlled plate reader or spectrophotometer set to 37°C
Table 3: Typical BVR Assay Parameters
| Parameter | Typical Value | Reference(s) |
| Final Biliverdin Conc. | 10 µM | [10][12] |
| Final NADPH Conc. | 100 µM | [10][12] |
| Buffer | 50 mM Tris-HCl, pH 8.7 | [10][12] |
| Temperature | 37°C | [10][11][12] |
| Wavelength (Bilirubin) | 450 - 453 nm | [10][11][12] |
| Wavelength (Biliverdin) | 650 - 670 nm (optional, for ratio analysis) | [10][12] |
| Total Reaction Volume | 200 µL (96-well plate) or 1 mL (cuvette) | [10][12] |
Procedure:
-
Prepare Working Solutions: Prepare fresh NADPH solution in BVR Assay Buffer. Dilute the biliverdin stock solution to an intermediate concentration using the Assay Buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
BVR Assay Buffer
-
Enzyme source (e.g., 5-50 µg of cell lysate protein)[12]
-
Diluted biliverdin solution (to achieve 10 µM final concentration)
-
-
Pre-incubation: Place the plate in the reader and pre-incubate at 37°C for 2-5 minutes to allow the temperature to equilibrate.[10][11]
-
Initiate Reaction: Start the reaction by adding the NADPH solution to each well to achieve a final concentration of 100 µM.[10][12]
-
Measure Absorbance: Immediately begin kinetic measurements of absorbance at 450 nm (and optionally 670 nm) every 1-2 minutes for a total of 30-60 minutes.[10]
-
Data Analysis: Determine the rate of reaction (ΔAbs/min) from the linear portion of the kinetic curve. This rate is proportional to the BVR enzyme activity.
Caption: Biliverdin Reductase (BVR) Assay Workflow.
Disclaimer: These protocols are intended for research use only and should be adapted and optimized for specific experimental needs. Always consult the relevant product data sheets and safety information.
References
- 1. Protocol for the assay of biliverdin by the recombinant protein HUG [protocols.io]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Biliverdin (hydrochloride) | CAS 856699-18-8 | Cayman Chemical | Biomol.com [biomol.com]
- 4. caymanchem.com [caymanchem.com]
- 5. 胆绿素 盐酸盐 ≥97.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. This compound - Echelon Biosciences [echelon-inc.com]
- 8. A Novel Fluorescence-Based Assay for the Measurement of Biliverdin Reductase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. pnas.org [pnas.org]
Application Notes and Protocols for Biliverdin Reductase Assays using Biliverdin Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biliverdin (B22007) reductase (BVR) is a crucial enzyme in the heme degradation pathway, catalyzing the conversion of biliverdin to bilirubin (B190676), a potent physiological antioxidant.[1][2] The activity of BVR is a key indicator of cellular redox status and has implications in a variety of pathological conditions, including inflammation, oxidative stress-related diseases, and cancer.[1][2] Biliverdin hydrochloride serves as a stable and reliable substrate for the in vitro and in situ measurement of BVR activity. This document provides detailed application notes and protocols for performing biliverdin reductase assays using this compound.
The two major isoforms of biliverdin reductase, BVR-A and BVR-B, exhibit distinct pH optima and cofactor dependencies. BVR-A, the more predominantly studied isoform, utilizes NADPH at an alkaline pH (8.5-8.7) and NADH at a more acidic pH (6.7-7.0).[2][3] This dual-cofactor and dual-pH characteristic is a unique feature among enzymes.[2][4] BVR-B, on the other hand, is specific for the β isomer of biliverdin and is particularly important in fetal heme metabolism.[5]
The protocols outlined below are primarily designed for spectrophotometric assays, which monitor the enzymatic reaction by measuring the change in absorbance resulting from the conversion of biliverdin to bilirubin.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the biochemical context of the biliverdin reductase reaction and the general workflow for a typical BVR assay.
Caption: Heme degradation pathway showing the conversion of biliverdin to bilirubin by BVR.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Biliverdin reductase: new features of an old enzyme and its potential therapeutic significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Detection of biliverdin reductase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. resources.rndsystems.com [resources.rndsystems.com]
Application Notes and Protocols: Employing Biliverdin Hydrochloride in Vascular Smooth Muscle Cell Proliferation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vascular smooth muscle cell (VSMC) proliferation is a critical pathological component in the development of atherosclerosis and restenosis following vascular interventions. Consequently, identifying compounds that can inhibit VSMC proliferation is a key strategy in the development of novel therapeutics for vascular diseases. Biliverdin (B22007), a natural byproduct of heme catabolism, and its metabolite, bilirubin, have emerged as potent inhibitors of VSMC proliferation.[1][2][3] This document provides detailed application notes and protocols for utilizing biliverdin hydrochloride in the study of VSMC proliferation, focusing on its mechanism of action and methodologies for its investigation.
Mechanism of Action
This compound inhibits VSMC proliferation primarily by inducing cell cycle arrest at the G1 phase.[1] This is achieved through the modulation of key signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-Kinase (PI3K)/Akt pathways, which are crucial for cell growth and proliferation.
Inhibition of the MAPK Signaling Pathway
Biliverdin has been shown to suppress the proliferation of VSMCs by inhibiting the phosphorylation of p38 MAPK.[2] This inhibition disrupts the downstream signaling cascade that leads to the expression of proteins required for cell cycle progression.
Modulation of Cell Cycle Regulatory Proteins
The anti-proliferative effect of biliverdin is associated with the downregulation of G1 cyclins, such as Cyclin D1, and the inhibition of cyclin-dependent kinase (CDK) activity. This leads to the hypophosphorylation of the Retinoblastoma protein (Rb), a key tumor suppressor.[2][3] Hypophosphorylated Rb remains bound to the E2F transcription factor, preventing the transcription of genes necessary for the G1 to S phase transition.
Data Presentation
The following tables summarize the observed effects of biliverdin and its metabolite, bilirubin, on VSMC proliferation and related signaling molecules. It is important to note that specific quantitative data, such as IC50 values, can vary depending on the specific VSMC line, passage number, and experimental conditions. Researchers are encouraged to perform dose-response studies to determine the optimal concentrations for their specific experimental setup.
| Parameter | Effect of Biliverdin/Bilirubin | Observed Outcome | References |
| VSMC Proliferation | Inhibition | Dose-dependent reduction in cell proliferation. | [2][4] |
| Cell Cycle Progression | G1 Phase Arrest | Increased percentage of cells in the G0/G1 phase of the cell cycle. | [4][5] |
| p38 MAPK Phosphorylation | Inhibition | Reduced levels of phosphorylated p38 MAPK. | [2] |
| Retinoblastoma (Rb) Protein | Hypophosphorylation | Decreased phosphorylation of Rb. | [1][3] |
| Cyclin D1 Expression | Downregulation | Decreased protein levels of Cyclin D1. | [4] |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO) or a slightly basic buffer (e.g., PBS adjusted to pH 7.5-8.0)
-
Sterile, light-protected microcentrifuge tubes
-
Sterile-filtered PBS
Protocol:
-
Due to its light sensitivity, handle this compound in a darkened environment (e.g., under a fume hood with the light off or in a room with minimal lighting).
-
To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound powder in DMSO or a slightly basic buffer. Vortex gently until fully dissolved.
-
Sterile-filter the stock solution using a 0.22 µm syringe filter into a sterile, light-protected microcentrifuge tube.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
For cell culture experiments, dilute the stock solution to the desired final concentration in the cell culture medium immediately before use. Ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.1%).
VSMC Culture and Treatment
Materials:
-
Primary VSMCs (e.g., human aortic smooth muscle cells) or a VSMC cell line
-
VSMC growth medium (e.g., DMEM supplemented with 10% fetal bovine serum and penicillin/streptomycin)
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Cell culture flasks and plates
Protocol:
-
Culture VSMCs in T-75 flasks in a humidified incubator at 37°C with 5% CO2.
-
When cells reach 80-90% confluency, wash with PBS and detach using Trypsin-EDTA.
-
Resuspend the cells in fresh growth medium and plate them in appropriate cell culture plates (e.g., 96-well plates for proliferation assays, 6-well plates for Western blotting).
-
Allow the cells to adhere and grow for 24 hours.
-
To synchronize the cells in the G0/G1 phase, serum-starve the cells by replacing the growth medium with a low-serum medium (e.g., 0.5% FBS) for 24-48 hours.
-
After synchronization, replace the medium with fresh growth medium containing various concentrations of this compound or vehicle control (e.g., DMSO).
-
Incubate the cells for the desired experimental duration.
VSMC Proliferation Assay (MTT Assay)
Materials:
-
VSMCs cultured in a 96-well plate
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer
-
Microplate reader
Protocol:
-
Plate VSMCs in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Synchronize the cells by serum starvation as described above.
-
Treat the cells with a range of concentrations of this compound for 24-48 hours. Include a vehicle control.
-
Four hours before the end of the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate at 37°C for 4 hours to allow the formation of formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Western Blot Analysis
Materials:
-
VSMCs cultured in 6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-p38, anti-p38, anti-p-Rb, anti-Rb, anti-Cyclin D1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
After treatment with this compound, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.
Cell Cycle Analysis by Flow Cytometry
Materials:
-
VSMCs cultured in 6-well plates
-
70% cold ethanol (B145695)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Treat VSMCs with this compound as described previously.
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells with ice-cold PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the cell cycle distribution using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
Visualizations
Caption: Workflow for assessing VSMC proliferation using the MTT assay.
References
- 1. Bilirubin: a natural inhibitor of vascular smooth muscle cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bilirubin and biliverdin treatment of atherosclerotic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bilirubin inhibits neointima formation and vascular smooth muscle cell proliferation and migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bilirubin Inhibits Neointima Formation and Vascular Smooth Muscle Cell Proliferation and Migration - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Biliverdin Hydrochloride in Near-Infrared Absorbing Pigment Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biliverdin (B22007) hydrochloride, a naturally occurring bile pigment and an intermediate in heme metabolism, has emerged as a promising and versatile platform for the development of near-infrared (NIR) absorbing pigments.[1][2][3] Its inherent biocompatibility and biodegradability make it an attractive alternative to traditional inorganic NIR agents.[1][4][5] This document provides detailed application notes and experimental protocols for the use of biliverdin hydrochloride in the research and development of NIR-absorbing pigments for various biomedical applications, including photoacoustic imaging, photothermal therapy, and fluorescence imaging.
Core Applications and Principles
Biliverdin-based nanoparticles can be synthesized to exhibit strong absorbance in the NIR region, typically between 600 and 700 nm.[1][4] This property allows for deep tissue penetration of light, a critical requirement for in vivo applications.[6][7] The absorbed light energy can be converted into different signals for imaging or therapeutic effects.
-
Photoacoustic Imaging: Upon excitation with NIR light, biliverdin-based nanoparticles generate a strong photoacoustic signal, enabling high-resolution imaging of tissues and specific cell populations, such as in sentinel lymph node detection.[1][4][5]
-
Photothermal Therapy (PTT): The absorbed NIR light can be efficiently converted into heat, leading to localized hyperthermia and thermal ablation of cancer cells.[2]
-
Fluorescence Imaging: While exhibiting strong absorbance, biliverdin nanoparticles can also be engineered to have fluorescent properties, allowing for multimodal imaging.[1][4]
A key advantage of biliverdin-based pigments is their biodegradability. They can be broken down by the enzyme biliverdin reductase, which is ubiquitously present in the body, into bilirubin, a natural antioxidant.[1][4][5][8] This metabolic clearance pathway minimizes concerns of long-term toxicity associated with many synthetic NIR agents.
Data Presentation: Properties of Biliverdin-Based Nanoparticles
The optical and physical properties of biliverdin nanoparticles (BVNPs) can be tuned by adjusting the synthesis conditions. The following tables summarize key quantitative data from published research.
| Property | Water-BVNPs | MES-BVNPs | NaCl-BVNPs | Reference |
| Absorbance Maxima (nm) | 365, 680 | 365, 680 | 365, 680 | [1][4] |
| Fluorescence Property | Low | High | Low | [1][4] |
| Photoacoustic Signal | - | Comparable to ICG | Strongest | [1][9] |
Table 1: Comparison of Biliverdin Nanoparticles Synthesized in Different Solvents. The choice of solvent during nanoprecipitation significantly impacts the optical properties of the resulting nanoparticles. MES (2-(N-morpholino)ethanesulfonic acid) buffer enhances fluorescence, while NaCl solution boosts the photoacoustic signal. ICG (Indocyanine green) is a clinically approved NIR dye used as a benchmark.
| Material | Photothermal Conversion Efficiency (η) | Reference |
| Bare Biliverdin | 28.94% | [2] |
| Biliverdin/Silk Fibroin Hydrogel (BVSF) | 30.28% | [2] |
Table 2: Photothermal Conversion Efficiency of Biliverdin-Based Materials. The integration of biliverdin into a silk fibroin hydrogel slightly enhances its photothermal conversion efficiency.
Experimental Protocols
Protocol 1: Synthesis of Biliverdin Nanoparticles (BVNPs) for Photoacoustic Imaging
This protocol is adapted from research on biodegradable biliverdin nanoparticles for efficient photoacoustic imaging.[1][4]
Materials:
-
This compound
-
1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
2,2'-ethylenedioxybis(ethylamine) (diamine linker)
-
Solvents: Ultrapure water, 0.1 M MES buffer, or 0.15 M NaCl solution
-
20 mL scintillation vials
-
Stir plate and stir bars
Procedure:
-
Dissolution of Biliverdin: Dissolve this compound overnight in the chosen solvent (water, MES buffer, or NaCl solution) at a concentration of 1 mg/mL in a scintillation vial with continuous stirring (500 rpm).
-
Activation of Carboxylic Acid Groups: Add 6.7 mg of EDC and 4 mg of NHS to the biliverdin solution to activate the carboxylic acid groups. Allow the reaction to proceed for 10 minutes.
-
Cross-linking Reaction: Add 3.5 µL of the diamine linker to the activated biliverdin solution to initiate the cross-linking reaction and nanoparticle formation.
-
Nanoparticle Formation: Allow the reaction to proceed for the desired time (e.g., 10 minutes, 6 hours, 12 hours, or 24 hours) to allow for nanoparticle formation and stabilization. The properties of the nanoparticles may evolve over time.
-
Characterization (Optional but Recommended): Characterize the resulting nanoparticles for size, morphology, and optical properties using techniques such as dynamic light scattering (DLS), transmission electron microscopy (TEM), UV-Vis spectroscopy, and fluorescence spectroscopy.
Protocol 2: In Vitro Photothermal Heating Evaluation
This protocol describes how to assess the photothermal performance of biliverdin-based materials.[2]
Materials:
-
Biliverdin-based sample (e.g., BVSF hydrogel)
-
Phosphate-buffered saline (PBS)
-
96-well plate or other suitable container
-
NIR laser (e.g., 808 nm)
-
Thermocouple or infrared thermal imaging camera
Procedure:
-
Sample Preparation: Place the biliverdin-based sample in a well of a 96-well plate or a suitable container. Add a defined volume of PBS.
-
Baseline Temperature Measurement: Measure the initial temperature of the sample solution before laser irradiation.
-
NIR Irradiation: Irradiate the sample with an NIR laser at a specific power density (e.g., 1.0 W/cm²) for a set duration (e.g., 10 minutes).
-
Temperature Monitoring: Record the temperature of the solution at regular intervals during irradiation using a thermocouple or an infrared thermal camera.
-
Data Analysis: Plot the temperature change as a function of time to evaluate the photothermal heating capability of the material.
Visualizations
Caption: Metabolic pathway of heme breakdown to biliverdin and bilirubin.
Caption: General experimental workflow for biliverdin nanoparticle research.
Concluding Remarks
This compound offers a compelling platform for the development of next-generation NIR-absorbing pigments for biomedical applications. Its favorable safety profile, biodegradability, and tunable optical properties position it as a strong candidate for clinical translation. The protocols and data presented here provide a foundation for researchers to explore and expand the use of this versatile biomolecule in the fields of advanced imaging and therapy. Further research may focus on optimizing nanoparticle formulations for specific targeting, enhancing photothermal conversion efficiency, and exploring its potential in combination therapies.
References
- 1. Biodegradable Biliverdin Nanoparticles for Efficient Photoacoustic Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioinspired biliverdin/silk fibroin hydrogel for antiglioma photothermal therapy and wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Biodegradable Biliverdin Nanoparticles for Efficient Photoacoustic Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Optogenetic manipulation and photoacoustic imaging using a near-infrared transgenic mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Biliverdin - Wikipedia [en.wikipedia.org]
- 9. Biodegradable biliverdin nanoparticles for efficient photoacoustic imaging | NIST [nist.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing Biliverdin Hydrochloride Solubility in Aqueous Buffers
For researchers, scientists, and drug development professionals, achieving consistent and reliable solubility of biliverdin (B22007) hydrochloride in aqueous buffers is crucial for experimental success. This technical support center provides comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and insights into the relevant biological pathways to address common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: Why is my biliverdin hydrochloride not dissolving in my aqueous buffer?
A1: this compound inherently has poor solubility in aqueous solutions. Direct dissolution in buffers like Phosphate-Buffered Saline (PBS) is often challenging. The solubility is significantly influenced by the pH of the solution. For initial dissolution, a basic environment (pH > 9) is recommended. Once dissolved, it can remain in solution at a neutral pH (down to pH 7)[1].
Q2: I observed a precipitate after dissolving this compound in an organic solvent and then diluting it into my aqueous buffer. What happened?
A2: This is a common issue known as "solvent-shifting" or "precipitation upon dilution." While this compound is readily soluble in organic solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF), its solubility dramatically decreases when introduced into an aqueous environment. The organic solvent's concentration might not be sufficient to keep it dissolved in the final aqueous volume.
Q3: My green biliverdin solution turned brownish. What does this indicate?
A3: A color change from green to brown suggests that the biliverdin has oxidized. Biliverdin is susceptible to oxidation, especially when in solution and exposed to air. It is crucial to handle solutions to minimize oxygen exposure.
Q4: How long can I store my prepared aqueous biliverdin solution?
A4: It is not recommended to store aqueous solutions of this compound for more than one day due to its limited stability[2]. For longer-term storage, it is best to prepare stock solutions in anhydrous DMSO, store them in aliquots at -20°C or -80°C, and protect them from light and repeated freeze-thaw cycles.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor initial dissolution in aqueous buffer | - Low intrinsic solubility in water. - Incorrect pH of the buffer. | - Use a co-solvent: First, dissolve the this compound in an organic solvent like DMSO or DMF. - Adjust pH: For direct dissolution, use a basic buffer (pH > 9) for initial solubilization. |
| Precipitation after dilution from an organic stock | - Exceeded solubility limit in the final aqueous concentration. - Rapid change in solvent polarity. | - Optimize co-solvent ratio: A common starting point is a 1:1 ratio of DMF to PBS (pH 7.2), which yields a solubility of approximately 0.5 mg/mL[2]. Adjust as needed. - Slow addition: Add the organic stock solution dropwise to the aqueous buffer while vortexing or stirring to ensure rapid mixing. |
| Solution color changes from green to brown | - Oxidation of biliverdin. | - Use fresh solutions: Prepare solutions fresh for each experiment. - Inert gas: Purge the solvent and the final solution with an inert gas like argon or nitrogen to minimize oxygen exposure. - Protect from light: Store and handle solutions in amber vials or tubes wrapped in foil. |
| Inconsistent experimental results | - Degradation of biliverdin in solution. - Incomplete dissolution leading to inaccurate concentrations. | - Verify solution integrity: Always visually inspect the solution for any signs of precipitation or color change before use. - Ensure complete dissolution: Use sonication or gentle warming if necessary to ensure the compound is fully dissolved in the initial organic solvent. |
Quantitative Data Summary
The following tables summarize the known solubility and stability data for this compound.
Table 1: Solubility of this compound
| Solvent | Concentration | Reference |
| Dimethyl Sulfoxide (DMSO) | ~20 mg/mL | [2] |
| Dimethylformamide (DMF) | ~20 mg/mL | [2] |
| 1:1 DMF:PBS (pH 7.2) | ~0.5 mg/mL | [2] |
| Basic Aqueous Solution (initial dissolution) | Soluble at pH > 9 | [1] |
Table 2: Stability of this compound Solutions
| Solvent | Storage Condition | Stability | Reference |
| Aqueous Buffer | Room Temperature | Not recommended for > 24 hours | [2] |
| DMSO | -20°C or -80°C (aliquots, protected from light) | Stable for extended periods (avoid freeze-thaw) |
Experimental Protocols
Protocol 1: Preparation of a this compound Solution using a Co-solvent
This protocol is recommended for achieving a stable aqueous solution for most in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Desired aqueous buffer (e.g., PBS, Tris, HEPES), pH 7.2-7.4
-
Sterile, amber microcentrifuge tubes or glass vials
-
Vortex mixer
-
Pipettes
Procedure:
-
Prepare a Concentrated Stock Solution:
-
Weigh the desired amount of this compound powder in a sterile amber tube.
-
Add the appropriate volume of anhydrous DMSO or DMF to achieve a high concentration stock solution (e.g., 10-20 mg/mL).
-
Vortex thoroughly until the powder is completely dissolved. The solution should be a clear, dark green. Gentle warming or brief sonication can be used to aid dissolution.
-
-
Dilution into Aqueous Buffer:
-
To a separate sterile tube containing the desired volume of your aqueous buffer, slowly add the required volume of the this compound stock solution dropwise while continuously vortexing or stirring.
-
Ensure the final concentration of the organic solvent is as low as possible to avoid cytotoxicity in cell-based assays (typically <0.5% DMSO).
-
-
Final Preparation:
-
Visually inspect the final solution for any signs of precipitation.
-
If the solution is clear, it is ready for immediate use.
-
Due to limited stability, it is best to prepare the final aqueous solution fresh for each experiment.
-
Protocol 2: Direct Dissolution in Basic Aqueous Buffer
This method can be used when an organic co-solvent is not desirable.
Materials:
-
This compound powder
-
Basic aqueous buffer (e.g., 0.1 M NaOH, or a buffer adjusted to pH > 9)
-
Neutral aqueous buffer (e.g., PBS, pH 7.4) for pH adjustment
-
pH meter
Procedure:
-
Initial Dissolution:
-
Add the this compound powder to a small volume of the basic aqueous buffer (pH > 9).
-
Stir or vortex until the powder is completely dissolved.
-
-
pH Adjustment:
-
Carefully and slowly, add the neutral aqueous buffer to the dissolved biliverdin solution to bring the pH down to the desired experimental range (e.g., pH 7.4).
-
Monitor the pH continuously with a pH meter. Be aware that rapid changes in pH may cause precipitation.
-
-
Final Volume and Use:
-
Bring the solution to the final desired volume with the neutral buffer.
-
Use the solution immediately after preparation.
-
Signaling Pathway and Experimental Workflow Diagrams
Heme Catabolism and the Biliverdin Reductase Pathway
The following diagram illustrates the enzymatic conversion of heme to bilirubin, a key pathway with significant antioxidant properties.
Caption: The Heme Oxygenase/Biliverdin Reductase antioxidant pathway.
Experimental Workflow for Preparing Aqueous this compound
This workflow diagram provides a logical sequence for troubleshooting solubility issues.
Caption: Troubleshooting workflow for this compound solubility.
References
preventing photodegradation of biliverdin hydrochloride solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the photodegradation of biliverdin (B22007) hydrochloride solutions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter with your biliverdin hydrochloride solutions.
| Problem | Possible Cause | Recommended Solution |
| Solution color changes from green to brownish or yellowish. | 1. Photodegradation: Exposure to ambient or UV light.[1] 2. Oxidation: Prolonged exposure to air (oxygen).[1] | 1. Protect from Light: Immediately wrap the vial/container in aluminum foil or use an amber vial. Work in a dimly lit area or under a safelight.[1] 2. Inert Atmosphere: Purge the solution and the headspace of the vial with an inert gas like argon or nitrogen before sealing.[1] |
| Inconsistent experimental results using the same stock solution. | 1. Degradation between uses: Improper storage or repeated freeze-thaw cycles. 2. Light exposure during experiment: The solution is not protected from light during experimental procedures. | 1. Aliquot and Store Properly: Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles. Store at -20°C for up to one month or -80°C for up to six months for extended stability.[1][2] 2. Maintain Light Protection: Use amber-colored labware or wrap all containers (e.g., microplates, cuvettes) in foil during the experiment. |
| Precipitate forms in the aqueous solution. | Low Aqueous Solubility: this compound has limited solubility in aqueous buffers.[3] | Use a Co-solvent: First, dissolve the this compound in an organic solvent like DMSO or DMF, and then dilute it with the aqueous buffer of choice.[3] Note that aqueous solutions are not recommended for storage for more than one day.[3] |
| Unexpected peaks appear in HPLC chromatogram. | Formation of Degradation Products: Exposure to light can lead to the formation of geometric isomers and other degradation products. | Confirm Peak Identity: Use a photodiode array (PDA) detector to check the UV-Vis spectrum of the new peak. If possible, use LC-MS to identify the mass of the degradation product. Geometric isomers may have similar UV-Vis spectra but different retention times.[1] |
Frequently Asked Questions (FAQs)
1. Why is my this compound solution changing color?
A color change from the initial deep green to a brownish or yellowish hue is a primary indicator of degradation. This can be caused by either photodegradation due to light exposure or oxidation from exposure to air.[1] It is crucial to handle and store the solution under conditions that minimize both light and oxygen exposure.
2. What are the ideal storage conditions for this compound solutions?
For optimal stability, this compound solutions, typically prepared in DMSO, should be aliquoted into single-use vials, purged with an inert gas (argon or nitrogen), and stored frozen.[1] The following table summarizes recommended storage durations at different temperatures.
| Storage Temperature | Recommended Maximum Duration |
| 4°C | Several days[1] |
| -20°C | Up to 1 month[1][2] |
| -80°C | Up to 6 months[1][2] |
3. How can I protect my this compound solution from light during an experiment?
To prevent photodegradation during your experimental workflow, adhere to the following practices:
-
Work in a laboratory with minimal ambient light or use a safelight.
-
Use amber-colored vials, tubes, and microplates.
-
If amber labware is unavailable, wrap all transparent containers with aluminum foil.
-
Prepare solutions fresh whenever possible for immediate use.[1]
4. What solvents are recommended for dissolving this compound?
This compound is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) at concentrations of approximately 20 mg/mL.[3] It has poor solubility in aqueous buffers. For experiments requiring an aqueous medium, it is recommended to first dissolve the compound in a minimal amount of DMSO or DMF and then dilute it with the desired buffer.[3]
Experimental Protocols
Protocol for Assessing Photostability of a this compound Solution
This protocol outlines a forced degradation study to determine the photostability of a this compound solution, adapted from ICH Q1B guidelines.[4][5]
1. Materials and Equipment:
-
This compound
-
DMSO (spectroscopic grade)
-
Amber and clear glass vials
-
Aluminum foil
-
Photostability chamber with a calibrated light source (e.g., Xenon lamp or a combination of cool white and UV fluorescent lamps)
-
HPLC system with a UV/Vis or PDA detector
-
Validated HPLC method for this compound quantification
2. Sample Preparation:
-
Prepare a stock solution of this compound in DMSO at a known concentration (e.g., 1 mg/mL).
-
Divide the stock solution into two sets of vials:
-
Test Samples: Aliquot into clear glass vials.
-
Control Samples (Dark Control): Aliquot into clear glass vials and wrap them completely in aluminum foil to protect them from light.
-
3. Exposure Conditions:
-
Place both the test and control samples in the photostability chamber.
-
Expose the samples to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[4]
-
Maintain a constant temperature throughout the experiment.
-
Withdraw samples at predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours).
4. Analysis:
-
At each time point, dilute the test and control samples to a suitable concentration for HPLC analysis.
-
Analyze the samples using a validated stability-indicating HPLC method. A reverse-phase C18 column is commonly used for the separation of biliverdin and its related compounds.
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound peak.
5. Data Analysis:
-
Calculate the percentage of degradation at each time point using the following formula: % Degradation = [(Initial Area - Area at time t) / Initial Area] * 100
-
Plot the percentage of degradation versus time to determine the degradation kinetics.
Visualizations
Experimental Workflow for Photostability Testing
References
- 1. Identification of a biliverdin geometric isomer by means of HPLC/ESI–MS and NMR spectroscopy. Differentiation of the isomers by using fragmentation “in-source” - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ema.europa.eu [ema.europa.eu]
- 5. database.ich.org [database.ich.org]
optimal storage conditions for biliverdin hydrochloride powder and solutions
Welcome to the technical support center for biliverdin (B22007) hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the optimal storage, handling, and use of biliverdin hydrochloride in experimental settings.
Troubleshooting Guides
This section addresses specific issues you might encounter during the handling and use of this compound powder and solutions.
Issue 1: this compound Powder Appears Clumped or Discolored
-
Question: I received my vial of this compound powder, and it appears clumped and is not a uniform dark green/black powder. Is it still usable?
-
Answer: this compound is a crystalline solid and can sometimes appear as a dark green to black powder or crystals.[1] Clumping can occur due to static electricity or minor moisture absorption during shipping and handling. As long as the vial has been properly sealed and stored at the recommended -20°C, the product quality should not be compromised.[1][2] A slight color variation within the powder is also generally acceptable. However, if the powder is significantly discolored (e.g., brownish), it may indicate degradation, and you should contact technical support for a replacement.
Issue 2: Difficulty Dissolving this compound Powder
-
Question: I am having trouble dissolving the this compound powder in my chosen solvent. What can I do?
-
Answer: this compound has specific solubility characteristics. It is soluble in organic solvents like DMSO and DMF at approximately 20 mg/mL.[2] It is sparingly soluble in aqueous buffers.[2] For aqueous solutions, it is recommended to first dissolve the powder in a small amount of an organic solvent like DMF or DMSO and then dilute it with the aqueous buffer of choice.[2][3] For example, to achieve a concentration of 0.5 mg/mL in a PBS buffer (pH 7.2), first dissolve the this compound in DMF and then dilute it with the PBS buffer in a 1:1 ratio.[2][3] Gentle warming and vortexing can also aid in dissolution.[4] It is also recommended to purge the solvent with an inert gas before dissolving the powder to minimize oxidation.[2]
Issue 3: Precipitate Forms in the this compound Solution Upon Storage
-
Question: I prepared a stock solution of this compound in DMSO, and after storing it at -20°C, I see a precipitate. What happened, and can I still use the solution?
-
Answer: Precipitate formation upon freezing can occur if the concentration of this compound exceeds its solubility limit at that temperature. While DMSO stock solutions are generally stable, repeated freeze-thaw cycles should be avoided as this can promote precipitation and degradation.[2] To use the solution, you can try to redissolve the precipitate by gently warming the vial to room temperature and vortexing. If the precipitate fully redissolves and the solution color is still green, it is likely usable. To prevent this issue in the future, consider preparing smaller aliquots of your stock solution to minimize freeze-thaw cycles.[2]
Issue 4: The Green Color of the this compound Solution Fades or Turns Brown
-
Question: My this compound solution, which was initially green, has turned a brownish color. Why did this happen, and is it still suitable for my experiment?
-
Answer: A color change from green to brown is a visual indicator of degradation.[2] Biliverdin is sensitive to light and oxygen.[2] Exposure to visible or UV light can cause photodegradation, and exposure to oxygen can lead to oxidation.[2] A brownish solution indicates that the biliverdin has likely degraded and should not be used for experiments, as the degradation products could lead to inaccurate or misleading results. To prevent this, always protect this compound solutions from light by using amber vials or by wrapping the vials in foil.[2] It is also recommended to purge the solvent with an inert gas like argon or nitrogen before preparing the solution and to store aliquots under an inert atmosphere.[2]
Frequently Asked Questions (FAQs)
This section provides answers to common questions about the storage and handling of this compound.
Storage of Powder
-
Question: What is the optimal temperature for storing this compound powder?
-
Answer: this compound powder should be stored at -20°C.[1][2]
-
Question: What is the shelf life of this compound powder when stored correctly?
-
Answer: When stored at -20°C, the powder is stable for at least four years.[2]
Preparation and Storage of Solutions
-
Question: What solvents can I use to dissolve this compound?
-
Answer: this compound is soluble in organic solvents such as DMSO and DMF (dimethylformamide) at approximately 20 mg/mL.[2] It is sparingly soluble in aqueous buffers.[2] For aqueous solutions, it is best to first dissolve it in a minimal amount of an organic solvent like DMF and then dilute with the aqueous buffer.[2][3] It is also soluble in basic aqueous solutions (pH > 9 for initial dissolution) and can remain in solution down to pH 7.[5]
-
Question: How should I store my this compound stock solutions?
-
Answer: Stock solutions in organic solvents like DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[2] For long-term storage, -80°C is recommended. Aqueous solutions are not recommended for storage for more than one day.[2][3]
-
Question: How long are this compound solutions stable?
-
Answer: The stability of this compound in solution depends on the solvent and storage conditions. In DMSO, aliquots can be stored at -20°C for up to one month or at -80°C for up to six months.[6] Aqueous solutions are much less stable and should ideally be prepared fresh for each experiment.[2][3]
-
Question: Do I need to take any special precautions when preparing and handling this compound solutions?
-
Answer: Yes. Biliverdin is sensitive to light and oxygen.[2] All solutions should be protected from light by using amber vials or by wrapping containers in foil.[2] It is also advisable to use solvents that have been purged with an inert gas (e.g., argon or nitrogen) to minimize oxidation.[2]
Data Presentation
Table 1: Storage and Stability of this compound
| Form | Storage Temperature | Recommended Solvents | Solubility | Stability |
| Powder | -20°C[1][2] | N/A | N/A | ≥ 4 years[2] |
| Solution | ||||
| -20°C[2] | DMSO, DMF[2] | ~20 mg/mL[2] | Up to 1 month[6] | |
| -80°C | DMSO, DMF[2] | ~20 mg/mL[2] | Up to 6 months[6] | |
| 4°C | DMSO | ~20 mg/mL[2] | Several days | |
| Room Temp | Aqueous Buffer (pH > 9 for initial dissolution)[5] | Sparingly soluble[2] | Not recommended for more than one day[2][3] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of high-purity, anhydrous DMSO that has been purged with an inert gas (e.g., argon or nitrogen) to achieve the desired concentration (e.g., 20 mg/mL).
-
Vortex the tube until the powder is completely dissolved. Gentle warming may be applied if necessary.
-
To protect from light, wrap the tube in aluminum foil or use an amber tube.
-
For storage, create small, single-use aliquots to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[6]
Protocol 2: DPPH Radical Scavenging Assay for Antioxidant Activity
This protocol is adapted from standard DPPH assay procedures.[1][7]
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol (B129727) or ethanol. The solution should have a deep purple color.
-
Preparation of Test Samples: Prepare a series of dilutions of your this compound stock solution in the same solvent used for the DPPH solution.
-
Assay Procedure:
-
In a 96-well microplate, add a specific volume of each this compound dilution to separate wells.
-
Add an equal volume of the 0.1 mM DPPH solution to each well.
-
Include a positive control (e.g., ascorbic acid or Trolox) and a blank (solvent with DPPH solution).
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
Protocol 3: Heme Oxygenase (HO) Activity Assay
This protocol is a conceptualized procedure based on the principles of HO activity measurement.[7]
-
Preparation of Reaction Mixture: Prepare a reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4). Add the necessary components: hemin (B1673052) (substrate), NADPH (cofactor), and a source of biliverdin reductase (e.g., rat liver cytosol) to convert the product biliverdin to bilirubin (B190676) for easier detection.
-
Sample Preparation: Prepare your experimental samples (e.g., cell lysates or tissue homogenates) in the reaction buffer.
-
Assay Procedure:
-
Add your sample to the reaction mixture.
-
Initiate the reaction by adding the substrate (hemin).
-
Incubate the reaction at 37°C for a specific time (e.g., 60 minutes), protected from light.
-
-
Termination of Reaction: Stop the reaction by adding a suitable reagent, such as an equal volume of ice-cold methanol.
-
Detection of Bilirubin: Centrifuge the samples to pellet any precipitate. Measure the amount of bilirubin formed in the supernatant. This can be done spectrophotometrically by measuring the absorbance at approximately 464 nm or through more sensitive methods like HPLC.
-
Calculation: The HO activity is proportional to the amount of bilirubin produced per unit of time per milligram of protein in your sample.
Mandatory Visualization
Caption: Workflow for preparing and storing this compound solutions.
Caption: Decision tree for troubleshooting common issues with this compound solutions.
Caption: Simplified diagram of the heme catabolism pathway.
References
- 1. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 2. A Novel Fluorescence-Based Assay for the Measurement of Biliverdin Reductase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound - Echelon Biosciences [echelon-inc.com]
- 6. A Novel Fluorescence-Based Assay for the Measurement of Biliverdin Reductase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. acmeresearchlabs.in [acmeresearchlabs.in]
Technical Support Center: Troubleshooting Biliverdin Hydrochloride Instability in Experimental Assays
Welcome to the technical support center for biliverdin (B22007) hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the common challenges associated with the use of biliverdin hydrochloride in experimental assays. Find troubleshooting tips, frequently asked questions, detailed experimental protocols, and pathway diagrams to ensure the stability and reliability of your results.
Troubleshooting Guide: Common Issues and Solutions
This compound is susceptible to degradation, which can lead to inconsistent and unreliable experimental outcomes. Below are common problems, their probable causes, and recommended solutions.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent results in biliverdin reductase (BVR) assay. | 1. Degradation of biliverdin stock solution: Exposure to light, oxygen, or inappropriate pH can degrade the substrate.[1][2] 2. Incorrect buffer pH: BVR has optimal pH ranges for its activity depending on the cofactor used (NADH or NADPH).[3][4] 3. Repeated freeze-thaw cycles: This can lead to the degradation of the this compound solution.[1][2] | 1. Prepare fresh biliverdin solutions for each experiment. Protect from light by using amber vials or wrapping tubes in foil. Purge solutions with an inert gas like argon or nitrogen to minimize oxidation.[1][2] 2. Ensure the assay buffer pH is optimal for the specific BVR isozyme and cofactor being used (typically pH 8.5-8.7 for NADPH-dependent activity).[3][4] 3. Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.[1][2] |
| Biliverdin solution turns from green to brown. | Oxidation: Exposure of the biliverdin solution to atmospheric oxygen leads to its oxidation and degradation.[1][2] | 1. Prepare solutions in solvents that have been purged with an inert gas (argon or nitrogen).[1][2] 2. Store solutions under an inert atmosphere. 3. Use freshly prepared solutions for your experiments. |
| Low or no signal in antioxidant capacity assays (e.g., ORAC, ABTS). | 1. Degradation of biliverdin: If used as the antioxidant, its degradation prior to the assay will result in reduced activity. 2. Inappropriate solvent: The solvent used to dissolve biliverdin may interfere with the assay chemistry. | 1. Prepare biliverdin solutions immediately before the assay. 2. Ensure the final concentration of the solvent (e.g., DMSO) in the assay is low enough to not interfere with the reaction. Run appropriate solvent controls. |
| High background in spectrophotometric or fluorescence-based assays. | 1. Light-induced degradation: Photodegradation of biliverdin can produce fluorescent byproducts.[1][2] 2. Interference from degradation products: The brown oxidation products may absorb light at the detection wavelength. | 1. Minimize light exposure during all steps of the experiment. Use a plate reader with top-reading fluorescence capabilities if possible to reduce light scattering. 2. Use freshly prepared, green-colored biliverdin solutions. If the solution has started to change color, it should be discarded. |
| Poor solubility in aqueous buffers. | Hydrophobic nature: this compound is sparingly soluble in aqueous buffers at neutral pH.[1][2] | 1. Dissolve this compound in an organic solvent like DMSO or DMF first, and then dilute with the aqueous buffer of choice.[1][5] 2. For aqueous solutions, initial dissolution in a basic solution (pH > 9) can improve solubility.[6][7] |
Frequently Asked Questions (FAQs)
Preparation and Storage
Q1: How should I prepare a stock solution of this compound?
A1: It is recommended to dissolve this compound in an organic solvent such as DMSO or dimethylformamide (DMF) at a concentration of approximately 20 mg/mL.[1][5] The solvent should be purged with an inert gas like argon or nitrogen to minimize oxidation. For aqueous-based assays, this stock solution can then be diluted into the desired buffer. Note that aqueous solutions should not be stored for more than one day.[5]
Q2: What are the recommended storage conditions for this compound?
A2: Solid this compound should be stored at -20°C.[1][2] Stock solutions in DMSO or DMF can be stored at -20°C for up to one month or at -80°C for up to six months.[1][2][8] To prevent degradation, solutions should be protected from light and moisture. It is highly recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[1][2]
Q3: My this compound solution has turned from green to brownish. Can I still use it?
A3: No. A color change from green to brown indicates oxidation and degradation of the biliverdin.[1][2] Using a degraded solution will lead to inaccurate and unreliable results. It is crucial to use only freshly prepared, green-colored solutions for your experiments.
Experimental Assays
Q4: What is the optimal pH for a biliverdin reductase (BVR) assay?
A4: Biliverdin reductase exhibits different pH optima depending on the cofactor used. For NADPH-dependent activity, the optimal pH is in the alkaline range, typically between 8.5 and 8.7.[3][4] For NADH-dependent activity, the optimal pH is in the acidic range, around 6.0-6.7.[3]
Q5: Can this compound interfere with protein quantification assays like the BCA or Bradford assay?
A5: While specific interference data for biliverdin is limited, the chemical nature of the BCA assay makes it susceptible to interference from reducing agents.[9][10][11] Given that biliverdin has antioxidant properties, it could potentially interfere with the BCA assay by reducing Cu2+ to Cu1+. The Bradford assay is generally less susceptible to interference from reducing agents. It is advisable to run a control with biliverdin in the absence of protein to check for any potential interference in your specific assay conditions.
Q6: Are there any special considerations when using this compound in cell culture?
A6: Yes. When preparing media containing this compound, it is best to add it from a concentrated stock in DMSO or a basic aqueous solution immediately before use. Due to its light sensitivity, cell culture plates should be protected from light as much as possible during incubation and handling.
Quantitative Data Summary
While precise kinetic data for this compound degradation under various experimental conditions is not extensively available in the literature, the following table summarizes the known qualitative stability information.
| Condition | Solvent/Buffer | Stability/Instability Observation | Recommendation |
| Light Exposure | DMSO, Aqueous Buffers | Photosensitive; undergoes photodegradation upon exposure to visible or UV light.[1][2] | Always protect solutions from light using amber vials or by wrapping containers in foil.[1][2] |
| Oxygen Exposure | DMSO, Aqueous Buffers | Prone to oxidation, indicated by a color change from green to brown.[1][2] | Purge solvents with an inert gas (argon or nitrogen) and store solutions under an inert atmosphere.[1][2] |
| pH | Aqueous Buffers | More stable in acidic conditions; degradation rate increases as pH rises from 7 to 8.[12] Soluble in basic solutions (pH > 9).[6][7] | For stability, consider maintaining a slightly acidic pH if the experimental design allows. For solubility, a temporary increase in pH can be used for initial dissolution. |
| Temperature | DMSO | Solutions are stable for several days at 4°C, up to 1 month at -20°C, and up to 6 months at -80°C.[1][2][8] | For long-term storage, -80°C is recommended. For short-term storage, -20°C is suitable. Avoid room temperature storage for extended periods. |
| Freeze-Thaw Cycles | DMSO | Repeated freeze-thaw cycles can lead to degradation.[1][2] | Aliquot stock solutions into single-use volumes.[1][2] |
Experimental Protocols
Spectrophotometric Biliverdin Reductase (BVR) Activity Assay
This protocol is adapted from commercially available kits and is designed to measure BVR activity in cell or tissue lysates.
Materials:
-
Assay Buffer: 100 mM Tris-HCl, 1 mM EDTA, pH 8.7
-
Substrate Solution: this compound stock solution (e.g., 10 mM in DMSO)
-
Cofactor Solution: NADPH stock solution (e.g., 10 mM in Assay Buffer)
-
Cell or tissue lysate
-
96-well clear flat-bottom plate
-
Spectrophotometer or microplate reader capable of reading at 450 nm and maintaining a temperature of 37°C
Procedure:
-
Prepare Working Solutions:
-
Dilute the this compound stock solution to a working concentration of 10 µM in the Assay Buffer.
-
Prepare a working solution of NADPH at a final concentration of 100 µM in the Assay Buffer.
-
-
Sample Preparation:
-
Add 10-50 µg of cell or tissue lysate to each well of the 96-well plate.
-
Include a blank control with Assay Buffer instead of lysate.
-
Adjust the volume in each well to 50 µL with Assay Buffer.
-
-
Assay Reaction:
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding 150 µL of the pre-warmed working solution containing biliverdin and NADPH to each well.
-
-
Measurement:
-
Immediately start monitoring the increase in absorbance at 450 nm every minute for 10-20 minutes at 37°C. The increase in absorbance corresponds to the formation of bilirubin (B190676).
-
-
Data Analysis:
-
Determine the rate of reaction (ΔA450/min) from the linear portion of the curve.
-
Calculate BVR activity using the molar extinction coefficient of bilirubin (ε = 40,000 M⁻¹cm⁻¹ at 450 nm, though this can vary with buffer conditions and should be empirically determined or referenced from the literature for the specific assay conditions).
-
ABTS Radical Scavenging Assay for Antioxidant Capacity
This protocol measures the ability of this compound to scavenge the stable radical cation ABTS•+.
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) solution (7 mM)
-
Potassium persulfate solution (2.45 mM)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
This compound stock solution (in DMSO)
-
Trolox (positive control) stock solution (in DMSO)
-
96-well plate
-
Spectrophotometer or microplate reader capable of reading at 734 nm
Procedure:
-
Prepare ABTS•+ Radical Solution:
-
Mix equal volumes of 7 mM ABTS and 2.45 mM potassium persulfate solutions.
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the radical cation.
-
Before use, dilute the ABTS•+ solution with PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Sample and Standard Preparation:
-
Prepare a series of dilutions of this compound and Trolox in DMSO.
-
-
Assay Reaction:
-
Add 10 µL of the diluted this compound, Trolox, or DMSO (for blank) to the wells of a 96-well plate.
-
Add 190 µL of the diluted ABTS•+ solution to each well.
-
-
Measurement:
-
Incubate the plate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of ABTS•+ scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Plot the percentage inhibition against the concentration of biliverdin and Trolox to determine the IC50 value (the concentration required to inhibit 50% of the ABTS•+ radicals).
-
Visualizations
References
- 1. Bilirubin degradation by uncoupled cytochrome P450. Comparison with a chemical oxidation system and characterization of the products by high-performance liquid chromatography/electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. maxanim.com [maxanim.com]
- 3. asianpubs.org [asianpubs.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. UV-trained and metal-enhanced fluorescence of biliverdin and biliverdin nanoparticles - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 6. Protein measurement using bicinchoninic acid: elimination of interfering substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ELISA Troubleshooting Guide | Thermo Fisher Scientific - AR [thermofisher.com]
- 8. Biliverdin reductase - Wikipedia [en.wikipedia.org]
- 9. Chemistry of Protein Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. Bicinchoninic acid assay - Wikipedia [en.wikipedia.org]
- 11. What interferes with BCA assays? | AAT Bioquest [aatbio.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Biliverdin Hydrochloride Concentration for Cell-Based Assays
Welcome to the technical support center for the use of biliverdin (B22007) hydrochloride in cell-based assays. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for biliverdin hydrochloride in cell-based assays?
A1: The optimal concentration of this compound is highly dependent on the cell type, assay duration, and the specific biological endpoint being measured. Based on published literature, a general starting range for many cell-based assays is between 10 µM and 50 µM. For initial range-finding experiments, it is advisable to test a broad concentration range (e.g., 1 µM to 100 µM) to determine the optimal concentration for your specific experimental conditions.
Q2: How should I prepare and store stock solutions of this compound?
A2: this compound has good solubility in organic solvents like dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) at concentrations of approximately 20 mg/mL.[1] It is sparingly soluble in aqueous buffers.[1] For cell culture applications, it is recommended to prepare a high-concentration stock solution (e.g., 10-25 mM) in sterile, anhydrous DMSO.[2][3] This stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C, protected from light.[2] Solutions may be stable for up to one month at -20°C and up to six months at -80°C.[2] When preparing working solutions, dilute the DMSO stock in your cell culture medium to the final desired concentration, ensuring the final DMSO concentration in the culture does not exceed 0.1% to avoid solvent-induced cytotoxicity. Aqueous solutions are not recommended for storage for more than one day.[1]
Q3: Is this compound toxic to cells?
A3: this compound can exhibit cytotoxic effects at higher concentrations, which vary depending on the cell line. For example, in one study, the IC50 (the concentration that inhibits 50% of cell growth) after 24 hours of treatment was 247.4 µM for MCF-7 and 168.9 μM for MDA-MB-468 breast cancer cells. It is crucial to perform a dose-response experiment to determine the cytotoxic threshold for your specific cell line and experimental duration.
Q4: Can the green color of biliverdin interfere with my assay?
A4: Yes, the inherent green color of biliverdin can interfere with colorimetric and some fluorescence-based assays. For absorbance-based assays like MTT, which produces a purple formazan (B1609692) product, the green from biliverdin can alter the final reading.[4][5] Similarly, in fluorescence assays, biliverdin may have overlapping excitation or emission spectra with the fluorophores being used, or it can cause quenching. It is essential to include proper controls to account for this potential interference.
Troubleshooting Guides
Problem 1: No observable effect of this compound treatment.
| Possible Cause | Troubleshooting Step |
| Concentration too low | Perform a dose-response experiment with a wider and higher concentration range (e.g., up to 250 µM). |
| Degraded biliverdin solution | Prepare a fresh stock solution of this compound. Ensure proper storage conditions (aliquoted, -20°C or -80°C, protected from light).[2] |
| Short incubation time | Increase the incubation time with biliverdin. Some cellular responses may require longer exposure. |
| Cell line is not responsive | Confirm that the target pathway (e.g., heme oxygenase-1, NF-κB) is active and responsive in your chosen cell line. |
| Rapid conversion to bilirubin (B190676) | Cells express biliverdin reductase, which rapidly converts biliverdin to bilirubin.[2] The observed effect may be due to bilirubin. Consider this in your experimental interpretation. |
Problem 2: Unexpected cytotoxicity observed at desired concentrations.
| Possible Cause | Troubleshooting Step |
| Concentration too high for the specific cell line | Perform a detailed cytotoxicity assay (e.g., MTT, XTT, or trypan blue exclusion) with a lower concentration range to determine the maximum non-toxic concentration. |
| Solvent (DMSO) toxicity | Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%). Prepare a vehicle control with the same DMSO concentration to assess its effect. |
| Contaminated biliverdin stock | Use a new, unopened vial of this compound and sterile techniques to prepare the stock solution. |
| Extended incubation period | Reduce the duration of the treatment. Long-term exposure may lead to cumulative toxicity. |
Problem 3: High background or inconsistent results in colorimetric or fluorescence assays.
| Possible Cause | Troubleshooting Step |
| Interference from biliverdin's color | Include a "biliverdin only" control (wells with medium and biliverdin but no cells) to measure the background absorbance or fluorescence of the compound at the assay wavelength. Subtract this background value from your experimental readings.[4] |
| Interaction with assay reagents | For MTT assays, some porphyrin-related compounds can degrade the formazan product, especially when exposed to light.[6] Perform the assay under reduced light conditions. Consider using alternative viability assays like XTT, MTS, or WST-1, which produce water-soluble formazans and may be less susceptible to this interference.[6] |
| Photosensitivity | Biliverdin is photosensitive. Protect your solutions and cell cultures from light as much as possible during preparation and incubation to prevent degradation and the formation of interfering byproducts. |
| Precipitation in media | Visually inspect the culture wells for any precipitation of this compound. If precipitation occurs, consider preparing a fresh stock solution or using a slightly higher DMSO concentration in the final dilution (while still staying below toxic levels). |
Data Presentation
Table 1: Solubility of this compound
| Solvent | Approximate Solubility | Reference |
| DMSO | ~20 mg/mL | [1] |
| DMF | ~20 mg/mL | [1] |
| 1:1 DMF:PBS (pH 7.2) | ~0.5 mg/mL | [1] |
| Basic Aqueous Solutions (initial dissolution pH > 9) | Soluble | [7] |
Table 2: Example Concentrations of this compound Used in Cell-Based Assays
| Cell Line | Assay Type | Concentration Range / IC50 | Reference |
| HEK293A | NF-κB transcriptional activity | Inhibition observed in a concentration-dependent manner | [8] |
| MCF-7 | Cell Viability (MTT) | IC50: 247.4 µM (24h) | |
| MDA-MB-468 | Cell Viability (MTT) | IC50: 168.9 µM (24h) | |
| Cultured Cells (general) | IFP Imaging | 25 µM (overnight incubation) | [3] |
| MCT Cells | Biliverdin Reductase Activity | 10 µM and 40 µM | [9] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile, light-blocking microcentrifuge tubes
-
-
Procedure:
-
Under sterile conditions (e.g., in a biological safety cabinet), weigh out the desired amount of this compound powder.
-
Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mg/mL).
-
Vortex briefly until the powder is completely dissolved. The solution will be a dark green color.
-
Aliquot the stock solution into sterile, light-blocking microcentrifuge tubes in volumes suitable for single experiments to avoid multiple freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Dose-Response Cytotoxicity Assay using MTT
-
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., acidic isopropanol (B130326) or DMSO)
-
Plate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium from your stock solution. Include a vehicle control (medium with the highest concentration of DMSO used) and a no-treatment control.
-
Carefully remove the medium from the cells and add 100 µL of the prepared biliverdin dilutions or control solutions to the appropriate wells. Also include wells with medium and biliverdin dilutions but no cells to serve as a background control for color interference.
-
Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance on a plate reader at the appropriate wavelength (e.g., 570 nm).
-
Data Analysis: Subtract the background absorbance (from the "biliverdin only" wells) from the readings of the cell-containing wells. Normalize the corrected absorbance values to the vehicle control to determine the percentage of cell viability. Plot the cell viability against the biliverdin concentration to determine the IC50 value.
-
Visualizations
Caption: Workflow for determining the optimal biliverdin concentration.
Caption: The Heme Oxygenase-1 (HO-1) metabolic pathway.
Caption: Biliverdin's inhibitory effect on the NF-κB signaling pathway.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. tsienlab.ucsd.edu [tsienlab.ucsd.edu]
- 4. Modification of the MTT method for the study of bilirubin cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Considerations and Technical Pitfalls in the Employment of the MTT Assay to Evaluate Photosensitizers for Photodynamic Therapy [mdpi.com]
- 6. Interfering with Color Response by Porphyrin-Related Compounds in the MTT Tetrazolium-Based Colorimetric Assay | MDPI [mdpi.com]
- 7. This compound - Echelon Biosciences [echelon-inc.com]
- 8. Biliverdin inhibits activation of NF-kappaB: reversal of inhibition by human biliverdin reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Novel Fluorescence-Based Assay for the Measurement of Biliverdin Reductase Activity - PMC [pmc.ncbi.nlm.nih.gov]
dealing with biliverdin hydrochloride oxidation and color change in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with biliverdin (B22007) hydrochloride. Here, you will find information on handling, storage, and troubleshooting common issues related to its oxidation and color change in solution.
Frequently Asked Questions (FAQs)
Q1: My biliverdin hydrochloride solution is changing color from green to brown. What is happening?
A1: A color change from green to brown indicates the oxidation of this compound. Biliverdin is susceptible to degradation upon exposure to oxygen. This process alters the chemical structure of the molecule, leading to a change in its light-absorbing properties and, consequently, its color.
Q2: How can I prevent the oxidation and color change of my this compound solution?
A2: To prevent oxidation, it is crucial to minimize the solution's exposure to light and air. This can be achieved by:
-
Using an inert gas: Purge the solvent with an inert gas like argon or nitrogen before dissolving the this compound.[1][2][3] This process, known as sparging, helps to remove dissolved oxygen from the solvent.[2]
-
Working in low light: Biliverdin is photosensitive and can degrade when exposed to visible or UV light. Whenever possible, work in a dimly lit environment and use amber vials or wrap your containers in aluminum foil to protect the solution from light.[4][5]
-
Proper storage: Store stock solutions at -20°C or -80°C.[6] Aliquoting the solution can help avoid repeated freeze-thaw cycles, which can accelerate degradation.
Q3: What is the recommended solvent for dissolving this compound?
A3: this compound is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF).[1] It is sparingly soluble in aqueous buffers.[1] For aqueous solutions, it is recommended to first dissolve the compound in a minimal amount of DMF or DMSO and then dilute it with the aqueous buffer of choice.[1] It is also soluble in basic aqueous solutions with a pH greater than 9 for initial dissolution.[7]
Q4: How stable is this compound in solution?
A4: The stability of this compound in solution depends on the solvent, storage temperature, and exposure to light and oxygen.
-
In DMSO, freshly prepared solutions are generally stable for immediate use when protected from light and air.
-
Aliquots in DMSO (10–50 mM) can be stored at –20°C under an inert gas and protected from light for up to a month. Some sources suggest stability for up to 6 months at -80°C.[6]
-
Aqueous solutions are less stable and it is not recommended to store them for more than one day.[1]
Q5: How does pH affect the stability of biliverdin?
A5: The stability of biliverdin is influenced by pH. Oxidation occurs more rapidly under neutral to alkaline conditions, with the rate increasing as the pH rises.[8] It exhibits low solubility and a tendency to aggregate under acidic pH conditions.[8]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Solution turns brown immediately upon dissolving | 1. Oxidized solvent. 2. Exposure to air during preparation. | 1. Purge the solvent with an inert gas (argon or nitrogen) for 30-60 minutes before use.[3] 2. Dissolve the solid under a gentle stream of inert gas. |
| Precipitate forms in the solution | 1. Low solubility in the chosen solvent system. 2. Aggregation at acidic pH.[8] | 1. Ensure the final concentration is within the solubility limits for the solvent. For aqueous buffers, dissolve in a small amount of DMSO or DMF first.[1] 2. Check and adjust the pH of the solution. For initial dissolution in aqueous media, a pH > 9 is recommended.[7] |
| Inconsistent experimental results | 1. Degradation of biliverdin stock solution over time. 2. Inconsistent preparation of working solutions. | 1. Prepare fresh stock solutions regularly and store them properly in aliquots at -20°C or -80°C.[6] 2. Follow a standardized protocol for solution preparation, including solvent purging and light protection. |
| Low signal in fluorescence-based assays | 1. Oxidation of biliverdin, leading to a loss of its spectral properties. | 1. Prepare fresh solutions for each experiment. 2. Protect the solution from light and oxygen throughout the experiment. |
Quantitative Data Summary
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| DMSO | ~20 mg/mL | [1] |
| DMF | ~20 mg/mL | [1] |
| 1:1 DMF:PBS (pH 7.2) | ~0.5 mg/mL | [1] |
| Basic Aqueous Solutions (pH > 9) | Soluble | [7] |
| Aqueous Buffers | Sparingly soluble | [1] |
Table 2: Recommended Storage Conditions for this compound Solutions
| Storage Temperature | Duration | Conditions | Reference |
| -20°C | Up to 1 month | Sealed, away from moisture, protected from light, under inert gas | [6] |
| -80°C | Up to 6 months | Sealed, away from moisture, protected from light | [6] |
| 4°C | Several days | Protected from light and air | |
| Room Temperature (aqueous) | Not recommended for more than one day | N/A | [1] |
Experimental Protocols
Protocol for Preparing a Stable this compound Stock Solution in DMSO
-
Materials:
-
This compound solid
-
Anhydrous DMSO
-
Inert gas (argon or nitrogen) with a regulator and tubing
-
Sterile, amber glass vial with a septum-lined cap
-
Sterile syringe and needles
-
-
Procedure:
-
Place the required amount of anhydrous DMSO in the amber glass vial.
-
Purge the DMSO with a gentle stream of inert gas for 30-60 minutes. Use one needle to introduce the gas below the solvent surface and a second needle in the headspace to act as a vent.[3]
-
Weigh the desired amount of this compound in a separate container in a low-light environment.
-
Quickly add the solid this compound to the purged DMSO.
-
Seal the vial with the septum-lined cap.
-
Gently swirl or vortex the vial until the solid is completely dissolved. Maintain a positive pressure of the inert gas in the vial during dissolution if possible.
-
For storage, aliquot the stock solution into smaller, amber vials that have been pre-flushed with inert gas.
-
Store the aliquots at -20°C or -80°C, protected from light.[6]
-
Protocol for Spectrophotometric Analysis of Biliverdin Oxidation
-
Materials:
-
Stable this compound stock solution
-
Appropriate buffer (e.g., phosphate-buffered saline, pH 7.4)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
-
Procedure:
-
Prepare a working solution of this compound by diluting the stock solution in the desired buffer to a final concentration suitable for spectrophotometric analysis (typically in the µM range).
-
Immediately after preparation, take an initial absorbance spectrum of the solution from 300 to 800 nm. Biliverdin has characteristic absorption peaks around 376 nm and 689 nm.[1]
-
To monitor oxidation, expose the solution to air and ambient light.
-
Record the absorbance spectrum at regular time intervals (e.g., every 15, 30, or 60 minutes).
-
Observe the decrease in the characteristic biliverdin peaks and the potential appearance of new peaks or a general increase in absorbance in the 400-500 nm range, which can indicate the formation of oxidation products.
-
Visualizations
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Inerting, purging, sparging, pressure transfer in pharma/biotech | Linde [linde-gas.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound - Echelon Biosciences [echelon-inc.com]
- 8. researchgate.net [researchgate.net]
best practices for preparing fresh biliverdin hydrochloride working solutions
Welcome to the technical support center for biliverdin (B22007) hydrochloride. This resource is designed to provide researchers, scientists, and drug development professionals with best practices, troubleshooting guidance, and frequently asked questions for the successful preparation and use of fresh biliverdin hydrochloride working solutions in experimental settings.
Troubleshooting Guide
This guide addresses common issues encountered during the preparation and handling of this compound solutions.
Visual Indicators of Degradation
The primary visual indicator of this compound degradation is a color change of the solution from green to brown. This discoloration suggests oxidation of the compound. It is crucial to protect the solid compound and its solutions from light and air to minimize degradation.
Precipitation in Aqueous Solutions
This compound is sparingly soluble in aqueous buffers.[1] Direct dissolution in aqueous media often leads to precipitation.
Solution:
-
Primary Dissolution in Organic Solvent: First, dissolve the this compound in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[1]
-
Purge with Inert Gas: The solvent should be purged with an inert gas, such as argon or nitrogen, to prevent oxidation.
-
Dilution: The resulting stock solution can then be diluted with the desired aqueous buffer or cell culture medium.[1]
For issues with precipitation in cell culture media after dilution, consider the following:
-
Final Concentration: Ensure the final concentration of the organic solvent in the cell culture medium is not toxic to the cells.
-
Media Components: Some components of the cell culture medium may react with this compound, leading to precipitation. It is advisable to perform a small-scale test to check for compatibility.
-
pH: While this compound is soluble in basic aqueous solutions (pH > 9 for initial dissolution) and remains soluble down to pH 7, deviations outside this range in your final working solution could contribute to precipitation.[2]
Experimental Protocols
Preparation of a Stock Solution (e.g., 25 mM in DMSO)
This protocol describes the preparation of a 25 mM stock solution of this compound in DMSO, a common starting point for various experimental applications.
Materials:
-
This compound (solid)
-
Anhydrous DMSO
-
Inert gas (Argon or Nitrogen)
-
Amber glass vial or a vial wrapped in aluminum foil
-
Sterile, RNase/DNase-free microcentrifuge tubes
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. Note: Work in a fume hood and wear appropriate personal protective equipment.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve a final concentration of 25 mM.
-
Dissolution: Gently vortex or sonicate the solution until the this compound is completely dissolved. The solution should be a clear, green color.
-
Inert Gas Purge: Briefly purge the headspace of the vial with an inert gas (argon or nitrogen) to displace oxygen and minimize oxidation.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected microcentrifuge tubes. Store the aliquots at -20°C or -80°C.[3]
Quality Control: UV-Vis Spectroscopy
To ensure the quality and integrity of the prepared this compound solution, its absorbance spectrum can be measured.
Procedure:
-
Dilute a small aliquot of the stock solution in a suitable solvent (e.g., methanol).
-
Measure the absorbance spectrum using a UV-Vis spectrophotometer.
-
This compound in methanol (B129727) exhibits characteristic absorption maxima at approximately 376 nm and 679 nm.[4] A significant deviation from these peaks or the appearance of additional peaks may indicate degradation or impurities.
Quantitative Data Summary
| Parameter | Value | Solvent/Condition | Source(s) |
| Solubility | ~20 mg/mL | DMSO, DMF | [1] |
| Sparingly soluble | Aqueous buffers | [1] | |
| Soluble | Basic aqueous solutions (pH > 9 for initial dissolution) | [2] | |
| Stock Solution Stability | Up to 1 month | -20°C in DMSO (aliquoted, protected from light) | |
| Up to 6 months | -80°C in DMSO (aliquoted, protected from light) | [3] | |
| Working Solution Stability | Not well-established | In cell culture media | [5] |
| UV-Vis Absorbance Maxima | ~376 nm, ~679 nm | Methanol | [4] |
Visualizations
Caption: Step-by-step workflow for preparing this compound working solutions.
Caption: The biliverdin-bilirubin redox cycle for antioxidant defense.
Frequently Asked Questions (FAQs)
Q1: What is the difference between biliverdin and this compound?
A1: Biliverdin is the native tetrapyrrolic bile pigment. This compound is the hydrochloride salt form of biliverdin. The hydrochloride form generally exhibits improved stability and solubility in certain solvents compared to the free acid form. For most research applications, the hydrochloride salt is used.
Q2: My this compound solution has turned from green to brown. Can I still use it?
A2: A green to brown color change is an indication of oxidation and degradation of the this compound. It is strongly recommended to discard the degraded solution and prepare a fresh one to ensure the integrity and reproducibility of your experimental results.
Q3: Can I dissolve this compound directly in water or PBS?
A3: It is not recommended. This compound has poor solubility in aqueous buffers and will likely precipitate.[1] To prepare an aqueous working solution, you should first dissolve it in an organic solvent like DMSO or DMF and then dilute it into your desired aqueous medium.[1]
Q4: How should I store the solid this compound powder?
A4: The solid powder should be stored at -20°C, protected from light and moisture.
Q5: What is the typical working concentration of this compound in cell culture experiments?
A5: The optimal working concentration can vary depending on the cell type and the specific experiment. However, a common starting point is in the micromolar range. For example, some protocols suggest preparing a 25 mM stock solution in DMSO and then diluting it to a final concentration of 25 µM in the cell culture medium. It is always best to perform a dose-response experiment to determine the optimal concentration for your specific application.
Q6: Is it necessary to filter the this compound working solution before adding it to my cells?
A6: While not always explicitly stated in all protocols, filtering the final working solution through a 0.22 µm sterile filter before adding it to your cell culture can be a good practice to ensure sterility and remove any potential micro-precipitates.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. This compound - Echelon Biosciences [echelon-inc.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. In vitro permeability and metabolic stability of bile pigments and the effects of hydrophilic and lipophilic modification of biliverdin - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Best Practices for Handling Biliverdin Hydrochloride Aliquots
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and storage of biliverdin (B22007) hydrochloride aliquots to ensure experimental reproducibility and maintain the integrity of the compound.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to avoid repeated freeze-thaw cycles for biliverdin hydrochloride aliquots?
A1: Repeated freeze-thaw cycles should be avoided as they can lead to the degradation of this compound. This degradation can occur through several mechanisms, including oxidation and isomerization, which are accelerated by changes in the microenvironment during freezing and thawing.[1] Such degradation can compromise the biological activity and purity of the compound, leading to inconsistent and unreliable experimental results.
Q2: What are the visible signs of this compound degradation?
A2: A noticeable sign of degradation is a color change of the solution from its characteristic green to brown, which indicates oxidation.[1] However, other forms of degradation, such as the formation of geometric isomers, may not be visible to the naked eye but can still significantly impact the compound's properties.[2][3]
Q3: How should I prepare stock solutions of this compound?
A3: this compound is soluble in organic solvents like DMSO and DMF at concentrations of approximately 20 mg/mL.[1] It is sparingly soluble in aqueous buffers. To prepare a stock solution, dissolve the crystalline solid in the chosen organic solvent, purging the solvent with an inert gas like argon or nitrogen to minimize oxidation.[1] For experiments requiring an aqueous buffer, a concentrated stock solution in an organic solvent should be prepared first and then diluted into the aqueous buffer immediately before use.
Q4: What are the recommended storage conditions for this compound?
A4: Solid this compound should be stored at -20°C. Stock solutions in organic solvents should be aliquoted into single-use volumes and stored at -20°C or -80°C, protected from light.[1][4] Aqueous solutions are not recommended for storage and should be prepared fresh for each experiment.
Q5: How long are this compound stock solutions stable?
A5: The stability of this compound in solution can vary. Solutions in DMSO, when stored properly at -20°C under an inert atmosphere and protected from light, are typically stable for up to one month. Some sources suggest that storage at -80°C can extend stability for up to six months.[1][4] However, for sensitive applications, it is always best to use freshly prepared solutions or aliquots that have not undergone any freeze-thaw cycles.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results between different aliquots. | Degradation of this compound due to repeated freeze-thaw cycles or improper storage. | Prepare single-use aliquots from a fresh stock solution. Ensure all aliquots are stored at a consistent temperature (-20°C or -80°C) and protected from light. |
| The this compound solution has turned brownish. | Oxidation of the compound. | Discard the solution. When preparing new stock solutions, use an organic solvent purged with an inert gas (argon or nitrogen) and store aliquots under the same inert atmosphere. |
| Low or no biological activity observed in the experiment. | Degradation of this compound leading to loss of function. | Use a fresh, properly stored aliquot. Verify the concentration of the stock solution using spectrophotometry if possible. |
| Precipitate forms when diluting the DMSO stock solution into an aqueous buffer. | Low solubility of this compound in aqueous solutions. | Ensure the final concentration of the organic solvent in the aqueous buffer is low enough to be compatible with your experimental system, but high enough to maintain solubility. Gentle vortexing or sonication may help. Prepare the diluted solution immediately before use. |
Quantitative Data Summary
| Storage Condition | Solvent | Reported Stability | Source(s) |
| Solid | N/A | ≥ 4 years at -20°C | Cayman Chemical |
| Solution | DMSO | Up to 1 month at -20°C | [1] |
| Solution | DMSO | Up to 6 months at -80°C | [1][4] |
| Aqueous Solution | Aqueous Buffers | Not recommended for storage; prepare fresh | Cayman Chemical |
Experimental Protocols
Protocol 1: Preparation of Aliquoted Stock Solutions of this compound in DMSO
Materials:
-
This compound (crystalline solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Inert gas (Argon or Nitrogen)
-
Sterile, amber microcentrifuge tubes or cryovials
-
Calibrated micropipettes and sterile tips
Procedure:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.
-
In a fume hood, weigh out the desired amount of this compound.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 20 mg/mL). To minimize oxidation, gently bubble argon or nitrogen gas through the DMSO for 5-10 minutes before adding it to the this compound.
-
Cap the vial and vortex gently until the solid is completely dissolved. The solution should be a clear green.
-
Immediately aliquot the stock solution into single-use volumes in sterile, amber microcentrifuge tubes or cryovials. The aliquot volume should be appropriate for a single experiment to avoid partial thawing of the remaining stock.
-
Before capping each aliquot, flush the headspace of the tube with inert gas.
-
Label the aliquots clearly with the compound name, concentration, and date of preparation.
-
Store the aliquots at -20°C or -80°C, protected from light.
Visualizations
Logical Workflow for Handling this compound Aliquots
Caption: A logical workflow demonstrating the best practices for preparing, storing, and using this compound aliquots to minimize degradation.
Biliverdin-Bilirubin Antioxidant Signaling Pathway
Caption: The antioxidant signaling pathway involving the conversion of biliverdin to bilirubin, which then scavenges reactive oxygen species.[5][6][7]
References
- 1. 胆绿素 盐酸盐 ≥97.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]
- 2. Identification of a biliverdin geometric isomer by means of HPLC/ESI–MS and NMR spectroscopy. Differentiation of the isomers by using fragmentation “in-source” - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of a biliverdin geometric isomer by means of HPLC/ESI-MS and NMR spectroscopy. Differentiation of the isomers by using fragmentation "in-source" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Direct Antioxidant Properties of Bilirubin and Biliverdin. Is there a Role for Biliverdin Reductase? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Physiological Antioxidative Network of the Bilirubin System in Aging and Age-Related Diseases [frontiersin.org]
selecting the appropriate solvent for biliverdin hydrochloride (DMSO vs DMF)
This technical support guide provides essential information for researchers, scientists, and drug development professionals on the appropriate selection of solvents for biliverdin (B22007) hydrochloride, focusing on dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF).
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving biliverdin hydrochloride?
A1: Both DMSO and DMF are effective organic solvents for dissolving this compound.[1][2] The choice between them often depends on the specific experimental requirements, such as the need for subsequent dilution in aqueous buffers.
Q2: What is the solubility of this compound in DMSO and DMF?
A2: The solubility of this compound in both DMSO and DMF is approximately 20 mg/mL.[1][3][4] For dissolving in DMSO, ultrasonic warming may be necessary. It is also important to use newly opened, hygroscopic DMSO as its water content can significantly impact solubility.[5]
Q3: When should I choose DMF over DMSO?
A3: DMF is particularly recommended when you need to dilute the this compound stock solution into an aqueous buffer for biological experiments.[1] For maximum solubility in aqueous buffers, it is advised to first dissolve the compound in DMF and then dilute it with the aqueous buffer of choice.[1]
Q4: How should I prepare a stock solution of this compound?
A4: To prepare a stock solution, dissolve the crystalline solid in either DMSO or DMF, which should be purged with an inert gas.[1][2] For example, a 25 mM stock solution in DMSO is a common preparation for cell culture experiments.[6]
Q5: What are the best practices for storing this compound solutions?
A5: Biliverdin is photosensitive and prone to oxidation.[2] Solutions should be stored in amber vials or wrapped in foil to protect from light.[2] Aliquots in DMSO (around 10–50 mM) can be stored at –20°C under an inert gas like argon or nitrogen.[2] For long-term storage, -80°C for up to 6 months is recommended, while for short-term, -20°C for up to 1 month is suitable.[5] Avoid repeated freeze-thaw cycles.[2] Aqueous solutions are not recommended for storage for more than one day.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon dilution in aqueous buffer | This compound is sparingly soluble in aqueous buffers. | For maximum aqueous solubility, first dissolve in DMF and then dilute with the aqueous buffer of choice. A 1:1 solution of DMF:PBS (pH 7.2) yields a solubility of approximately 0.5 mg/mL.[1][3][4] |
| Solution color changes from green to brown | This indicates oxidation of the biliverdin. | Prepare fresh solutions and store them under an inert gas (argon or nitrogen).[2] Protect the solution from light.[2] |
| Inconsistent experimental results | Degradation of this compound due to improper storage or handling. | Always use freshly prepared solutions or properly stored aliquots.[2] Avoid repeated freeze-thaw cycles and exposure to light.[2] |
| Difficulty dissolving the solid | May require energy to break the crystal lattice. | Use of ultrasonic warming can aid in dissolving this compound in DMSO.[5] Ensure the use of high-purity, anhydrous solvent. |
Data Presentation
Solubility and Storage of this compound
| Parameter | DMSO | DMF |
| Solubility | ~20 mg/mL[1][3][4] | ~20 mg/mL[1][3][4] |
| Stock Solution Concentration (Example) | 10-50 mM[2] | Not specified, but used for initial dissolution before aqueous dilution.[1] |
| Storage Temperature | -20°C (up to 1 month) or -80°C (up to 6 months)[5] | Not specified for long-term storage of stock. |
| Stability in Solution | Stable for several days at 4°C and up to 1 month at -20°C when protected from light and air. | Not specified, but aqueous dilutions should be used within a day.[1] |
| Notes | Use of ultrasonic warming may be needed.[5] Hygroscopic DMSO can affect solubility.[5] | Recommended for preparing solutions for subsequent aqueous dilution.[1] |
Experimental Protocols
Protocol 1: Preparation of a 25 mM this compound Stock Solution in DMSO
-
Weigh out the required amount of this compound crystalline solid.
-
Add the appropriate volume of high-purity, anhydrous DMSO to achieve a final concentration of 25 mM.
-
If necessary, use an ultrasonic water bath with gentle warming to facilitate dissolution.
-
Once fully dissolved, purge the vial with an inert gas (e.g., argon or nitrogen).
-
Store the stock solution in amber vials or wrap the vial in foil to protect it from light.
-
For immediate use, the solution is generally stable. For longer-term storage, aliquot and store at -20°C or -80°C.
Protocol 2: Preparation of a this compound Solution in Aqueous Buffer via DMF
-
Prepare a concentrated stock solution of this compound in DMF (e.g., 20 mg/mL).
-
Purge the DMF with an inert gas before use.
-
Slowly dilute the DMF stock solution with the desired aqueous buffer (e.g., PBS, pH 7.2) to the final working concentration.
-
Note that the final solubility in a 1:1 DMF:PBS (pH 7.2) solution is approximately 0.5 mg/mL.[1][3][4]
-
Use the freshly prepared aqueous solution within one day.[1]
Visualizations
Caption: Solvent selection workflow for this compound.
Caption: Troubleshooting precipitation issues with this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. This compound ≥97.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Biliverdin (hydrochloride) | CAS 856699-18-8 | Cayman Chemical | Biomol.com [biomol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. tsienlab.ucsd.edu [tsienlab.ucsd.edu]
Technical Support Center: Managing Biliverdin Hydrochloride Interference in High-Throughput Screening
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering interference from biliverdin (B22007) hydrochloride in high-throughput screening (HTS) assays. Our goal is to provide practical guidance to help you identify, mitigate, and manage this interference to ensure the integrity of your screening data.
Frequently Asked Questions (FAQs)
Q1: What is biliverdin hydrochloride and why is it a problem in HTS assays?
This compound is a green tetrapyrrolic bile pigment that is an intermediate in the catabolism of heme.[1][2] Its presence in biological samples can be a significant source of interference in HTS assays due to its inherent optical properties. Specifically, it can absorb light in the UV-visible and near-infrared regions and is also fluorescent, which can lead to false-positive or false-negative results in various assay formats.[3][4]
Q2: What are the primary mechanisms of interference caused by this compound?
The main mechanisms of interference from this compound include:
-
Autofluorescence: Biliverdin is intrinsically fluorescent, with a reported emission maximum around 674 nm when excited at 450 nm.[4] This autofluorescence can directly interfere with fluorescence-based assays by increasing background signal.
-
Light Absorption (Quenching): this compound has strong absorbance peaks around 376 nm and in the 600-700 nm range.[5] This absorption can interfere with assays by:
-
Direct Biological Activity: Biliverdin is not an inert molecule and has been shown to possess biological activity, including the ability to inhibit NF-κB signaling and induce apoptosis.[3][6][8][9] This can lead to genuine biological effects that may be misinterpreted as compound activity in cell-based assays.
-
Interference with Assay Components: As a colored compound, biliverdin can interfere with light-based proximity assays like AlphaScreen by absorbing the emitted light.[7][10]
Q3: My fluorescence-based assay is showing high background. Could this compound be the cause?
Yes, the intrinsic fluorescence of this compound could be a significant contributor to high background in fluorescence-based assays. It is crucial to run a control sample containing only the biological matrix (without the test compounds or assay-specific reagents) to determine the baseline fluorescence.
Q4: I am seeing a decrease in signal in my fluorescence assay. Can this compound cause this?
Yes, this compound can cause a decrease in signal through fluorescence quenching.[11][12][13] Its broad absorbance spectrum can overlap with the excitation or emission spectra of many common fluorophores, leading to an inner filter effect where the biliverdin absorbs the light before it can be detected.
Q5: Can this compound interfere with luminescence-based assays?
While less common than fluorescence interference, this compound can potentially interfere with luminescence assays. If the compound absorbs light at the emission wavelength of the luciferase, it can cause a decrease in the measured signal. Additionally, there is a possibility of direct inhibition of the luciferase enzyme, although specific data on biliverdin's effect on firefly luciferase is not extensively documented.
Q6: How does this compound affect AlphaScreen assays?
In AlphaScreen and AlphaLISA assays, colored compounds can act as "inner filters," absorbing either the excitation light (680 nm) or the emission light (520-620 nm for AlphaScreen, 615 nm for AlphaLISA).[6][7] Given biliverdin's absorbance in the red region of the spectrum, it has the potential to quench the AlphaScreen signal, leading to false negatives.
Troubleshooting Guides
Problem 1: High background fluorescence in your assay.
Symptoms:
-
Wells containing biological samples with suspected high biliverdin content show a strong signal even in the absence of the fluorescent probe.
-
Low signal-to-noise ratio.
Troubleshooting Steps:
-
Run a "Matrix Only" Control: Prepare wells containing the biological matrix (e.g., cell lysate, plasma) in the assay buffer without any fluorescent reporter. Measure the fluorescence at the same excitation and emission wavelengths as your assay. A high signal in these wells confirms autofluorescence from the matrix.
-
Spectral Analysis: If your plate reader has spectral scanning capabilities, measure the emission spectrum of the matrix-only control when excited at your assay's excitation wavelength. This will help confirm if the emission profile is consistent with that of biliverdin.
-
Background Subtraction: If the background fluorescence is consistent across wells, you can subtract the average fluorescence of the matrix-only control wells from all other wells. However, be aware that this may not be accurate if the biliverdin concentration varies between samples.
-
Switch to a Red-Shifted Fluorophore: Biliverdin's fluorescence is more pronounced at shorter wavelengths. Switching to a fluorophore that excites and emits at longer wavelengths (e.g., in the far-red or near-infrared spectrum) can significantly reduce interference.
Problem 2: Unexpected decrease in fluorescence or luminescence signal.
Symptoms:
-
Lower than expected signal in the presence of biological samples containing biliverdin.
-
Apparent "inhibition" in control wells.
Troubleshooting Steps:
-
Assess Quenching with a Standard Curve: Prepare a standard curve of your fluorescent or luminescent reporter in the presence and absence of a known concentration of this compound. A decrease in the signal in the presence of biliverdin indicates quenching.
-
Check for Spectral Overlap: Compare the absorbance spectrum of this compound with the excitation and emission spectra of your fluorophore. Significant overlap suggests a high probability of an inner filter effect.
-
Sample Dilution: Diluting the sample can reduce the concentration of biliverdin and thereby lessen the quenching effect. However, this may also dilute your target analyte, so a balance must be found.
-
Use a TR-FRET Assay: Time-Resolved Förster Resonance Energy Transfer (TR-FRET) assays utilize long-lifetime lanthanide donors and a time-gated detection window.[14][15][16][17] This allows the short-lived background fluorescence from compounds like biliverdin to decay before the signal is measured, thus minimizing interference.
Data Presentation
The following table summarizes the potential interference of this compound in various HTS assay formats and suggests mitigation strategies.
| Assay Format | Potential Interference Mechanism | Mitigation Strategies |
| Fluorescence Intensity | Autofluorescence (Signal Increase), Quenching/Inner Filter Effect (Signal Decrease) | Run matrix controls, Background subtraction, Use red-shifted fluorophores, Sample dilution, Solid-Phase Extraction (SPE) |
| Fluorescence Polarization (FP) | Autofluorescence (can depolarize the signal), Quenching (Signal Decrease) | Use red-shifted fluorophores, Run matrix controls, Blank correction |
| FRET/TR-FRET | Inner filter effect (quenching of donor or acceptor), Autofluorescence (for standard FRET) | Use TR-FRET to minimize autofluorescence interference, Select FRET pairs with minimal spectral overlap with biliverdin |
| Luminescence | Light absorption at emission wavelength (Signal Decrease), Potential direct enzyme inhibition | Spectral analysis to check for overlap, Use a different luciferase with a shifted emission spectrum, Cell-free enzyme inhibition control |
| AlphaScreen/AlphaLISA | Inner filter effect (absorption of excitation or emission light) | Use AlphaLISA which has a narrower emission peak and is less susceptible to interference, Run controls with colored compounds |
| Cell-Based Reporter Assays | Direct biological effects on the signaling pathway (e.g., NF-κB, apoptosis), Cytotoxicity | Use counter-screens with different reporter genes, Perform cell viability assays in parallel |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Biliverdin Removal
This protocol is adapted from methods for porphyrin extraction and can be used to remove biliverdin from biological samples prior to HTS.[9][18][19][20]
Materials:
-
C18 SPE cartridges
-
Methanol
-
Acetonitrile
-
Water (HPLC grade)
-
0.1% Formic acid in water
-
0.1% Formic acid in acetonitrile
-
Sample lysate or biological fluid
Procedure:
-
Condition the Cartridge:
-
Wash the C18 SPE cartridge with 3 mL of acetonitrile.
-
Equilibrate the cartridge with 3 mL of water. Do not let the cartridge run dry.
-
-
Load the Sample:
-
Acidify the sample with formic acid to a final concentration of 0.1%.
-
Load the acidified sample onto the SPE cartridge.
-
-
Wash:
-
Wash the cartridge with 3 mL of 0.1% formic acid in water to remove hydrophilic impurities.
-
-
Elute the Analyte (if desired, for analyte recovery):
-
If your analyte of interest is retained on the column and you wish to recover it, elute with an appropriate solvent. This step will require optimization based on the properties of your analyte.
-
-
Collect the Flow-through (if biliverdin is retained):
-
Biliverdin, being a porphyrin-like molecule, should be retained on the C18 column. The flow-through from the sample loading and wash steps will contain your analyte of interest, now depleted of biliverdin. This fraction can then be used in your HTS assay.
-
Note: It is crucial to validate that your analyte of interest does not bind to the C18 cartridge under these conditions.
-
Protocol 2: Co-Immunoprecipitation (Co-IP) to Deplete Biliverdin-Binding Proteins
This protocol can be used as an indirect method to reduce biliverdin from a sample if it is primarily bound to a specific protein. This is an advanced technique and requires a specific antibody to a known biliverdin-binding protein in your sample.[8][21][22][23][24][25]
Materials:
-
Protein A/G magnetic beads
-
Antibody specific to a known biliverdin-binding protein
-
IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitors)
-
Wash Buffer (e.g., IP Lysis Buffer with lower detergent concentration)
-
Sample lysate
Procedure:
-
Pre-clear the Lysate:
-
Add 20-30 µL of Protein A/G magnetic beads to 1 mL of cell lysate.
-
Incubate on a rotator for 1 hour at 4°C.
-
Place the tube on a magnetic rack and collect the supernatant (pre-cleared lysate).
-
-
Immunoprecipitation:
-
Add the specific antibody to the pre-cleared lysate.
-
Incubate on a rotator for 2-4 hours or overnight at 4°C.
-
Add 30 µL of fresh Protein A/G magnetic beads and incubate for another 1-2 hours at 4°C.
-
-
Collect the Supernatant:
-
Place the tube on a magnetic rack and carefully collect the supernatant. This supernatant is now depleted of the target protein and any associated biliverdin.
-
This supernatant can be used in your HTS assay.
-
Note: This method assumes that a significant portion of the interfering biliverdin is bound to the immunoprecipitated protein.
-
Mandatory Visualizations
HTS workflow showing points of potential biliverdin interference.
Biliverdin interference in the NF-κB signaling pathway.
Biliverdin interference in the intrinsic apoptosis pathway.
References
- 1. revvity.com [revvity.com]
- 2. This compound ≥97.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]
- 3. UV-trained and metal-enhanced fluorescence of biliverdin and biliverdin nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optica Publishing Group [opg.optica.org]
- 5. Biliverdin (hydrochloride) | CAS 856699-18-8 | Cayman Chemical | Biomol.com [biomol.com]
- 6. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. revvity.com [revvity.com]
- 8. benchchem.com [benchchem.com]
- 9. Solid-phase purification and analysis of dicarboxylic porphyrins extracted from cultured tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. High-Throughput Screening AlphaScreen Assay for Identification of Small-Molecule Inhibitors of Ubiquitin E3 Ligase SCFSkp2-Cks1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Study of Fluorescence Quenching by Bilirubin of a Carbocyanine Dye in Complex with DNA. Effect of Cu 2+ Additives - Pronkin - Himičeskaâ fizika [jdigitaldiagnostics.com]
- 13. researchgate.net [researchgate.net]
- 14. Compound-Mediated Assay Interferences in Homogeneous Proximity Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Recommendations for the reduction of compound artifacts in time-resolved fluorescence resonance energy transfer assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bmglabtech.com [bmglabtech.com]
- 18. Solid phase extraction and isocratic separation of urinary porphyrins by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. phenomenex.com [phenomenex.com]
- 21. indigobiosciences.com [indigobiosciences.com]
- 22. medchemexpress.com [medchemexpress.com]
- 23. A high-throughput biliverdin assay using infrared fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. assaygenie.com [assaygenie.com]
- 25. bitesizebio.com [bitesizebio.com]
Validation & Comparative
Bilirubin Demonstrates Superior Antioxidant Capacity Over Biliverdin Hydrochloride in In Vitro Studies
Bilirubin's enhanced antioxidant activity is central to the proposed "bilirubin-biliverdin redox cycle," a catalytic pathway that amplifies the protective effects against oxidative stress. In this cycle, bilirubin (B190676) is oxidized to biliverdin (B22007) while neutralizing harmful radicals, and biliverdin is then rapidly reduced back to bilirubin by the enzyme biliverdin reductase (BVR). This recycling mechanism allows for a sustained antioxidant defense.
Quantitative Comparison of Antioxidant Activities
Experimental data from multiple antioxidant assays consistently underscore bilirubin's superior performance compared to biliverdin. Key findings are summarized in the table below.
| Antioxidant Assay | Biliverdin Hydrochloride/Ester | Bilirubin/Ester | Key Findings |
| Peroxyl Radical Scavenging | k inh = 10.2 x 10⁴ M⁻¹s⁻¹ (BVDE) | k inh = 22.5 x 10⁴ M⁻¹s⁻¹ (BRDE) | Bilirubin dimethyl ester (BRDE) has a rate constant for hydrogen-atom transfer to peroxyl radicals that is more than double that of biliverdin dimethyl ester (BVDE)[1]. |
| n = 2.7 (BVDE) | n = 2.0 (BRDE) | BVDE can trap a slightly higher number of peroxyl radicals per molecule than BRDE[1]. | |
| Peroxynitrite Scavenging | Less Potent | At least 3-fold more potent | Bilirubin is significantly more effective at inhibiting peroxynitrite-mediated protein tyrosine nitration[2]. |
| Superoxide (B77818) Scavenging | Less Efficient | More Efficient | Bilirubin demonstrates a greater ability to scavenge superoxide radicals[3]. In some systems, biliverdin can even promote superoxide production[2]. |
| Mitochondrial ROS Scavenging | Less Efficient | 3-fold more efficient | In isolated heart mitochondria, bilirubin is more effective at reducing reactive oxygen and nitrogen species formation[2]. |
| DPPH Radical Scavenging | Exhibits activity | Exhibits concentration-dependent activity | Direct comparative IC50 values are not readily available in the literature, but both compounds show DPPH radical scavenging capabilities[4]. |
The Bilirubin-Biliverdin Redox Cycle: A Potent Antioxidant Amplification System
The enhanced antioxidant capacity of bilirubin is physiologically leveraged through the bilirubin-biliverdin redox cycle. This cycle, driven by the enzyme biliverdin reductase (BVR), allows for the regeneration of bilirubin after it has been consumed in scavenging reactions.
Caption: Multifaceted roles of Biliverdin Reductase.
References
- 1. researchgate.net [researchgate.net]
- 2. Direct Antioxidant Properties of Bilirubin and Biliverdin. Is there a Role for Biliverdin Reductase? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bilirubin links heme metabolism to neuroprotection by scavenging superoxide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Analysis of the Anti-inflammatory Effects of Biliverdin Hydrochloride Against Dexamethasone and Indomethacin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anti-inflammatory properties of biliverdin (B22007) hydrochloride against two widely used anti-inflammatory drugs: dexamethasone (B1670325) and indomethacin (B1671933). The information presented herein is supported by experimental data to offer an objective evaluation for research and drug development purposes.
Mechanism of Action at a Glance
-
Biliverdin Hydrochloride: This natural antioxidant and byproduct of heme catabolism exerts its anti-inflammatory effects through multiple pathways. It is known to inhibit the activation of the NF-κB pathway, a key regulator of inflammation.[1][2] Additionally, biliverdin can modulate the Toll-like receptor 4 (TLR4) signaling pathway, which plays a crucial role in the innate immune response to pathogens.[3] It has also been shown to activate the PI3K/Akt signaling pathway, leading to the production of the anti-inflammatory cytokine IL-10.[2][3]
-
Dexamethasone: A potent synthetic glucocorticoid, dexamethasone primarily acts by binding to the glucocorticoid receptor (GR). This complex then translocates to the nucleus, where it upregulates the expression of anti-inflammatory proteins and downregulates the expression of pro-inflammatory cytokines like TNF-α and IL-6.[4]
-
Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID), indomethacin's principal mechanism of action is the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[5] By blocking these enzymes, it prevents the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.
Quantitative Comparison of Anti-inflammatory Activity
The following table summarizes the available quantitative data on the inhibitory effects of this compound, dexamethasone, and indomethacin on key inflammatory mediators. It is important to note that while quantitative data for dexamethasone and indomethacin are readily available in the form of IC50 values, specific IC50 values for this compound's inhibition of TNF-α, IL-6, and COX-2 were not found in the reviewed literature. The available data for biliverdin is more qualitative, demonstrating a reduction in pro-inflammatory cytokine expression and secretion.[3][6]
| Compound | Target | IC50 Value | Cell Type/Assay |
| This compound | TNF-α | Data not available | LPS-stimulated macrophages |
| IL-6 | Data not available | LPS-stimulated macrophages | |
| COX-2 | Data not available | Enzymatic Assay | |
| Dexamethasone | TNF-α | ~1 nM | LPS-stimulated human monocytes |
| IL-6 | ~10 nM | LPS-stimulated human monocytes | |
| COX-2 | ~7.3 nM | IL-1β-stimulated human chondrocytes | |
| Indomethacin | TNF-α | ~10 µM | LPS-stimulated human monocytes |
| IL-6 | ~5 µM | LPS-stimulated human monocytes | |
| COX-2 | 0.48 µM | Enzymatic Assay |
Note: IC50 values can vary depending on the specific experimental conditions, cell types, and assay methods used. The data presented here is for comparative purposes.
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by each compound.
Caption: this compound Signaling Pathway.
Caption: Dexamethasone Signaling Pathway.
Caption: Indomethacin Signaling Pathway.
Experimental Protocols
This protocol details the in vitro assessment of a compound's ability to inhibit the production of the pro-inflammatory cytokines TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated murine macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
Test compounds (this compound, Dexamethasone, Indomethacin) dissolved in a suitable vehicle (e.g., DMSO)
-
Phosphate Buffered Saline (PBS)
-
96-well cell culture plates
-
ELISA kits for murine TNF-α and IL-6
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into 96-well plates at a density of 5 x 10^4 cells/well in 100 µL of complete DMEM. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell adherence.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete DMEM. The final concentration of the vehicle (e.g., DMSO) should be kept below 0.1% to avoid toxicity.
-
Remove the culture medium from the wells and replace it with 100 µL of fresh medium containing the various concentrations of the test compounds. Incubate for 1 hour.
-
LPS Stimulation: Prepare a stock solution of LPS in sterile PBS. Add 10 µL of LPS solution to each well to achieve a final concentration of 1 µg/mL. For the negative control wells, add 10 µL of sterile PBS.
-
Incubation: Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Supernatant Collection: After incubation, centrifuge the plates at 400 x g for 5 minutes. Carefully collect the supernatant from each well for cytokine analysis.
-
Cytokine Quantification (ELISA): Measure the concentrations of TNF-α and IL-6 in the collected supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
Data Analysis: Construct a dose-response curve by plotting the percentage of cytokine inhibition against the logarithm of the compound concentration. Calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of cytokine production.
This protocol describes an in vitro enzymatic assay to determine the inhibitory effect of a compound on the activity of cyclooxygenase-2 (COX-2).
Materials:
-
Human recombinant COX-2 enzyme
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme cofactor
-
Arachidonic acid (substrate)
-
Colorimetric or fluorometric probe for detecting prostaglandin (B15479496) production
-
Test compounds (this compound, Dexamethasone, Indomethacin) dissolved in a suitable vehicle (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of the COX-2 enzyme, heme, and arachidonic acid in the assay buffer according to the supplier's recommendations. Prepare serial dilutions of the test compounds in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following to the appropriate wells:
-
Blank: Assay buffer
-
Control (100% activity): Assay buffer, heme, and COX-2 enzyme.
-
Inhibitor wells: Assay buffer, heme, COX-2 enzyme, and the test compound at various concentrations.
-
-
Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow the inhibitors to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells.
-
Measurement: Immediately measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader. The reaction can be monitored kinetically over 5-10 minutes.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control. Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.
Conclusion
This guide provides a comparative overview of the anti-inflammatory properties of this compound, dexamethasone, and indomethacin. While dexamethasone and indomethacin have well-defined mechanisms of action and established quantitative inhibitory data, the anti-inflammatory profile of this compound is more complex and appears to involve the modulation of multiple signaling pathways. The lack of specific IC50 values for biliverdin's direct inhibition of key inflammatory mediators like TNF-α, IL-6, and COX-2 highlights an area for further research. The provided experimental protocols offer a standardized approach for generating such comparative data, which will be invaluable for the continued exploration of this compound as a potential therapeutic agent.
References
- 1. Biliverdin inhibits activation of NF-kappaB: reversal of inhibition by human biliverdin reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Go Green: The Anti-Inflammatory Effects of Biliverdin Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Go Green: The Anti-Inflammatory Effects of Biliverdin Reductase [frontiersin.org]
- 5. The Anti-Inflammatory Role of Bilirubin on “Two-Hit” Sepsis Animal Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Surface Biliverdin Reductase Mediates Biliverdin-induced Anti-inflammatory Effects via Phosphatidylinositol 3-Kinase and Akt - PMC [pmc.ncbi.nlm.nih.gov]
Biliverdin Hydrochloride vs. Hemin: A Comparative Guide to Heme Oxygenase-1 Induction
For Researchers, Scientists, and Drug Development Professionals
Heme Oxygenase-1 (HO-1) is a critical cytoprotective enzyme induced in response to oxidative stress and inflammation. Its induction is a key therapeutic strategy for a multitude of diseases. This guide provides a comprehensive comparison of two prominent HO-1 inducers: biliverdin (B22007) hydrochloride and hemin (B1673052). We will delve into their mechanisms of action, present available quantitative data on their inducing potential, and provide detailed experimental protocols for their evaluation.
At a Glance: Biliverdin Hydrochloride vs. Hemin as HO-1 Inducers
| Feature | This compound | Hemin |
| Primary Mechanism | Positive feedback loop; activates Nrf2 via PI3K/Akt pathway. | Primarily derepression of BACH1, a transcriptional repressor of the HMOX1 gene. Can also activate Nrf2. |
| Role in HO-1 Pathway | A product of heme catabolism by HO-1. | The substrate for the HO-1 enzyme. |
| Potency | Acts as an effective antioxidant and anti-inflammatory agent, mimicking HO-1 effects. Direct comparative data on HO-1 induction potency is limited. | A well-established and potent inducer of HO-1. |
| Potential Side Effects | Generally considered to have a good safety profile. | Can be pro-oxidant at high concentrations. |
Signaling Pathways of HO-1 Induction
The induction of HO-1 by this compound and hemin occurs through distinct, yet partially overlapping, signaling cascades.
This compound: Emerging evidence suggests that biliverdin can create a positive feedback loop to induce HO-1 expression. It is thought to activate the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, which in turn leads to the phosphorylation and nuclear translocation of the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2). Nrf2 then binds to the Antioxidant Response Element (ARE) in the promoter region of the HMOX1 gene, initiating its transcription.
Figure 1. Proposed signaling pathway for this compound-induced HO-1 expression.
Hemin: Hemin, as the natural substrate of HO-1, primarily induces its own degradation enzyme through a mechanism involving the de-repression of BACH1. In the basal state, BACH1 binds to the ARE of the HMOX1 promoter, repressing its transcription. Hemin binds to BACH1, leading to its conformational change, nuclear export, and subsequent degradation. This relieves the repression on the HMOX1 gene, allowing for its transcription, which can be further enhanced by the binding of Nrf2.[1][2] While some studies suggest hemin can also activate Nrf2, the BACH1-mediated de-repression is considered a primary and potent mechanism.[1][2][3]
Figure 2. Primary signaling pathway for Hemin-induced HO-1 expression via BACH1 de-repression.
Quantitative Comparison of HO-1 Induction
Direct comparative studies quantifying the HO-1 inducing potential of this compound versus hemin are limited. However, data from independent studies on hemin provide a baseline for its efficacy.
Table 1: Hemin as an HO-1 Inducer (Data from various cell types)
| Parameter | Concentration Range | Time for Peak Induction | Fold Increase (mRNA/Protein) | Reference |
| Dose-Response | 1 - 100 µM | 4 - 24 hours | Dose-dependent increase | [4] |
| Time-Course | 10 - 50 µM | 4 - 8 hours (mRNA), 6 - 12 hours (protein) | Time-dependent increase | [4] |
Note: The optimal concentration and time for maximal HO-1 induction can vary significantly depending on the cell type and experimental conditions.
Experimental Protocols
To aid researchers in evaluating and comparing these inducers, we provide detailed protocols for Western Blotting and quantitative Real-Time PCR (qPCR) to measure HO-1 protein and gene expression, respectively.
Experimental Workflow
Figure 3. General experimental workflow for comparing HO-1 induction.
Western Blotting for HO-1 Protein Expression
This protocol details the detection and quantification of HO-1 protein levels in cell lysates.
1. Cell Lysis:
-
After treatment, wash cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells in RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with a protease inhibitor cocktail.[8][9]
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
Determine protein concentration using a BCA protein assay kit.
2. SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins on a 12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
3. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for HO-1 (e.g., rabbit polyclonal or mouse monoclonal) overnight at 4°C.[10][11][12][13]
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
4. Detection and Quantification:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Capture the image using a chemiluminescence detection system.
-
Quantify band intensities using image analysis software. Normalize the HO-1 signal to a housekeeping protein like β-actin or GAPDH to account for loading differences.[14][15][16]
Quantitative Real-Time PCR (qPCR) for HMOX1 Gene Expression
This protocol outlines the measurement of HMOX1 mRNA levels.
1. RNA Extraction and cDNA Synthesis:
-
Extract total RNA from treated cells using a commercial RNA isolation kit according to the manufacturer's instructions.[17][18][19][20]
-
Assess RNA quality and quantity using a spectrophotometer.
-
Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers.[17][18][19]
2. qPCR:
-
Prepare the qPCR reaction mix containing cDNA, SYBR Green master mix, and forward and reverse primers for the human HMOX1 gene (or the corresponding gene for the species being studied).[21][22][23]
-
Human HMOX1 Primers:
-
Forward: 5'-CAGGCAGAGAATGCTGAGTTC-3'
-
Reverse: 5'-GCTTCACATAGCGCTGCA-3'
-
-
Use a housekeeping gene such as GAPDH or ACTB for normalization.[24][25]
-
Perform the qPCR using a real-time PCR system with a standard thermal cycling protocol: an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[21][22]
3. Data Analysis:
-
Determine the cycle threshold (Ct) values for HMOX1 and the housekeeping gene.
-
Calculate the relative expression of HMOX1 using the 2-ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control group.
Conclusion
Both this compound and hemin are significant players in the modulation of the HO-1 system. Hemin is a well-characterized, potent inducer of HO-1, acting primarily through the de-repression of BACH1. This compound, a product of the HO-1 reaction, demonstrates antioxidant and anti-inflammatory effects and appears to induce HO-1 through a positive feedback mechanism involving the PI3K/Akt/Nrf2 pathway.
While direct quantitative comparisons of their HO-1 inducing capabilities are currently limited in the scientific literature, the provided experimental protocols offer a robust framework for researchers to conduct such comparative studies. A head-to-head evaluation of these compounds under identical experimental conditions is crucial to fully elucidate their relative potencies and therapeutic potential as HO-1 inducers. This will enable a more informed selection of agents for preclinical and clinical development in the context of diseases where HO-1 induction is a desired therapeutic outcome.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Hemoprotein Bach1 regulates enhancer availability of heme oxygenase-1 gene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Nrf2-dependent induction of innate host defense via heme oxygenase-1 inhibits Zika virus replication - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biliverdin improved angiogenesis and suppressed apoptosis via PI3K/Akt-mediated Nrf2 antioxidant system to promote ischemic flap survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Conversion of biliverdin to bilirubin by biliverdin reductase contributes to endothelial cell protection by heme oxygenase-1-evidence for direct and indirect antioxidant actions of bilirubin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Heme oxygenase-1 induction by NRF2 requires inactivation of the transcriptional repressor BACH1. [diagenode.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. origene.com [origene.com]
- 10. HO-1 Antibodies | Antibodies.com [antibodies.com]
- 11. Anti-HO-1 Antibodies | Invitrogen [thermofisher.com]
- 12. biocompare.com [biocompare.com]
- 13. HO-1 Antibody | Cell Signaling Technology [cellsignal.com]
- 14. info.gbiosciences.com [info.gbiosciences.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. static1.squarespace.com [static1.squarespace.com]
- 18. RNA isolation, cDNA synthesis, and quantitative RT-PCR [bio-protocol.org]
- 19. RNA extraction, cDNA synthesis and Taqman qPCR [protocols.io]
- 20. Total RNA extraction, cDNA synthesis, and qPCR [protocols.io]
- 21. origene.com [origene.com]
- 22. Genetic Analyses of Heme Oxygenase 1 (HMOX1) in Different Forms of Pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. origene.com [origene.com]
- 24. Importance of Housekeeping gene selection for accurate RT-qPCR in a wound healing model - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Reddit - The heart of the internet [reddit.com]
A Comparative Analysis of Biliverdin Hydrochloride and its Metabolic Product Bilirubin
A Guide for Researchers in Drug Development and Life Sciences
Introduction:
Biliverdin (B22007) and bilirubin (B190676) are tetrapyrrolic bile pigments, primarily known as sequential products of heme catabolism.[1] Heme, derived from the breakdown of hemoglobin and other hemoproteins, is first converted to the green pigment biliverdin by the enzyme heme oxygenase (HO).[2][3] Subsequently, the enzyme biliverdin reductase (BVR) rapidly reduces biliverdin to the yellow-orange pigment, bilirubin.[2][4] While historically considered mere waste products of red blood cell degradation, recent research has unveiled their significant biological activities, including potent antioxidant, anti-inflammatory, and cytoprotective effects.[1][4] Biliverdin hydrochloride is a stable, water-soluble form of biliverdin often used in experimental settings.[2][5] This guide provides a comparative analysis of this compound and its metabolic product, bilirubin, focusing on their physicochemical properties, biological functions, and underlying mechanisms, supported by experimental data to inform researchers and drug development professionals.
Physicochemical Properties
This compound and bilirubin exhibit distinct physicochemical properties that significantly influence their biological availability, transport, and function. Bilirubin's lipophilic nature allows it to cross cell membranes, including the blood-brain barrier, whereas the water-solubility of this compound and conjugated bilirubin dictates different distribution and excretion pathways.[6][7]
| Property | This compound | Unconjugated Bilirubin | Conjugated Bilirubin |
| Molecular Formula | C₃₃H₃₄N₄O₆ · HCl[8] | C₃₃H₃₆N₄O₆ | C₄₅H₅₂N₄O₁₈ (Diglucuronide) |
| Molecular Weight | 619.1 g/mol [8] | 584.66 g/mol | 936.88 g/mol (Diglucuronide) |
| Appearance | Crystalline solid[9] | Yellow-orange crystalline powder | |
| Color in Solution | Green[1] | Yellow-orange | Yellow |
| Solubility | Soluble in basic aqueous solutions (pH > 9 for initial dissolution), methanol, ethanol (B145695) (if slightly basic), DMSO, and DMF.[5][9][10] | Lipophilic; Insoluble in water, soluble in organic solvents.[11][12] | Water-soluble.[11][12] |
| Transport in Blood | Binds to albumin for transport to the liver.[13] | A portion may escape hepatocytes into plasma, binding to albumin.[14] |
Metabolic Pathway
The conversion of heme to bilirubin is a two-step enzymatic process primarily occurring in reticuloendothelial cells of the liver, spleen, and bone marrow.[13][15] This is followed by conjugation in the liver to facilitate excretion.
-
Heme to Biliverdin: Heme oxygenase (HO-1) catalyzes the rate-limiting step, breaking down the heme ring to produce biliverdin, iron (Fe²⁺), and carbon monoxide (CO).[3]
-
Biliverdin to Bilirubin: Biliverdin is then reduced to bilirubin by the cytosolic enzyme biliverdin reductase (BVR) in an NADPH-dependent reaction.[15][16]
-
Bilirubin Conjugation and Excretion: In the liver, the lipophilic unconjugated bilirubin (UCB) is made water-soluble through conjugation with glucuronic acid by the enzyme UDP-glucuronosyltransferase 1A1 (UGT1A1).[13][14] This conjugated bilirubin is then excreted into the bile.[17]
Comparative Biological Activities
Antioxidant Properties
Both biliverdin and bilirubin possess antioxidant capabilities, but bilirubin is widely regarded as the more potent of the two.[18][19] It can scavenge various reactive oxygen species (ROS), including peroxyl radicals and superoxide (B77818) anions.[19]
A proposed "bilirubin-biliverdin redox cycle" suggests that when bilirubin neutralizes an oxidant, it is converted back to biliverdin, which is then immediately reduced back to bilirubin by BVR.[7][18] This cycle would amplify the antioxidant capacity, allowing low physiological concentrations of bilirubin to protect against a significant oxidant load.[7][18] However, the existence and physiological relevance of this cycle are still debated, with some studies failing to detect biliverdin formation from bilirubin oxidation by certain ROS.[18][20]
| Parameter | Biliverdin | Bilirubin | Reference |
| Peroxynitrite Scavenging | Less efficient | Pronounced loss when exposed to peroxynitrite | [18] |
| Mitochondrial ROS Reduction | Less efficient | ~Threefold more efficient at decreasing L-012 chemiluminescence signal | [18] |
| Lipid Peroxidation Protection | Less effective | Primary protector of lipids from oxidation | [7] |
| Overall Antioxidant Activity | Exhibits antioxidant activity | Considered a superior antioxidant | [18][19] |
Anti-inflammatory and Immunomodulatory Effects
Both bile pigments have demonstrated significant anti-inflammatory and immunomodulatory properties in various experimental models.[1][4] They can modulate inflammatory signaling pathways and cytokine production.
-
Biliverdin: Exogenous administration of biliverdin can block inflammation by reducing infiltrating cells and proinflammatory cytokine expression in models of endotoxemia and ischemia-reperfusion injury.[21] It has been shown to decrease the expression of Toll-like receptor 4 (TLR-4), a key mediator of innate immunity, and stimulate the production of the anti-inflammatory cytokine IL-10.[2]
-
Bilirubin: Bilirubin also exerts anti-inflammatory effects, in part by inhibiting the expression of adhesion molecules like VCAM-1, which are crucial for leukocyte recruitment to sites of inflammation.[20] It can also inhibit the proliferation of T-cells and the classical complement pathway.[21][22]
The enzyme BVR is not just a reductase but also functions as a signaling molecule, participating in a PI3K-Akt pathway that leads to IL-10 production, further contributing to the anti-inflammatory environment.[21]
Cytotoxicity
While beneficial at low concentrations, high levels of unconjugated bilirubin are cytotoxic, particularly to neurons, a condition known as kernicterus in newborns.[6][12] The lipophilic nature of UCB allows it to cross cell membranes and disrupt cellular functions, including mitochondrial respiration.[23] The toxicity is primarily attributed to the concentration of unbound or "free" bilirubin (Bf), not the total bilirubin level.[24] In contrast, biliverdin is generally considered less toxic.[1] Conjugated bilirubin is water-soluble and less toxic, as it is readily excreted.[12]
Experimental Protocols
Peroxynitrite Scavenging Assay (Adapted from Jansen et al., 2010)
This protocol assesses the direct chemical scavenging ability of biliverdin and bilirubin against peroxynitrite (ONOO⁻).
-
Reagents: Bovine Serum Albumin (BSA), authentic peroxynitrite or a peroxynitrite donor like SIN-1, this compound, bilirubin, phosphate (B84403) buffer.
-
Procedure: a. Prepare a solution of BSA (e.g., 1 mg/mL) in phosphate buffer. b. Add varying concentrations of this compound or bilirubin to the BSA solution. c. Initiate the reaction by adding a known concentration of authentic peroxynitrite or SIN-1. d. Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes). e. Stop the reaction.
-
Analysis: The extent of peroxynitrite-mediated damage is quantified by measuring the formation of 3-nitrotyrosine (B3424624) in BSA using methods such as HPLC or Western blotting with an anti-nitrotyrosine antibody. A decrease in the 3-nitrotyrosine signal in the presence of the test compounds indicates scavenging activity.[18]
Measurement of Mitochondrial ROS (Adapted from Jansen et al., 2010)
This protocol measures the effect of biliverdin and bilirubin on reactive oxygen species (ROS) production in isolated mitochondria.
-
Reagents: Isolated heart mitochondria, succinate (B1194679), antimycin A, luminol (B1675438) analog L-012, this compound, bilirubin, appropriate buffer.
-
Procedure: a. Resuspend isolated mitochondria in the reaction buffer. b. Add succinate to stimulate the respiratory chain and antimycin A to block complex III, which directs electron flow towards ROS generation. c. Add the chemiluminescent probe L-012 to detect ROS. d. Add varying concentrations of this compound or bilirubin.
-
Analysis: Measure the resulting chemiluminescence over time using a luminometer. A decrease in the L-012 signal indicates a reduction in mitochondrial ROS levels.[18]
Conclusion
This compound and bilirubin, the successive products of heme degradation, are far more than metabolic waste. Bilirubin stands out as a highly potent lipophilic antioxidant, with its activity potentially amplified by a regenerative cycle involving biliverdin reductase.[7][18] Both molecules exhibit significant anti-inflammatory and cytoprotective effects, capable of modulating key immune signaling pathways.[21] However, the therapeutic potential of bilirubin is tempered by its cytotoxicity at high unconjugated concentrations.[12]
For researchers, the choice between these molecules depends on the experimental context. This compound offers better solubility and lower toxicity, making it a convenient precursor for generating bilirubin in situ in systems expressing BVR.[5] Direct application of bilirubin is necessary for studying its effects in BVR-deficient systems or for investigating its extracellular actions, though careful consideration of its lipophilicity and potential toxicity is required. Understanding the distinct properties and activities of both biliverdin and bilirubin is crucial for developing novel therapeutic strategies that harness the protective effects of the heme catabolic pathway.
References
- 1. Biochemistry, Biliverdin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Therapeutic applications of bilirubin and biliverdin in transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - Echelon Biosciences [echelon-inc.com]
- 6. publications.aap.org [publications.aap.org]
- 7. pnas.org [pnas.org]
- 8. Biliverdin (hydrochloride) | CAS 856699-18-8 | Cayman Chemical | Biomol.com [biomol.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. This compound ≥97.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]
- 11. Bilirubin Pathways and Pitfalls: From Processing to Pathology | AASLD [aasld.org]
- 12. byjus.com [byjus.com]
- 13. Bilirubin metabolism | PPTX [slideshare.net]
- 14. Physiology, Bilirubin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Biliverdin reductase - Wikipedia [en.wikipedia.org]
- 16. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 17. medmastery.com [medmastery.com]
- 18. Direct Antioxidant Properties of Bilirubin and Biliverdin. Is there a Role for Biliverdin Reductase? - PMC [pmc.ncbi.nlm.nih.gov]
- 19. biochemia-medica.com [biochemia-medica.com]
- 20. researchgate.net [researchgate.net]
- 21. Go Green: The Anti-Inflammatory Effects of Biliverdin Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
Validating the Role of Biliverdin Hydrochloride in Downregulating Toll-like Receptor 4: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of biliverdin (B22007) hydrochloride's performance in downregulating the Toll-like receptor 4 (TLR-4) signaling pathway against other known inhibitors. The information presented herein is supported by experimental data to aid researchers in evaluating its potential as a therapeutic agent.
Biliverdin Hydrochloride: A Unique Approach to TLR-4 Downregulation
Biliverdin, a natural antioxidant derived from the breakdown of heme, and its hydrochloride salt have demonstrated potent anti-inflammatory effects. A key mechanism underlying these properties is the downregulation of TLR-4, a critical receptor in the innate immune system that, when activated by ligands such as lipopolysaccharide (LPS), can trigger a cascade of inflammatory responses.
The mechanism of action for biliverdin is distinct from many small molecule inhibitors. It does not directly bind to the TLR-4 receptor to block ligand binding. Instead, biliverdin initiates an intracellular signaling cascade that ultimately leads to the transcriptional repression of the TLR-4 gene.
Mechanism of Action
Upon entering the cell, biliverdin is converted to bilirubin (B190676) by the enzyme biliverdin reductase (BVR). This process is central to its anti-inflammatory effects. The binding of biliverdin to BVR triggers a series of events:
-
Activation of eNOS: Biliverdin-bound BVR leads to the phosphorylation and activation of endothelial nitric oxide synthase (eNOS)[1][2][3].
-
Nitric Oxide Production: Activated eNOS produces nitric oxide (NO).
-
S-nitrosylation of BVR: NO then S-nitrosylates BVR, a crucial post-translational modification[1][2][3].
-
Nuclear Translocation of BVR: S-nitrosylated BVR translocates from the cytoplasm to the nucleus[1][2][3].
-
Transcriptional Repression of TLR-4: In the nucleus, BVR binds to activator protein 1 (AP-1) binding sites within the promoter region of the TLR-4 gene, effectively inhibiting its transcription[1][2][3][4].
Another layer of regulation involves the mTORC2 signaling pathway, which has also been implicated in mediating biliverdin's inhibitory effects on TLR-4 signaling[5][6].
This multi-step, indirect mechanism of downregulating TLR-4 at the genetic level distinguishes this compound from many synthetic TLR-4 antagonists.
Performance Comparison with Alternative TLR-4 Inhibitors
Several other molecules have been developed and investigated for their ability to inhibit TLR-4 signaling. This section compares this compound with three such alternatives: TAK-242 (Resatorvid) , Eritoran (B66583) (E5564) , and Corilagin .
It is important to note that a direct comparison of potency, such as IC50 values for TLR-4 inhibition, is challenging due to the different mechanisms of action. While TAK-242 and Eritoran are direct antagonists of the TLR-4 receptor complex, biliverdin acts as a transcriptional repressor.
Data Presentation
| Inhibitor | Target | Mechanism of Action | Quantitative Data (IC50) |
| This compound | TLR-4 Gene Transcription | Indirectly inhibits TLR-4 expression via the BVR/NO signaling pathway. | Not directly applicable; acts as a transcriptional repressor. A concentration of 50 µM has been shown to induce strong signaling for TLR-4 suppression[1]. |
| TAK-242 (Resatorvid) | TLR-4 Intracellular Domain | Binds to the intracellular domain of TLR-4, disrupting its interaction with downstream adaptor proteins[7]. | - IL-6 production: 1.3 nM - TNF-α production: 1.3 nM - NO production: 3.2 nM |
| Eritoran (E5564) | TLR-4/MD-2 Complex | A structural analog of lipid A that competitively binds to the TLR-4/MD-2 complex, blocking LPS binding[8][9][10]. | Varies depending on the LPS serotype and experimental conditions[11]. |
| Corilagin | TLR-4 Signaling Pathway | Inhibits the TLR-4 signaling pathway, potentially by downregulating TLR-4 expression[12][13]. | - H₂O₂ scavenging: 76.85 µg/ml[14] - NO scavenging: 66.64 µg/ml[14] - Inhibition of IL-6 production (at 75 µM): 48.09%[14] |
Experimental Protocols
To facilitate the validation of these findings, detailed methodologies for key experiments are provided below.
Western Blot Analysis for TLR-4 Protein Expression
This protocol outlines the steps for determining the protein levels of TLR-4 in cell lysates.
-
Sample Preparation:
-
Culture cells (e.g., RAW 264.7 macrophages) to 80-90% confluency.
-
Treat cells with this compound or other inhibitors at desired concentrations for a specified time. A positive control treated with a TLR-4 agonist like LPS (Lipopolysaccharide) and a negative control (untreated) should be included.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Load 20-30 µg of protein from each sample onto a 10% SDS-polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF membrane at 100V for 1-2 hours at 4°C.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against TLR-4 (diluted according to the manufacturer's instructions) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) for normalization.
-
Real-Time PCR (RT-PCR) for TLR-4 mRNA Expression
This protocol details the measurement of TLR-4 gene expression at the mRNA level.
-
RNA Extraction and cDNA Synthesis:
-
Treat cells as described in the Western Blot protocol.
-
Extract total RNA from the cells using a commercial RNA isolation kit.
-
Assess RNA quality and quantity using a spectrophotometer.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.
-
-
Real-Time PCR:
-
Prepare a reaction mixture containing cDNA template, forward and reverse primers for TLR-4, and a SYBR Green master mix.
-
Use primers for a housekeeping gene (e.g., GAPDH or β-actin) for normalization.
-
Perform the real-time PCR using a thermal cycler with the following typical conditions:
-
Initial denaturation: 95°C for 10 minutes.
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 1 minute.
-
-
-
Perform a melt curve analysis to ensure primer specificity.
-
-
Data Analysis:
-
Calculate the relative expression of TLR-4 mRNA using the 2-ΔΔCt method, normalized to the housekeeping gene.
-
ELISA for Downstream Cytokine Measurement (e.g., TNF-α, IL-6)
This protocol describes the quantification of pro-inflammatory cytokines released into the cell culture medium.
-
Sample Collection:
-
Treat cells as described in the previous protocols.
-
Collect the cell culture supernatant at the end of the treatment period.
-
Centrifuge the supernatant to remove any cellular debris.
-
-
ELISA Procedure (Sandwich ELISA):
-
Use a commercial ELISA kit for the specific cytokine of interest (e.g., TNF-α or IL-6).
-
Coat a 96-well plate with the capture antibody overnight at 4°C.
-
Wash the plate with wash buffer.
-
Block the plate with a blocking buffer for 1-2 hours at room temperature.
-
Add standards and samples (cell culture supernatants) to the wells and incubate for 2 hours at room temperature.
-
Wash the plate.
-
Add the detection antibody and incubate for 1-2 hours at room temperature.
-
Wash the plate.
-
Add a streptavidin-HRP conjugate and incubate for 20-30 minutes at room temperature.
-
Wash the plate.
-
Add a TMB substrate solution and incubate in the dark until a color develops.
-
Stop the reaction with a stop solution.
-
-
Data Analysis:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Generate a standard curve using the known concentrations of the standards.
-
Determine the concentration of the cytokine in the samples by interpolating from the standard curve.
-
Mandatory Visualizations
Signaling Pathway of Biliverdin-Mediated TLR-4 Downregulation
Caption: Biliverdin-mediated downregulation of TLR-4 signaling.
Experimental Workflow for Evaluating TLR-4 Downregulation
Caption: Workflow for assessing TLR-4 downregulation by inhibitors.
References
- 1. Biliverdin inhibits Toll-like receptor-4 (TLR4) expression through nitric oxide-dependent nuclear translocation of biliverdin reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biliverdin inhibits Toll-like receptor-4 (TLR4) expression through nitric oxide-dependent nuclear translocation of biliverdin reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Go Green: The Anti-Inflammatory Effects of Biliverdin Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. apexbt.com [apexbt.com]
- 8. Eritoran - Wikipedia [en.wikipedia.org]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Toll-like receptor-4 antagonist eritoran tetrasodium for severe sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Eritoran tetrasodium (E5564) Treatment for Sepsis: Review of Preclinical and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Corilagin relieves atherosclerosis via the toll-like receptor 4 signaling pathway in vascular smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Corilagin relieves atherosclerosis via the toll-like receptor 4 signaling pathway in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Corilagin potential in inhibiting oxidative and inflammatory stress in LPS-induced murine macrophage cell lines (RAW 264.7) - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Cellular Impact of Biliverdin Hydrochloride: A Comparative Analysis
For Immediate Release
[City, State] – [Date] – A comprehensive comparative guide released today offers researchers, scientists, and drug development professionals an in-depth analysis of the effects of biliverdin (B22007) hydrochloride across various cell lines. This guide provides a cross-validation of its therapeutic potential by juxtaposing its performance with established alternatives, supported by experimental data, detailed protocols, and visual pathway diagrams.
Biliverdin, a natural antioxidant and a product of heme catabolism, has garnered significant interest for its potential therapeutic applications in a range of diseases, including cancer and inflammatory conditions. This guide delves into the nuanced cellular responses to biliverdin hydrochloride in distinct cell line models, providing a critical resource for the scientific community.
Anti-Proliferative Effects in Breast Cancer Cell Lines: A Comparative Overview
This compound has demonstrated dose-dependent inhibitory effects on the viability of both MCF-7 and MDA-MB-468 breast cancer cell lines.[1][2][3] The compound induces apoptosis through the intrinsic pathway, as evidenced by the activation of caspase-3 and -9.[1][2][3] Notably, the IC50 values after 24 hours of treatment were determined to be 247.4 µM for MCF-7 cells and 168.9 µM for MDA-MB-468 cells, suggesting a more potent effect in the latter.[1][2]
For comparative purposes, the effects of standard chemotherapeutic agents, doxorubicin (B1662922) and cisplatin, on these cell lines are presented below. It is important to note that these are indirect comparisons, as the data is collated from separate studies.
| Cell Line | Treatment | Endpoint | Result |
| MCF-7 | This compound (24h) | IC50 | 247.4 µM[1][2] |
| Doxorubicin (48h) | IC50 | ~0.5 µM | |
| Cisplatin (24h) | Viability Reduction (at 20µM) | ~58%[4] | |
| MDA-MB-468 | This compound (24h) | IC50 | 168.9 µM[1][2] |
| Doxorubicin (48h) | IC50 | ~0.1 µM | |
| Cisplatin (24h) | Viability Reduction (at 20µM) | ~51%[4] |
Experimental Protocols:
-
Cell Culture: MCF-7 and MDA-MB-468 cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Viability Assay (MTT Assay): Cells were seeded in 96-well plates and treated with varying concentrations of this compound (25 to 250 µM) for 24 and 48 hours.[2] MTT reagent was added, and the resulting formazan (B1609692) crystals were dissolved in DMSO. Absorbance was measured at a specific wavelength to determine cell viability.
-
Apoptosis Assay (Annexin V-PI Staining): Apoptosis was quantified using Annexin V-FITC and propidium (B1200493) iodide (PI) staining followed by flow cytometry analysis.
-
Caspase Activity Assay: The activities of caspase-3, -8, and -9 were determined using colorimetric assay kits, measuring the cleavage of specific substrates.
Signaling Pathway for Biliverdin-Induced Apoptosis in Breast Cancer Cells:
This compound induces apoptosis via the mitochondrial pathway.
Anti-Inflammatory and Antioxidant Effects: A Cross-Cell Line Comparison
This compound exhibits significant anti-inflammatory and antioxidant properties in various cell types. In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, biliverdin has been shown to decrease the expression of pro-inflammatory cytokines.[5] In human umbilical vein endothelial cells (HUVECs), biliverdin effectively attenuates the intracellular generation of reactive oxygen species (ROS) induced by hydrogen peroxide (H2O2).[6]
Below is a comparison of this compound with the standard anti-inflammatory drug dexamethasone (B1670325) in RAW 264.7 cells and the antioxidant N-acetylcysteine (Nac) in HUVECs. These are indirect comparisons based on data from different studies.
| Cell Line | Stimulus | Treatment | Endpoint | Result |
| RAW 264.7 | LPS | Biliverdin (50 µM) | Pro-inflammatory Cytokine Expression | Significant decrease[5] |
| LPS | Dexamethasone | NO Production | Significant inhibition | |
| HUVEC | H2O2 | Biliverdin | ROS Generation | Significant attenuation[6] |
| H2O2 | N-acetylcysteine | ROS Generation | Comparable reduction to Biliverdin[6] |
Experimental Protocols:
-
RAW 264.7 Cell Culture and Stimulation: RAW 264.7 macrophages were cultured in DMEM with 10% FBS. For inflammatory response induction, cells were stimulated with lipopolysaccharide (LPS).
-
Nitric Oxide (NO) Assay (Griess Assay): The concentration of nitrite, a stable metabolite of NO, in the culture supernatant was measured using the Griess reagent.
-
Cytokine Measurement (ELISA): The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant were quantified using enzyme-linked immunosorbent assay (ELISA) kits.
-
HUVEC Culture and Oxidative Stress Induction: HUVECs were cultured in endothelial cell growth medium. Oxidative stress was induced by treating the cells with hydrogen peroxide (H2O2).
-
Intracellular ROS Measurement: Intracellular ROS levels were detected using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFH-DA), followed by fluorescence microscopy or flow cytometry.
Signaling Pathway for Biliverdin's Antioxidant Effect in HUVECs:
Biliverdin promotes an antioxidant response in HUVECs via the PI3K/Akt/Nrf2 pathway.
Experimental Workflow for Assessing Anti-Inflammatory Effects
The following diagram illustrates a typical experimental workflow for evaluating the anti-inflammatory effects of a compound in a cell-based assay.
Workflow for evaluating anti-inflammatory activity.
This guide consolidates available data to facilitate a clearer understanding of this compound's cellular mechanisms and its potential as a therapeutic agent. The provided experimental protocols and pathway diagrams serve as a valuable resource for designing future studies in this promising area of research.
References
- 1. Induction of cell apoptosis by biliverdin reductase inhibitor in MCF-7 and MDA-MB-468 breast cancer cell lines: Experimental and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. Induction of cell apoptosis by biliverdin reductase inhibitor in MCF-7 and MDA-MB-468 breast cancer cell lines: Experimental and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Cisplatin Induces Differentiation of Breast Cancer Cells [frontiersin.org]
- 5. Endogenous Tetrapyrroles Influence Leukocyte Responses to Lipopolysaccharide in Human Blood: Pre-Clinical Evidence Demonstrating the Anti-Inflammatory Potential of Biliverdin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biliverdin improved angiogenesis and suppressed apoptosis via PI3K/Akt-mediated Nrf2 antioxidant system to promote ischemic flap survival - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantitative Analysis of Biliverdin to Bilirubin Conversion by Biliverdin Reductase
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for the quantitative analysis of biliverdin (B22007) (BV) to bilirubin (B190676) (BR) conversion, a pivotal reaction catalyzed by biliverdin reductase (BVR). Understanding the kinetics and regulation of this enzymatic process is crucial for research in areas such as oxidative stress, heme metabolism, and drug development. This document offers an objective comparison of assay performance, supported by experimental data, to aid researchers in selecting the most appropriate method for their specific needs.
Introduction to Biliverdin Reductase and its Significance
Biliverdin reductase is a crucial enzyme in the heme degradation pathway, responsible for the conversion of biliverdin, a green pigment, to bilirubin, a yellow pigment.[1] This reaction is not merely a step in heme catabolism but also a critical component of the cellular antioxidant defense system. Bilirubin is a potent antioxidant, and the enzymatic cycle of its production and subsequent oxidation back to biliverdin provides a powerful mechanism for scavenging reactive oxygen species (ROS).[2]
There are two main isoforms of BVR: biliverdin reductase A (BVRA) and biliverdin reductase B (BVRB). BVRA is the predominant form in adults and is highly specific for the IXα isomer of biliverdin. BVRB is mainly expressed during fetal development and exhibits different substrate specificity.[2] The activity of BVR is dependent on cofactors, typically utilizing NADPH at an optimal pH of around 8.7 and NADH at a more acidic pH of approximately 6.7.[2][3]
Given the importance of the BVR-mediated conversion in cellular physiology and pathology, accurate and reliable methods for its quantification are essential. This guide compares the most common analytical techniques used to measure this conversion, highlighting their principles, advantages, and limitations.
Comparison of Quantitative Assay Methodologies
The quantitative analysis of biliverdin to bilirubin conversion can be broadly categorized into spectrophotometric and fluorescence-based assays. Each approach offers distinct advantages in terms of sensitivity, throughput, and applicability.
Methodology Comparison
| Feature | Spectrophotometric Assays | Fluorescence-Based Assays | Non-Enzymatic Conversion |
| Principle | Measures the change in absorbance of bilirubin (~450 nm) or NADPH (340 nm). | Measures the fluorescence signal generated upon bilirubin binding to a specific protein (e.g., UnaG, HUG). | Chemical reduction of biliverdin to bilirubin, often using agents like sodium borohydride. |
| Sensitivity | Lower (in the range of 100–500 nM for bilirubin detection).[4] | High (can detect bilirubin as low as 1 nM).[4] | Not typically used for quantitative assays of enzymatic activity. |
| Throughput | Can be adapted for high-throughput screening in microplate format. | Well-suited for high-throughput screening. | Not applicable for enzymatic assays. |
| Interference | Potential interference from other molecules that absorb at similar wavelengths. Hemolysis can be a significant issue.[1] | Less prone to interference due to the high specificity of the fluorescent probe. | Not applicable for enzymatic assays. |
| Advantages | Simple, widely available equipment, and cost-effective. | High sensitivity and specificity, suitable for low-abundance samples.[4] | Useful for generating bilirubin standards and for qualitative confirmation. |
| Limitations | Lower sensitivity, potential for interference.[4] | Requires specific recombinant proteins, may be more expensive. | Does not provide information on enzyme kinetics or activity. |
Experimental Protocols
Spectrophotometric Assay for Biliverdin Reductase Activity
This protocol is a standard method for measuring BVR activity by monitoring the increase in bilirubin concentration.
Materials:
-
Biliverdin IXα solution
-
NADPH solution
-
BVR enzyme preparation (e.g., cell lysate, purified enzyme)
-
Assay Buffer: 50 mM Tris-HCl, pH 8.7
-
Spectrophotometer (plate reader or cuvette-based)
Procedure:
-
Prepare a reaction mixture containing assay buffer, biliverdin (e.g., 10 µM), and NADPH (e.g., 100 µM).
-
Pre-incubate the reaction mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the BVR enzyme preparation.
-
Immediately measure the absorbance at 450 nm at regular intervals (e.g., every minute) for a set period (e.g., 10-20 minutes).
-
Calculate the rate of bilirubin formation from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of bilirubin.
Fluorescence-Based Assay using UnaG Protein
This highly sensitive method utilizes the UnaG protein, which fluoresces upon binding to bilirubin.[5][6][7]
Materials:
-
Biliverdin IXα solution
-
NADPH solution
-
BVR enzyme preparation
-
Recombinant UnaG protein
-
Assay Buffer: PBS, pH 7.4
-
Fluorometer (plate reader or cuvette-based)
Procedure:
-
Prepare a reaction mixture containing assay buffer, biliverdin, NADPH, and the BVR enzyme preparation.
-
Add the UnaG protein to the reaction mixture.
-
Incubate the mixture at 37°C.
-
Measure the fluorescence intensity at an excitation wavelength of ~498 nm and an emission wavelength of ~527 nm.
-
The increase in fluorescence is directly proportional to the concentration of bilirubin produced. A standard curve of bilirubin with UnaG should be generated for quantification.
Quantitative Data Comparison
Kinetic Parameters of Biliverdin Reductase
The following table summarizes representative kinetic parameters for biliverdin reductase from different sources. Note that these values can vary depending on the specific assay conditions, enzyme source, and purity.
| Enzyme Source | Substrate | Km (µM) | Vmax (nmol/min/mg) | Cofactor | pH | Reference |
| Rat Liver (BVRA) | Biliverdin IXα | ~1-5 | Variable | NADPH | 8.7 | [2] |
| Rat Liver (BVRA) | Biliverdin IXα | ~1-5 | Variable | NADH | 6.7 | [2] |
| Human BVRB | FAD | 242 ± 70 | 3.3 ± 0.5 µM/s | NADPH | 7.5 | [8] |
| Human BVRB (H153A mutant) | FAD | 129 ± 40 | 2.9 ± 0.2 µM/s | NADPH | 7.5 | [8] |
Comparison of Biliverdin Reductase Inhibitors
Several compounds have been identified as inhibitors of biliverdin reductase. The inhibitory constant (Ki) is a measure of the inhibitor's potency.
| Inhibitor | Target Isoform | Inhibition Type | Ki (µM) | Assay Method | Reference |
| Iron Hematoporphyrin | Not specified | Competitive | Tighter binding at pH 8.7 | Spectrophotometric | [9] |
| Montelukast | BVRA | Not specified | >50% inhibition at 15 µM | Spectrophotometric | [10][11] |
| Disulfiram | BVRA | Not specified | >50% inhibition at 15 µM | Spectrophotometric | [10][11] |
| Phloxine B | BVRB | Not specified | Tighter binding than OSK | Isothermal Titration Calorimetry | [12] |
| OSK | BVRB | Not specified | Tighter binding than Phloxine B | Isothermal Titration Calorimetry | [12] |
Visualizations
Signaling Pathway of Heme Degradation and Bilirubin Production
References
- 1. scispace.com [scispace.com]
- 2. Biliverdin reductase: new features of an old enzyme and its potential therapeutic significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Detection of biliverdin reductase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Novel Fluorescence-Based Assay for the Measurement of Biliverdin Reductase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Novel Fluorescence-Based Assay for the Measurement of Biliverdin Reductase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rosj.org [rosj.org]
- 8. Frontiers | Identifying structural and dynamic changes during the Biliverdin Reductase B catalytic cycle [frontiersin.org]
- 9. Kinetic properties and regulation of biliverdin reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biliverdin Reductase inhibitors did not improve severe unconjugated hyperbilirubinemia in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Comparative Study of Biliverdin Hydrochloride and Other Heme Oxygenase Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of biliverdin (B22007) hydrochloride and other prominent heme oxygenase (HO) inhibitors. This document summarizes key performance data, details experimental methodologies, and visualizes relevant biological pathways to support informed decisions in research and development.
Heme oxygenase (HO) is a critical enzyme in cellular metabolism, catalyzing the degradation of heme into biliverdin, free iron, and carbon monoxide. The inducible isoform, HO-1, is a key player in the cellular stress response and is implicated in various pathological conditions, including cancer and inflammatory diseases. Consequently, inhibitors of HO-1 are of significant interest as potential therapeutic agents. This guide focuses on a comparative analysis of biliverdin hydrochloride, a natural product of the HO-catalyzed reaction, and other well-characterized HO inhibitors.
Performance Comparison of Heme Oxygenase Inhibitors
The inhibitory potency of various compounds against heme oxygenase-1 (HO-1) is typically quantified by their half-maximal inhibitory concentration (IC50). While biliverdin is known to be a competitive inhibitor of HO-1 by occupying the heme binding site, specific IC50 values for this compound are not as widely reported in direct comparative studies as those for other classes of inhibitors. The following table summarizes the IC50 values for several common HO-1 inhibitors, compiled from various studies. It is important to note that direct comparison of these values should be approached with caution, as experimental conditions can vary between studies.
| Inhibitor | Chemical Class | HO-1 IC50 (µM) | Mechanism of Action |
| This compound | Tetrapyrrole | Not consistently reported | Competitive |
| Zinc Protoporphyrin IX (ZnPP) | Metalloporphyrin | 0.1 - 1.0[1] | Competitive |
| Tin Protoporphyrin IX (SnPP) | Metalloporphyrin | 0.05 - 0.5[1] | Competitive |
| Chromium Deuteroporphyrin (CrDP) | Metalloporphyrin | 0.6 - 1.3[2] | Competitive |
| Azalanstat | Imidazole-based | ~5.0[1] | Non-competitive (interacts with heme iron) |
| Compound 1 (Imidazole-based) | Imidazole-based | 0.25[1] | Non-competitive (interacts with heme iron) |
Heme Oxygenase Signaling Pathway and Inhibition
The canonical pathway of heme degradation by heme oxygenase is a critical cellular process. Inhibition of this pathway can have significant downstream effects.
Experimental Protocols
Accurate determination of HO-1 inhibitory activity is crucial for comparative studies. The following are detailed methodologies for key experiments.
In Vitro Heme Oxygenase-1 (HO-1) Activity Assay (Spectrophotometric Method)
This assay measures the product of the coupled enzymatic reaction of HO-1 and biliverdin reductase (BVR), which is bilirubin.
1. Preparation of Microsomal Fraction (Source of HO-1):
-
Harvest cells or tissues and homogenize in a buffer containing sucrose (B13894) and protease inhibitors.
-
Perform differential centrifugation to isolate the microsomal fraction, which is rich in HO-1. Resuspend the pellet in a suitable buffer.[3]
2. Preparation of Liver Cytosol (Source of Biliverdin Reductase):
-
Perfuse a rat liver with saline until blanched.
-
Homogenize the liver and centrifuge to remove cell debris and mitochondria. The resulting supernatant is the cytosolic fraction containing BVR.
3. Heme Oxygenase Activity Assay:
-
Prepare a reaction mixture containing the microsomal fraction, liver cytosol (or purified BVR), hemin (B1673052) (substrate), NADPH, and the test inhibitor (e.g., this compound) at various concentrations.[1][3]
-
Initiate the reaction by adding NADPH.
-
Incubate the reaction mixture at 37°C in the dark.
-
Stop the reaction by adding chloroform (B151607).
-
Extract bilirubin into the chloroform phase by vigorous vortexing and centrifugation.[1]
-
Measure the absorbance of the chloroform layer at 464 nm.
-
Calculate the amount of bilirubin formed using its molar extinction coefficient.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.[1]
Experimental Workflow for IC50 Determination
The following diagram outlines the typical workflow for determining the IC50 of a potential HO-1 inhibitor.
Concluding Remarks
The study of heme oxygenase inhibitors is a dynamic field with significant therapeutic potential. While metalloporphyrins like ZnPP are potent competitive inhibitors, their lack of selectivity can be a drawback. Imidazole-based compounds offer an alternative with a different mechanism of action. This compound, as a natural product of the HO-1 reaction, presents an interesting case of feedback inhibition. However, for a definitive comparative assessment, further studies determining the IC50 of this compound under standardized conditions alongside other inhibitors are warranted. The experimental protocols and workflows detailed in this guide provide a robust framework for conducting such comparative analyses, enabling researchers to make data-driven decisions in the pursuit of novel therapeutic strategies targeting the heme oxygenase pathway.
References
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Biliverdin Hydrochloride
For Immediate Implementation by Laboratory Personnel
This document provides crucial safety and logistical protocols for the handling of Biliverdin (B22007) hydrochloride, a photosensitive tetrapyrrolic bile pigment. Adherence to these procedures is essential to ensure the safety of researchers and the integrity of experiments. This guide will serve as a preferred resource for drug development professionals and scientists, offering procedural clarity and actionable plans for safe and effective laboratory operations involving this compound.
Essential Safety Information at a Glance
Immediate access to critical safety data is paramount. The following tables summarize the personal protective equipment (PPE) required for handling Biliverdin hydrochloride and the appropriate first aid measures in case of exposure.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Equipment | Specifications | Rationale |
| Eye Protection | Chemical splash goggles with side shields. | Protects eyes from dust particles and splashes of solutions containing the compound. |
| Hand Protection | Nitrile gloves (minimum 0.11 mm thickness). | Provides a barrier against skin contact. Due to a lack of specific testing, it is recommended to change gloves frequently. |
| Body Protection | A lab coat with a solid front, long sleeves, and tight-fitting cuffs. | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | Generally not required when handling small quantities in a well-ventilated area. Use a NIOSH-approved respirator if dust is generated or if working in a poorly ventilated space. | Minimizes the risk of inhaling the powdered compound. |
Table 2: First Aid Measures for this compound Exposure
| Exposure Route | Immediate Action | Follow-up |
| Eye Contact | Immediately flush eyes with copious amounts of lukewarm water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids.[1][2][3][4][5] | Seek immediate medical attention. |
| Skin Contact | Remove contaminated clothing. Immediately wash the affected area with soap and plenty of water.[2] | If irritation persists, seek medical attention. |
| Inhalation | Move the individual to fresh air. | If breathing is difficult, provide oxygen and seek immediate medical attention. |
| Ingestion | Rinse the mouth with water. Do NOT induce vomiting. | Seek immediate medical attention. |
Operational Plan for Handling this compound
A systematic approach to handling this compound is crucial, particularly considering its photosensitivity. The following step-by-step operational plan outlines the procedures for preparation, handling, and storage.
Preparation of a Stock Solution (A Common Laboratory Application)
This protocol is based on the common laboratory practice of preparing a stock solution of this compound in an organic solvent for use in cell culture experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Amber or foil-wrapped vials
-
Pipettes and sterile pipette tips
-
Vortex mixer
-
Fume hood or well-ventilated area
Procedure:
-
Work in a Dimly Lit Area: To prevent degradation of the photosensitive compound, conduct all handling and preparation steps in a room with reduced lighting or under a fume hood with the sash lowered and the light turned off.
-
Don Appropriate PPE: Before handling the compound, put on all the required PPE as detailed in Table 1.
-
Weigh the Compound: Carefully weigh the desired amount of this compound powder.
-
Dissolution: In a fume hood, add the appropriate volume of DMSO to the this compound powder in an amber or foil-wrapped vial. This compound is soluble in DMSO at approximately 20 mg/mL.[2]
-
Mixing: Vortex the solution until the powder is completely dissolved.
-
Storage: Store the stock solution in tightly sealed amber or foil-wrapped vials at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months).[4] It is recommended to purge the vial with an inert gas like argon or nitrogen before sealing to prevent oxidation.[6]
Workflow for Preparing a this compound Stock Solution
Caption: A flowchart illustrating the key steps for the safe preparation of a this compound stock solution.
Spill and Disposal Management
Proper management of spills and waste is a critical component of laboratory safety and environmental responsibility.
Spill Cleanup Protocol
In the event of a spill of this compound powder or solution, follow these steps:
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Don Enhanced PPE: In addition to the standard PPE, consider a respirator if a significant amount of powder has been spilled.
-
Contain the Spill: For liquid spills, use an absorbent material like diatomite or universal binders to contain the spill. For powder spills, gently cover with a damp paper towel to avoid generating dust.
-
Clean the Spill: Carefully collect the absorbed material or the covered powder using a scoop or forceps and place it into a sealed, labeled container for hazardous waste.
-
Decontaminate the Area: Wipe the spill area with alcohol and then with soap and water.
-
Dispose of Contaminated Materials: All materials used for cleanup, including gloves and wipes, should be placed in the hazardous waste container.
-
Report the Spill: Inform the laboratory supervisor and follow institutional reporting procedures.
Disposal Plan
The disposal of this compound and its associated waste must comply with local, state, and federal regulations.
Waste Streams:
-
Solid Waste: Unused this compound powder, contaminated absorbent materials, and grossly contaminated PPE.
-
Liquid Waste: Unused or expired stock solutions, and aqueous solutions containing this compound.
Disposal Procedure:
-
Segregation: Collect all solid and liquid waste containing this compound in separate, clearly labeled, and sealed hazardous waste containers. Do not mix with other chemical waste unless compatibility is confirmed.
-
Labeling: Label the waste containers with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's environmental health and safety (EHS) office.
-
Storage: Store the waste containers in a designated, secure, and well-ventilated area, away from light and incompatible materials.
-
Collection: Arrange for the collection of the hazardous waste by your institution's EHS office or a licensed hazardous waste disposal contractor. Do not dispose of this compound down the drain or in the regular trash.[7]
By implementing these detailed safety and handling protocols, researchers can confidently work with this compound, minimizing risks and ensuring the quality and reliability of their scientific endeavors.
References
- 1. 胆绿素 盐酸盐 ≥97.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Protocol for the assay of biliverdin by the recombinant protein HUG [protocols.io]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. 胆绿素 盐酸盐 ≥97.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]
- 7. This compound - Echelon Biosciences [echelon-inc.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
